Tws119

Catalog No.
S007607
CAS No.
601514-19-6
M.F
C18H14N4O2
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tws119

CAS Number

601514-19-6

Product Name

Tws119

IUPAC Name

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22)

InChI Key

VPVLEBIVXZSOMQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

TWS 119, TWS-119, TWS119

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O

The exact mass of the compound 3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action: Core Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

TWS119 exerts its effects by binding to and inhibiting GSK-3β. This inhibition prevents the phosphorylation and subsequent proteasomal degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes [1] [2] [3]. This pathway is visually summarized below.

G cluster_external External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GSK3b GSK3b This compound->GSK3b Inhibits BetaCatenin_cyt β-catenin This compound->BetaCatenin_cyt Stabilizes GSK3b->BetaCatenin_cyt Promotes Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyt->BetaCatenin_nuc Nuclear Translocation Degradation Degradation Complex Degradation->BetaCatenin_cyt Targets TCF_LEF TCF_LEF TargetGenes Wnt Target Gene Expression TCF_LEF->TargetGenes Activates Transcription BetaCatenin_nuc->TCF_LEF Binds

Key Functional Effects Across Biological Systems

The activation of the Wnt/β-catenin pathway by this compound produces diverse effects depending on the cell type, as detailed in the table below.

Cell / System Type Observed Effects of this compound Key Readouts & Implications
Immune Cells: Human γδ T cells Enhanced proliferation & cytolytic activity against colon cancer [1]. perforin/granzyme B; ↑ Bcl-2; ↓ cleaved caspase-3; activation of mTOR pathway [1].
Immune Cells: Naïve T Cells (Human PBMC/Cord Blood) Arrest of naïve-to-effector differentiation; preservation of naïve/stem cell-like memory (TSCM) phenotype [4]. Phenotype: CD45RA+ CD62L+; ↓ IFN-γ production; ↓ IL-2Rα expression; blocked cell division [4].
Immune Cells: Tumor-Infiltrating Lymphocytes (TILs - Lung Cancer) Distinct effects: preserved naïve & TSCM cells; induced CD8+ effector T-cell proliferation; did not inhibit IFN-γ [5] [6]. IL-2 production in CD4+ & CD8+ subsets; distinct from T cells in peripheral blood [5] [6].
Neurological System: Microglia (Mouse Stroke Model) Anti-inflammatory activation; improved neurological recovery [7]. Polarization to anti-inflammatory phenotype; ↑ angiogenesis & neural plasticity in peri-infarct cortex [7].
Stem Cells & Other Lineages Induced neuronal differentiation in pluripotent murine cells [2]. Expression of neuronal markers (β3-tubulin, neurofilament-M) [2].

Experimental Protocols

To help you apply this compound in research, here are summarized methodologies from key studies.

Protocol for Modulating T Cell Differentiation [4] [8]

This protocol is used to arrest effector differentiation and promote a naïve or stem cell-like memory phenotype.

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) or cord blood-derived mononuclear cells (CBMCs). CD3+, CD4+, or CD8+ T cells are isolated using magnetic-activated cell sorting (MACS) [4].
  • Activation & Culture: Cells are activated with plate-bound anti-CD3 (1 μg/mL) and soluble anti-CD28 (1 μg/mL) antibodies [4].
  • This compound Treatment: this compound is typically used at a concentration of 2-3 μM [4] [8]. It is resuspended in DMSO, with a DMSO-only group serving as the vehicle control.
  • Culture Medium: Use complete T cell medium (e.g., RPMI/Click's mixture with 10% FCS) [4].
  • Cytokines (Optional): For TSCM culture, add IL-7 (10 ng/mL) and IL-15 (10 ng/mL) [8]. To rescue cells from the differentiation block, high-dose IL-2 (50 U/mL) can be used [4].
  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂ for 5-9 days, analyzing phenotypes and functions at desired timepoints [4] [6].
Protocol for In Vivo Stroke Model (Mouse) [7]

This protocol demonstrates the application of this compound in a disease model to study neuroinflammation and recovery.

  • Animal Model: Adult male C57BL/6 mice (10 weeks old) with ischemic stroke induced by permanent distal Middle Cerebral Artery (MCA) occlusion plus 1 hour of hypoxia [7].
  • This compound Formulation & Dose: this compound is administered via intraperitoneal injection at 10 mg/kg, diluted in 1% DMSO [7].
  • Dosing Regimen: Treatment is given once daily from days 1 to 14 after the surgery [7].
  • Assessment: Neurological deficits are monitored up to day 21. Tissues for analysis (protein, gene expression) are harvested from the peri-infarct cortex region [7].

Key Considerations for Research Use

  • Phenotypic vs. Functional Outcomes: The effect of this compound is highly context-dependent. It can enhance anti-tumor cytotoxicity in one setting (γδ T cells [1]) while inhibiting effector function in another (naïve αβ T cells [4]). The cell type, activation status, and cytokine milieu are critical.
  • Reversibility: The arrest in T cell proliferation and differentiation induced by this compound is reversible. Upon re-stimulation in the absence of the drug, T cells can resume proliferation and acquire effector functions [4].
  • Dose Dependency: Many effects, such as the preservation of the CD62L+ naïve phenotype, occur in a this compound dose-dependent manner [4].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

TWS119 functions by selectively inhibiting GSK-3β. Under normal conditions, GSK-3β phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, this compound prevents this phosphorylation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, β-catenin complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt-target genes [1] [2] [3].

This activation of the canonical Wnt pathway is the primary mechanism behind most of this compound's observed biological effects. The following diagram illustrates this signaling cascade and its functional consequences.

G This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits BCatenin_Stabilization β-catenin Stabilization & Nuclear Translocation This compound->BCatenin_Stabilization Induces BCatenin_Degradation β-catenin Phosphorylation & Degradation GSK3b->BCatenin_Degradation Promotes TCF_LEF_On Active TCF/LEF Transcription Complex BCatenin_Stabilization->TCF_LEF_On TCF_LEF_Off Inactive TCF/LEF Transcription TCF_LEF_Off->TCF_LEF_On Activates Wnt_Target_Genes Expression of Wnt Target Genes TCF_LEF_On->Wnt_Target_Genes Biological_Effects Key Biological Effects: • Neuronal Differentiation • Immune Cell Modulation • Neuroprotection • Enhanced Cell Proliferation/Survival Wnt_Target_Genes->Biological_Effects

Key Research Applications and Experimental Data

This compound has diverse applications across biological research. The table below summarizes key experimental findings from the literature, including cell types, concentrations used, and observed outcomes.

Research Area Cell Type / Model Concentration / Dose Key Experimental Findings Citation
Stem Cell & Neurogenesis Mouse P19 embryonal carcinoma & D3 embryonic stem cells 1 - 4 µM (in vitro) Induced neuronal differentiation; increased expression of neurofilament-M, MAP2, β3-tubulin; EC₅₀ ≈ 1 µM for neuronal markers. [1] [4]
Cancer Immunotherapy Human γδ T cells 0 - 8 µM (in vitro) Enhanced proliferation & survival via mTOR; increased perforin/granzyme B; boosted cytolytic activity against colon cancer. [5]
Cancer Immunotherapy Human lung cancer Tumor-Infiltrating Lymphocytes (TILs) 7 µM (in vitro) Preserved naive & stem cell-like memory CD8⁺ T cells; induced effector CD8⁺ T-cell proliferation; increased IL-2 production. [6] [7]
Ischemic Stroke Permanent MCAO mouse model 10 mg/kg (i.p., daily) Improved neurological recovery; reduced pro-inflammatory microglia; promoted anti-inflammatory microglia; enhanced angiogenesis & neural plasticity. [2]
Hypoxic-Ischemic Brain Damage Neonatal rat model 30 mg/kg (i.p., single dose) Alleviated brain damage; reduced neuronal apoptosis; increased synaptic protein expression; modulated Wnt/Notch pathways. [8]
Blood-Brain Barrier Protection rtPA-treated MCAO rat model 30 mg/kg (i.p.) Activated Wnt/β-catenin pathway; increased Claudin-3 & ZO-1 expression; reduced cerebral edema & infarction. [3]

Example Experimental Protocol

To illustrate how this compound is used in a typical research setting, here is a summarized protocol based on studies that investigated its effects on modulating microglial polarization following ischemic stroke [2].

  • In Vivo Model: Focal cerebral ischemia is induced in male C57BL/6 mice via permanent distal Middle Cerebral Artery Occlusion (MCAO) plus 1 hour of hypoxia.
  • Compound Formulation: this compound is dissolved in 1% DMSO.
  • Dosage and Administration: 10 mg/kg of this compound or an equal volume of vehicle (1% DMSO) is administered by intraperitoneal injection once daily from day 1 to day 14 after surgery.
  • Assessment of Effects:
    • Neurological Function: Neurological deficits are monitored using standardized scoring systems up to day 21 post-stroke.
    • Tissue Analysis: On days 14 and 21, brain tissue from the peri-infarct region is collected for analysis.
    • Immunofluorescence/Histology: To assess angiogenesis, neural plasticity, and microglial polarization (pro-inflammatory vs. anti-inflammatory markers).
    • Biochemical Assays: To measure levels of inflammatory cytokines and pathway activation (e.g., β-catenin levels).

Important Considerations for Use

  • Solubility and Storage: this compound is typically dissolved in DMSO to make a concentrated stock solution (e.g., 10-50 mM). The powder and stock solutions should be stored at -20°C, with aliquoting recommended to avoid repeated freeze-thaw cycles [1] [3].
  • Research Use Only: Like many such tools, this compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans [9].
  • Context-Dependent Effects: The biological outcomes of this compound treatment can vary significantly depending on the cell type, developmental stage, and pathological context. For instance, it can simultaneously promote differentiation in stem cells while inhibiting full effector differentiation in T cells [1] [6].

References

Core Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The primary and most well-defined action of TWS119 is the inhibition of GSK-3β, which leads to the activation of the Wnt/β-catenin (canonical) pathway [1] [2]. The diagram below illustrates this core signaling mechanism.

G Core Wnt Pathway Activation by this compound This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits DestructionComplex Destruction Complex (APC, AXIN, CK1) GSK3b->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates (for degradation) Degradation Proteasomal Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF Transcription Factors BetaCatenin->TCF_LEF Stabilizes & Nuclear Translocation TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Figure 1: this compound inhibits GSK-3β, stabilizing β-catenin to activate Wnt target genes.

Normally, GSK-3β phosphorylates β-catenin as part of a "destruction complex," marking it for proteasomal degradation [1]. By inhibiting GSK-3β, this compound prevents this degradation, leading to the accumulation and nuclear translocation of β-catenin. Inside the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of Wnt-target genes [1] [3].

Biological Effects and Experimental Data

The activation of the Wnt/β-catenin pathway by this compound produces diverse biological outcomes across different cell types and experimental models. Key findings are summarized in the table below.

Biological System Observed Effects of this compound Key Measured Outcomes Citation

| Neuronal Cells (Hypoxic-Ischemic Rat Model) | Promotes neuronal differentiation and cortex development. | Up-regulation: CEND1 (neuronal differentiation factor), NeuN (mature neurons), TBR1 (cortical neurons) Cell Cycle Changes: ↓ Cyclin D1, ↑ p21 [4]. | [4] | | Microglia & Stroke (Mouse Stroke Model) | Drives microglial anti-inflammatory activation; improves neurological recovery. | Improved: Angiogenesis, neural plasticity, neurological deficit scores Immunomodulation: ↓ Pro-inflammatory cytokines, ↑ Anti-inflammatory phenotype [5] [6]. | [5] [6] | | Human CD8+ T Cells (Peripheral Blood & Tumor-Infiltrating Lymphocytes) | Generates/expands stem cell-like memory T cells (TSCM); blocks effector differentiation. | Phenotype: CD62L+ CD45RA+ CD127+ CD133+ Persistence Markers: ↑ Bcl-2, no active caspase-3 [3]. | [3] | | Tumor-Infiltrating Lymphocytes (TILs) (Non-Small Cell Lung Cancer) | Preserves naive and TSCM phenotypes; differentially modulates cytokine production. | Proliferation: Promoted in CD8+ effector T cells Cytokines: Unaffected IFN-γ in TILs; promoted IL-2 in several subsets [7]. | [7] |

The following diagram outlines the key biological effects resulting from this pathway activation.

G Key Biological Effects of this compound BetaCatenin β-catenin Stabilization Neuro Neuronal Differentiation & Repair BetaCatenin->Neuro Microglia Microglial Polarization (Anti-inflammatory) BetaCatenin->Microglia Tcell T cell Stemness (Memory Phenotype) BetaCatenin->Tcell Other Other Effects (e.g., in shrimp immunity) BetaCatenin->Other

Figure 2: The stabilization of β-catenin by this compound induces multiple cell-specific responses.

Detailed Experimental Protocols

To help you apply this compound in a research setting, here are detailed methodologies from key studies.

Protocol for Neuronal Differentiation Study (In Vivo)

This protocol is adapted from a study on hypoxic-ischemic brain damage in neonatal rats [4].

  • Animal Model: 3-day-old Sprague-Dawley (SD) rats.
  • Hypoxic-Ischemic (HI) Procedure: Ligation of the left common carotid artery followed by exposure to 8% oxygen for 2 hours.
  • Drug Administration:
    • Compound: this compound, dissolved in 1% DMSO.
    • Dosage: 30 mg/kg.
    • Route & Timing: Intraperitoneal injection administered after the HI procedure.
    • Control Groups: Sham-operated group, HI group treated with vehicle (1% DMSO) only.
  • Tissue Analysis: Animals were sacrificed 7 days post-HI. Brain tissues were analyzed by western blot and immunofluorescence.
  • Key Readouts:
    • Western Blot: Protein levels of GSK-3β-p (Ser9), Cyclin D1, p21, CEND1, TBR1.
    • Immunofluorescence: Staining for CEND1, NeuN, and TBR1 in brain sections.
Protocol for T Cell Modulation Study (In Vitro)

This protocol is based on studies that generate stem cell-like memory T cells (TSCM) from human CD8+ T cells [3] [7].

  • Cell Source: Human CD8+ T cells isolated from either peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).
  • Culture Conditions:
    • Stimulation: Plates coated with anti-CD3 antibody (OKT3, 1 µg/mL). Soluble anti-CD28 antibody (1 µg/mL) is often added.
    • Cytokines: IL-2 (300-1000 U/mL).
    • This compound Treatment: A concentration of 5-7 µM is commonly used, added at the initiation of culture.
    • Vehicle Control: An equivalent volume of DMSO.
    • Culture Duration: 5 to 9 days.
  • Key Readouts:
    • Flow Cytometry: Phenotype analysis for markers like CD62L, CD45RA, CD127, CD133, CCR7, CD95.
    • Functional Assays: Cytokine production (IFN-γ, IL-2) upon restimulation, assessment of anti-apoptotic markers (Bcl-2).

Basic Compound Information

  • Chemical Name: 3-(6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)phenol [2].
  • Molecular Weight: 318.33 g/mol [2].
  • CAS Number: 601514-19-6 [2].
  • Solubility: DMSO [2].
  • Purity: Typically >98% [2].
  • Storage: Stable at -20°C [2].

The research on this compound highlights its power as a tool for manipulating the Wnt/β-catenin pathway. Its effects are highly context-dependent, influencing processes from brain repair to immune memory.

References

Comprehensive Technical Guide: TWS119 as a Glycogen Synthase Kinase-3β Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Basic Properties

TWS119 is a potent, cell-permeable small molecule inhibitor that selectively targets glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase involved in multiple signaling pathways. This synthetic compound belongs to the pyrrolopyrimidine class and has emerged as a valuable research tool for investigating Wnt/β-catenin signaling and its downstream biological effects [1] [2].

  • Chemical Characteristics: this compound has a molecular weight of 318.33 Da and molecular formula of C₁₈H₁₄N₄O₂ (CAS Number: 601514-19-6). The compound features a 3-aminophenyl moiety linked to a pyrrolopyrimidine core with a phenolic substituent, contributing to its biological activity [2] [3].

  • Manufacturer Specifications: this compound is commercially available from multiple suppliers with purity typically exceeding 95-97%. According to quality control data, the compound demonstrates batch-to-batch consistency with purity up to 99.76% as verified by HPLC analysis [1] [3].

  • Solubility and Storage: For research applications, this compound is soluble in DMSO at concentrations up to 64 mg/mL (approximately 201 mM), but is insoluble in water or ethanol. Suppliers recommend storing the compound solid at -20°C under desiccating conditions to maintain stability for up to 12 months [1] [3].

Mechanism of Action and Signaling Pathways

Primary Molecular Mechanism

GSK-3β operates as a critical regulatory kinase in multiple cellular processes, and its inhibition by this compound triggers profound changes in downstream signaling events. This compound functions as an ATP-competitive inhibitor with high specificity for GSK-3β, demonstrating an IC₅₀ of 30 nM in cell-free assays [1] [3]. The compound binds tightly to the kinase domain with a dissociation constant (K𝖽) of 126 nM as quantified by surface plasmon resonance (SPR) [1]. This binding effectively blocks GSK-3β's ability to phosphorylate its downstream substrates, leading to accumulation and nuclear translocation of β-catenin, a key effector of the canonical Wnt signaling pathway [4] [5].

The following diagram illustrates the core signaling mechanism of this compound:

G This compound This compound GSK3B GSK3B This compound->GSK3B Inhibits BetaCatenin BetaCatenin GSK3B->BetaCatenin Phosphorylates (Marks for degradation) TCFLef TCFLef BetaCatenin->TCFLef Binds to TargetGenes TargetGenes TCFLef->TargetGenes Activates Transcription

GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. This compound inhibits GSK-3β, enabling β-catenin accumulation and translocation to the nucleus, where it activates TCF/Lef-mediated transcription of target genes.

Pathway Crosstalk and Secondary Effects

Beyond the canonical Wnt/β-catenin pathway, this compound influences several interconnected signaling networks. Research demonstrates that this compound modulates a crosstalk between Wnt and Notch signaling pathways. In models of hypoxic-ischemic brain damage, this compound simultaneously activated Wnt signaling while suppressing Notch signaling, resulting in neuroprotective effects [6]. This pathway interdependence highlights the complex regulatory networks affected by GSK-3β inhibition.

The compound also affects mTOR signaling and metabolic pathways, particularly in immune cells. Treatment with this compound promotes the maintenance of stem cell-like properties in T cells by modulating their metabolic programming, shifting them from effector-like oxidative phosphorylation to a more glycolytic phenotype characteristic of memory T cells [7]. This metabolic reprogramming contributes to the enhanced self-renewal capacity observed in TSCM (stem cell-like memory T cells) following this compound treatment.

Research Applications and Key Findings

Quantitative Summary of Biological Effects

Table 1: Experimentally Determined Effects of this compound Across Biological Systems

Biological System Concentration/Dose Observed Effects References

| Neuroscience Research | 30 mg/kg (in vivo) 1-5 μM (in vitro) | Promoted neuronal differentiation Reduced neuronal apoptosis Enhanced synaptic protein expression Improved cognitive function | [8] [6] | | Immunology & T-cell Biology | 2.5-5 μM (in vitro) | Induced TSCM generation Enhanced IL-2 production Preserved naive T-cell phenotype Reduced IFN-γ production | [9] [7] | | Oncology Research | 1-10 μM (in vitro) | Inhibited epithelial-mesenchymal transition Reduced cancer stem cell properties Selectively killed mesenchymal-like TNBC cells | [4] | | Aquaculture Studies | 16 mg/kg (dietary) | Improved growth performance Enhanced immunity to V. parahaemolyticus Modulated ribosome pathway and energy metabolism | [5] | | Biochemical Assays | 30 nM (cell-free) | IC₅₀ for GSK-3β inhibition K𝖽 = 126 nM (binding affinity) | [1] |

Neuroscience Applications

In neurological research, this compound has demonstrated significant neuroprotective and differentiation-promoting properties. In models of hypoxic-ischemic brain damage in neonatal rats, this compound treatment (30 mg/kg, intraperitoneal injection) promoted neuronal differentiation by modulating cell cycle regulators—decreasing Cyclin D1 expression while increasing p21 expression [8]. This alteration in cell cycle progression facilitated the transition from neural stem cell proliferation to neuronal differentiation.

The compound also exhibits functional benefits in brain injury models. Treatment with this compound improved tissue structure, reduced apoptosis, and increased synaptic protein expression following hypoxic-ischemic insult [6]. These morphological improvements corresponded with functional recovery, suggesting potential therapeutic applications for various neurological disorders. The neuroprotective effects appear mediated through simultaneous activation of Wnt signaling and suppression of Notch signaling, demonstrating the pathway crosstalk modulated by GSK-3β inhibition [6].

Immunology and Cancer Immunotherapy

This compound has emerged as a valuable tool for enhancing T-cell-based immunotherapies. The compound arrests effector T-cell differentiation and generates CD8+ stem cell-like memory T cells (TSCM) characterized by enhanced self-renewal capacity and multipotency [9] [7]. These TSCM cells demonstrate superior persistence and antitumor activity compared to conventionally differentiated T cells, making them particularly valuable for adoptive cell therapies.

In tumor-infiltrating lymphocytes (TILs) from human lung cancer, this compound exhibited differential effects on CD4+ and CD8+ T-cell subsets. While it preserved naive T-cells and CD8+ TSCM populations, it simultaneously induced CD8+ effector T-cell proliferation in TILs [9]. Interestingly, unlike its effects on T-cells from healthy donors, this compound did not inhibit IFN-γ production in TILs while significantly enhancing IL-2 production across multiple T-cell subsets [9]. This distinct cytokine modulation profile suggests potential applications for improving TIL persistence and function in cancer immunotherapy.

Oncology and Cancer Stem Cell Research

In cancer biology, this compound has demonstrated selective activity against aggressive cancer subtypes. In triple-negative breast cancer (TNBC) models, GSK-3β inhibitors including this compound selectively killed cancer cells with mesenchymal attributes while sparing those with epithelial properties [4]. This selectivity is particularly valuable given the association between mesenchymal features and treatment resistance in TNBC.

The compound also effectively suppresses cancer stem cell (CSC) properties. Treatment with this compound reduced mammosphere formation and decreased the expression of CSC surface markers (CD44+/CD24-) in mesenchymal-like cancer cells [4]. These effects on CSCs correlate with the inhibition of epithelial-mesenchymal transition (EMT), a process critical for tumor progression and metastasis. The higher expression of GSK-3β in TNBC patients with poorer overall survival further supports GSK-3β as a potential therapeutic target for these aggressive cancers [4].

Experimental Protocols and Methodologies

In Vitro T-Cell Differentiation Protocol

Objective: To generate stem cell-like memory T cells (TSCM) using this compound for enhanced persistence in adoptive cell therapy.

  • Cell Preparation: Isolate naive CD8+ T cells from human peripheral blood or mouse spleen using magnetic or fluorescence-activated cell sorting. Culture in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin [7].
  • Activation and Treatment: Activate T cells using plate-bound anti-CD3 (5 μg/mL) and soluble anti-CD28 (2 μg/mL) antibodies. Add this compound to a final concentration of 2.5-5 μM from a DMSO stock solution. Include vehicle control (DMSO only) for comparison [7] [1].
  • Culture Conditions: Maintain cells at 37°C in 5% CO₂ for 5-7 days. For human T cells, include IL-7 (10 ng/mL) and IL-15 (10 ng/mL) in the culture medium to support TSCM generation [7].
  • Phenotypic Analysis: Harvest cells and stain for TSCM markers: CD45RA, CD45RO, CD62L, CD95, CCR7, and CD122. Analyze by flow cytometry. TSCM population typically exhibits CD45RA+CD45RO-CD62L+CCR7+CD95+ phenotype [7].
  • Functional Assays: Assess self-renewal capacity through serial stimulation assays and multilineage differentiation potential by tracking effector and memory subset generation upon restimulation [7].
In Vivo Administration for Neurological Studies

Objective: To evaluate the neuroprotective effects of this compound in hypoxic-ischemic brain damage models.

  • Animal Model: Use postnatal day 3-10 Sprague-Dawley rats to model preterm infant brain injury. Anesthetize pups with isoflurane and expose the left common carotid artery through a midline neck incision [8] [6].
  • Hypoxic-Ischemic Induction: Ligate the carotid artery completely and return animals to their dam for 1-2 hours. Subsequently expose pups to hypoxic conditions (8% O₂/92% N₂) for 2 hours at 37°C [8] [6].
  • Drug Administration: Prepare this compound fresh before each administration. Dissolve in 1% DMSO and administer via intraperitoneal injection at 30 mg/kg body weight. For preventive effects, administer 20 minutes before HI procedure; for therapeutic effects, administer at various timepoints post-injury [8] [6].
  • Control Groups: Include sham-operated animals (surgery without artery ligation or hypoxia) and vehicle-treated HI controls (1% DMSO only) [6].
  • Outcome Assessment: Sacrifice animals at desired endpoints (e.g., 7 days post-HI). Assess histopathological changes by H&E staining, apoptosis by TUNEL assay, neuronal differentiation markers (NeuN, TBR1, CEND1) by immunofluorescence, and synaptic proteins by Western blot [8] [6].

Table 2: Key Technical Considerations for this compound Applications

Parameter Recommendations Rationale

| Solubility | Prepare fresh stock in DMSO Avoid aqueous solutions | this compound is insoluble in water Precipitation occurs in aqueous buffers | | Stability | Store solid at -20°C desiccated Use DMSO stocks within 3 months | Moisture and repeated freeze-thaw cycles degrade compound | | Cellular Toxicity | Test range of 0.1-10 μM Include vehicle controls | High concentrations (>10 μM) may cause off-target effects | | In Vivo Dosing | 30 mg/kg for rodent models IP administration preferred | Established effective dose in neurological models Provides reliable bioavailability | | Pathway Validation | Monitor β-catenin stabilization Assess GSK-3β phosphorylation at Ser9 | Confirms target engagement Verifies mechanism of action |

Research Implications and Future Directions

The diverse biological effects of this compound across multiple research areas highlight the broad therapeutic potential of GSK-3β inhibition. In neuroscience, the compound's ability to promote neuronal differentiation and provide neuroprotection suggests applications for various neurological disorders, including hypoxic-ischemic encephalopathy, traumatic brain injury, and potentially neurodegenerative conditions [8] [6]. The observed synaptic protection further indicates potential for cognitive enhancement or mitigation of dementia-related pathologies.

In oncology, the dual activity of this compound against both epithelial-mesenchymal transition and cancer stem cells positions GSK-3β inhibition as a promising strategy for treating aggressive cancers like TNBC [4]. The selective toxicity toward mesenchymal-like cancer cells is particularly valuable given the association between mesenchymal features and treatment resistance. Furthermore, the ability of this compound to enhance T-cell persistence and stemness through TSCM generation offers compelling opportunities for improving cancer immunotherapy [9] [7].

The unexpected finding that this compound enhances disease resistance in shrimp [5] expands the potential applications beyond human medicine to include aquaculture and veterinary science. This effect, mediated through modulation of the Wnt/β-catenin pathway in innate immunity, demonstrates the evolutionary conservation of GSK-3β's immunoregulatory functions and suggests broad potential for immune enhancement across species.

For future research, several methodological considerations warrant attention. The concentration-dependent effects of this compound emphasize the need for careful dose optimization in different experimental systems. Researchers should also consider the potential differential effects on GSK-3α versus GSK-3β, as most studies focus specifically on GSK-3β inhibition. Additionally, the timing of administration appears critical, particularly in injury models where therapeutic windows may be narrow.

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The canonical Wnt/β-catenin pathway is crucial for various biological processes. In the absence of a Wnt signal (or a GSK-3β inhibitor like TWS119), GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. This compound directly inhibits GSK-3β, stabilizing β-catenin and allowing it to activate target genes in the nucleus.

To visualize this process and its major functional outcomes, the following diagram illustrates the signaling pathway:

G This compound inhibits GSK-3β, activating Wnt signaling and downstream effects This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates Degradation β-catenin Degradation BetaCatenin->Degradation Inactive State TCF_LEF TCF/LEF Transcription Factors BetaCatenin->TCF_LEF Active State (Accumulates & translocates to nucleus) GeneExpression Target Gene Expression TCF_LEF->GeneExpression

Key Biological Effects & Applications

The activation of the Wnt/β-catenin pathway by this compound produces significant effects in different biological contexts. The table below summarizes the key findings from recent research, including cell types studied, observed outcomes, and relevant experimental details.

Cell / System Type Key Findings & Effects of this compound Experimental Context (Concentration/Dosage)
Stem Cells & Differentiation Induces neuronal differentiation in murine embryonic stem cells (ESCs) and embryonal carcinoma (EC) cells [1]. High-throughput phenotypic cell-based screening [1].
T Lymphocytes (T cells) Preserves naive and stem cell-like memory T (Tscm) cell populations; enhances IL-2 production in certain TIL subsets; does not inhibit IFN-γ production in TILs (unlike in peripheral T cells) [2]. 7 µM for 9 days in culture with human TILs from NSCLC [2].
γδ T Cells Enhances proliferation, survival, and cytolytic activity against colon cancer cells; upregulates perforin, granzyme B, and anti-apoptotic Bcl-2 [3]. 1-4 µM in cell culture; activates mTOR pathway [3].
Microglia & Neuroinflammation Drives microglial polarization towards an anti-inflammatory phenotype, ameliorating neuroinflammation and facilitating neurological recovery after experimental stroke [4]. 10 mg/kg in vivo (mouse stroke model); 10 µM in vitro (primary microglia) [4].
Neuronal Damage & Repair Alleviates hypoxic-ischemic brain damage in neonatal rats; improves tissue structure, reduces apoptosis, and increases synaptic protein expression [5]. 30 mg/kg, single intraperitoneal injection in a neonatal rat model [5].

Experimental Protocols

The methodologies from key studies demonstrate how this compound is applied in different research contexts.

1. Protocol for Modulating Human T Cells (TILs) [2]

  • Cell Culture: Tumor-infiltrating lymphocytes (TILs) are cultured in complete X-VIVO 15 medium supplemented with 10% FBS, penicillin/streptomycin, and 1000 UI/mL IL-2.
  • Stimulation & Treatment: Cells are placed in plates pre-coated with 1 µg/mL α-CD3 antibody. The medium is supplemented with 1 µg/mL α-CD28 antibody and 1000 UI/mL IL-2.
  • This compound Application: 7 µM this compound is added to the culture medium.
  • Duration & Analysis: Cells are cultured for 9 days, with harvesting and flow cytometry analysis typically performed on days 3, 5, 7, and 9 to monitor phenotypic changes.

2. Protocol for In Vivo Stroke Model (Mouse) [4]

  • Animal Model: Ischemic stroke is induced in male C57BL/6 mice via permanent distal middle cerebral artery occlusion (MCAO) plus 1 hour of hypoxia.
  • Drug Preparation: this compound is diluted in 1% DMSO.
  • Dosage & Administration: 10 mg/kg this compound is administered via intraperitoneal injection.
  • Treatment Regimen: Injections are given once daily from day 1 to day 14 after the induction of stroke.
  • Assessment: Neurological deficits are monitored for up to 21 days, and tissue analysis is performed.

3. Protocol for Primary Microglia Polarization In Vitro [4]

  • Cell Culture: Primary microglia are prepared from the cerebral cortex of neonatal C57BL/6 mice.
  • Polarization Induction: Serum-starved microglia are stimulated with LPS (100 ng/mL) plus IFN-γ (20 ng/mL) to induce a pro-inflammatory phenotype.
  • This compound Treatment: 10 µM this compound is added to the culture immediately after the application of LPS and IFN-γ.
  • Duration & Analysis: After 24 hours of incubation, microglia are harvested for analysis of polarization markers and inflammatory cytokines.

This compound is a powerful tool for probing the Wnt/β-catenin pathway. Its effects are highly context-dependent, influencing cell fate, immune function, and survival in diverse disease models.

References

Summary of Experimental Data on TWS119

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context TWS119 Dose / Concentration Key Effects on β-catenin & Signaling Observed Outcomes
Ischemic Stroke (Mouse Model) [1] 10 mg/kg (in vivo, i.p.) Activated Wnt/β-catenin pathway; induced β-catenin protein level Improved neurological recovery; reduced pro-inflammatory cytokines; promoted angiogenesis & neural plasticity
Hypoxic-Ischeric Brain Damage (Neonatal Rat Model) [2] 30 mg/kg (in vivo, i.p.) Activated Wnt signaling pathway; suppressed Notch signaling pathway Improved tissue structure; reduced cell apoptosis; increased synaptic protein expression
Human T Cell Differentiation (In Vitro) [3] 3 μM (in vitro) Induced β-catenin stabilization & Wnt signaling Preserved naïve T cell phenotype (CD45RA+ CD62L+); blocked effector differentiation & expansion
Erythropoiesis (K562 Cell Line, In Vitro) [4] Information in search results lacks specific concentration Induced erythropoiesis; effect enhanced by RepID depletion Upregulation of erythropoiesis markers; red pellet formation, enucleation

Mechanism of Action: How this compound Stabilizes β-catenin

This compound inhibits Glycogen Synthase Kinase-3β (GSK-3β), a key serine/threonine kinase that normally suppresses the Wnt/β-catenin pathway. [1] [2] The following diagram illustrates the core mechanism.

G cluster_off Without this compound (Pathway 'Off') cluster_on With this compound (Pathway 'On') Wnt_off Wnt Ligand (Absent) DestructionComplex Destruction Complex (GSK-3β, APC, Axin, CK1α) Degradation Phosphorylation & Proteasomal Degradation DestructionComplex->Degradation  Active BCatenin_off β-catenin BCatenin_off->DestructionComplex Degradation->BCatenin_off  Low Levels This compound This compound GSK3 GSK-3β (Inhibited) This compound->GSK3  Inhibits DestructionComplex_on Destruction Complex (Inactive) GSK3->DestructionComplex_on  Inactivates BCatenin_on β-catenin DestructionComplex_on->BCatenin_on  Stabilization Nucleus Nucleus BCatenin_on->Nucleus TargetGenes Activation of Target Genes Nucleus->TargetGenes

In the absence of Wnt signaling (or this compound), a "destruction complex" that includes GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. [5] [6] By inhibiting GSK-3β, this compound prevents this phosphorylation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. [1] [5] Inside the nucleus, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in processes like cell survival, proliferation, and anti-inflammation. [1] [5] [7]

Detailed Experimental Protocols

Here are the methodologies for key experiments demonstrating the biological effects of this compound.

In Vivo Administration in Stroke Models

This protocol is adapted from studies on experimental stroke and hypoxic-ischemic brain damage. [1] [2]

  • 1. Animal Model Preparation:
    • Ischemic Stroke Model: Induce focal cerebral ischemia in male C57BL/6 mice (8-10 weeks old) using a permanent distal Middle Cerebral Artery Occlusion (MCAO) combined with 1 hour of hypoxia (8% oxygen). [1]
    • Hypoxic-Ischeric Brain Damage Model: Induce unilateral common carotid artery occlusion followed by systemic hypoxia in postnatal day 10 (P10) rat pups. [2]
  • 2. Drug Preparation: Dissolve this compound in 1% Dimethyl Sulfoxide (DMSO) to prepare the vehicle solution. [1] [2]
  • 3. Dosing and Administration:
    • Administer this compound via intraperitoneal (i.p.) injection.
    • Dosage: 10 mg/kg for adult mouse stroke models [1] or 30 mg/kg for neonatal rat brain damage models. [2]
    • Treatment Schedule: In the stroke model, treatment is typically administered once daily from day 1 to day 14 after the injury. [1] In the brain damage model, a single dose is given 20 minutes prior to the hypoxic-ischemic insult. [2]
  • 4. Tissue Collection and Analysis:
    • Sacrifice animals at predetermined time points (e.g., 14 or 21 days post-stroke for long-term recovery; 24 hours or 7 days for mechanistic studies).
    • Harvest brain tissues, specifically the peri-infarct cortex region for analysis. [1]
    • Key Analytical Techniques:
      • Immunofluorescence/Immunohistochemistry: To assess angiogenesis, neural plasticity, and microglial polarization. [1]
      • Western Blotting: To detect protein levels of β-catenin, synaptic proteins, and pathway components. [2]
      • ELISA/QPCR: To measure cytokine levels and gene expression of inflammatory markers and erythropoiesis markers. [1] [4]
In Vitro Cell Culture and Treatment

This protocol is used for studying this compound effects on immune cells and other cell lines. [1] [3] [4]

  • 1. Cell Culture:
    • Primary Microglia: Isolate from the cerebral cortex of neonatal C57BL/6 mice (P1-P2) and culture for 10 days. Shake the flasks to detach and collect microglia. Purity of over 95% can be confirmed by staining for Iba-1. [1]
    • Human T Cells: Isolate T cells from human peripheral or cord blood using magnetic-activated cell sorting (MACS) with CD3, CD4, or CD8 microbeads. [3]
    • K562 Cells: Culture this human erythroleukemia cell line for erythropoiesis studies. [4]
  • 2. Cell Stimulation and Treatment:
    • Pro-inflammatory Polarization (Microglia): Stimulate serum-starved primary microglia with Lipopolysaccharide (LPS, 100 ng/ml) plus Interferon-γ (IFN-γ, 20 ng/ml) for 24 hours. [1]
    • T Cell Activation: Activate T cells using plate-bound anti-CD3 (1 μg/ml) and anti-CD28 (1 μg/ml) antibodies. [3]
    • Wnt Pathway Stimulation: Treat cells with conditioned media from L-Wnt3A cells (Wnt3A-CM) to activate the pathway. [8]
  • 3. Drug Application:
    • Prepare a stock solution of this compound in DMSO and dilute it in the cell culture medium to the working concentration.
    • Working Concentrations: 10 μM for primary microglia studies [1] or 3 μM for human T cell studies. [3]
    • Add this compound to the cultures immediately after applying the stimulant (e.g., LPS/IFN-γ or Wnt3A-CM). For pathway blockade experiments, a Wnt/β-catenin inhibitor like IWR-1 (10 μM) can be co-applied. [1]
  • 4. Analysis and Readout:
    • Flow Cytometry: For T cells, analyze surface markers (CD45RA, CD62L, CD45RO) to track differentiation. For intracellular staining, restimulate cells with PMA and ionomycin to assess cytokine production (e.g., IFN-γ) and degranulation (CD107a expression). [3]
    • Western Blotting: Detect β-catenin stabilization and protein levels of pathway targets. [1] [8]
    • Luciferase Reporter Assay: Transferd cells with a β-catenin-responsive reporter (e.g., TOPFlash) to directly measure pathway activity. [8]
    • Chromatin Immunoprecipitation (ChIP): Used in erythropoiesis studies to analyze transcription factor binding and chromatin state changes (e.g., euchromatinization of the globin promoter). [4]

Key Considerations for Researchers

  • Context-Dependent Effects: The functional outcome of this compound treatment is highly dependent on the biological system. It can promote anti-inflammatory microglial activation in the brain [1] while arresting the differentiation of effector T cells in the immune system. [3] [9]
  • Dose and Timing: The efficacy of this compound is dose-dependent. [3] The timing of administration is also critical, especially in disease models, as it can determine whether the treatment impacts the acute injury phase or the long-term recovery and remodeling phase. [1] [2]
  • Control Experiments: Always include vehicle controls (e.g., 1% DMSO) and consider using pharmacological inhibitors (e.g., IWR-1) or genetic approaches to confirm the specificity of the effects through the Wnt/β-catenin pathway. [1]

References

Signaling Pathway & Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

TWS119 exerts its effects primarily by modulating the Wnt/β-catenin pathway. The diagram below illustrates the core signaling mechanism.

G cluster_pathway This compound-Mediated Wnt/β-catenin Pathway Activation cluster_nuclear Transcriptional Outcomes This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits Betacat β-catenin (Stabilized) GSK3b->Betacat Degrades TCF TCF/LEF Transcription Complex Betacat->TCF Activates TSCM\nDifferentiation TSCM Differentiation TCF->TSCM\nDifferentiation e.g. Anti-inflammatory\nPhenotype Anti-inflammatory Phenotype TCF->Anti-inflammatory\nPhenotype e.g. Erythropoiesis Erythropoiesis TCF->Erythropoiesis e.g. Nucleus Nucleus

This compound inhibits GSK-3β, stabilizing β-catenin to drive gene transcription for diverse cellular effects.

A typical experimental workflow for studying this compound's effect on CD8⁺ T cell differentiation, as used in recent research, can be visualized as follows [1]:

G cluster_main In Vitro CD8⁺ T Cell Differentiation Workflow Start Isolate CD8⁺ T cells from mouse spleen A Activate cells with anti-CD3/anti-CD28 + IL-2 (20 U/mL) Start->A B 48-hour culture with cytokine groups: • Blank: IL-2 • +this compound: IL-2 + this compound (2 µM) + IL-7/IL-15 A->B C Transfer to new plate Add IL-2 + IL-12 (3.4 ng/mL) Culture for 24h B->C D Add final cytokine groups: • Blank: IL-2 • +IL-33: IL-2 + IL-33 (30 ng/mL) C->D Analyze Analyze cell subsets and molecule expression by Flow Cytometry D->Analyze

Key steps for in vitro T cell differentiation, showing cytokine additions and timing for this compound treatment [1].

Key Research Findings & Quantitative Data

This compound's effects have been quantified across various experimental models. The following table consolidates key functional outcomes and the corresponding experimental details.

Research Context Observed Effects Experimental Model & Dosage

| Immunotherapy (T Cells) | • Promotes differentiation of stem cell-like memory T cells (TSCM) [1] [2] • In Eomes-deficient (EKO) models: upregulates Ly108⁺CD62L⁺ TSCM, downregulates IFN-γ, reduces exhausted-like cells [1] | In vitro, mouse CD8⁺ T cells, 2 µM [1] | | Cancer (γδ T Cells) | • Enhances proliferation & survival (via mTOR, Bcl-2, caspase-3) [3]Boosts cytolytic activity via increased perforin/granzyme B [3] • Induces CD62L⁺/CCR5⁺ phenotypes [3] | In vitro, human γδ T cells, < 4 µM [3] | | Neurology (Stroke) | • Improves neurologic function, reduces infarction and cerebral edema [4] [5] • Shifts microglia to anti-inflammatory phenotype [4] [5] • Promotes angiogenesis and neural plasticity [4] [5] | In vivo, mouse stroke model, 10 mg/kg, i.p., daily [4] [5] | | Cell Differentiation | • Induces erythropoiesis in K562 cells (red pellets, enucleation) [6] • Effect is enhanced by RepID depletion [6] | In vitro, K562 erythroleukemia cells [6] |

Experimental Protocol Highlights

For researchers looking to replicate studies on this compound's role in T cell differentiation, here is a detailed breakdown of a standard protocol [1]:

  • Cell Source and Preparation: CD8⁺ T cells are isolated from the spleens of 6-8 week old wild-type (WT) or Eomes knockout (EKO) mice. A single-cell suspension is prepared by grinding the spleen and lysing red blood cells. CD8⁺ T cells are then purified using immunomagnetic beads, and their purity is confirmed by flow cytometry [1].
  • In Vitro Culture and Stimulation: Purified cells are placed in a 48-well plate that has been pre-coated with anti-CD3ε (1.25 µg/mL) and anti-CD28 (1.25 µg/mL) antibodies. The cells are cultured at a density of 6×10⁵ cells/500 µL/well in RPMI 1640 complete medium with 10% FBS [1].
  • Cytokine and this compound Treatment:
    • Initial Phase (48 hours): The culture medium is supplemented with IL-2 (20 U/mL) for all groups. The test group additionally receives this compound at 2 µM, along with IL-7 (10 ng/mL) and IL-15 (10 ng/mL) [1].
    • Intermediate Phase (24 hours): Cells are transferred to a non-coated plate and the medium is replaced with one containing IL-2 (20 U/mL) and IL-12 (3.4 ng/mL) [1].
    • Final Phase: Cells are further treated according to their group, with one set receiving IL-2 (20 U/mL) and another receiving IL-2 plus IL-33 (30 ng/mL) [1].
  • Flow Cytometry Analysis: Cells are harvested at specific time points (e.g., 6h and 24h after the final stimulation). They are stained with antibodies against surface markers (e.g., CD45, CD8, CD62L, CD44, Ly108) and intracellular proteins (e.g., Eomes, IFN-γ) for analysis by flow cytometry to identify T cell subsets and function [1].

Summary for Researchers

This compound is a versatile research tool with significant potential across multiple fields. Its primary value lies in its ability to promote less-differentiated, stem-like cell states (such as TSCM in immunology) and to drive anti-inflammatory responses (as seen in neurology). The concentration and model system are critical, with ~2 µM used for in vitro T-cell work and 10 mg/kg for in vivo stroke models [1] [4] [5].

References

TWS119 concentration for neuronal differentiation

Author: Smolecule Technical Support Team. Date: February 2026

TWS119 at a Glance: Usage Concentrations

The effective concentration of this compound depends on the experimental model and desired outcome. The table below summarizes key operational concentrations and their effects.

Application / Model Effective Concentration / Dose Key Observed Effect Primary Signaling Pathway Implicated
In Vitro: Neuronal Differentiation [1] [2] [3] 0.4 - 1 μM (400 - 1000 nM) Induction of neuronal differentiation in murine embryonal carcinoma (P19) and embryonic stem cells (D3); expression of neuronal markers (β3-tubulin, neurofilament-M, Map2). Wnt/β-catenin
In Vitro: Biochemical Potency [2] [3] IC50 = 30 nM (cell-free assay) Direct inhibition of GSK-3β enzyme activity. GSK-3β inhibition
In Vivo: Neonatal Rat HI Model [4] [5] 30 mg/kg (intraperitoneal injection) Promotion of neuronal differentiation, reduction of apoptosis, improved tissue structure, and modulation of cell cycle proteins after hypoxic-ischemic brain damage. Wnt/β-catenin; Notch
In Vivo: Mouse Stroke Model [6] 10 mg/kg (intraperitoneal injection) Attenuated neurological deficits, promoted angiogenesis and neural plasticity, modulated microglial polarization to an anti-inflammatory state. Wnt/β-catenin

Detailed Experimental Protocols

In Vitro Neuronal Differentiation of Stem Cells

This protocol is adapted from the pioneering study that identified this compound [1].

  • 1. Cell Culture:
    • Use murine embryonal carcinoma P19 cells or embryonic stem cells (e.g., D3 line).
    • Maintain P19 cells in growth medium (e.g., MEMα with 7.5% calf serum and 2.5% FBS).
  • 2. Compound Treatment:
    • Prepare a stock solution of this compound in DMSO (e.g., 5-64 mM) [2].
    • Add this compound to the culture medium at a final concentration of 0.4 - 1.0 μM [1] [3].
    • Treat cells for 4 days to induce neuronal differentiation.
  • 3. Assessment of Differentiation:
    • Immunocytochemistry: Fix cells and immunostain for neuronal markers to confirm differentiation.
      • Key Markers: βIII-tubulin (TuJ1), microtubule-associated protein 2 (Map2), neurofilament-M, and NeuN [1].
    • Functional Assays: Perform reporter assays (e.g., pTOPFLASH) to confirm activation of the Wnt/β-catenin pathway [1].
In Vivo Administration in Rodent Brain Injury Models

This protocol is synthesized from studies on hypoxic-ischemic brain damage in neonatal rats and ischemic stroke in adult mice [4] [6] [5].

  • 1. Animal Model Preparation:
    • For neonatal rats (postnatal day 3-10), establish a hypoxic-ischemic (HI) brain damage model by unilateral carotid artery ligation followed by exposure to 8% oxygen for 2 hours [4] [5].
    • For adult mice (e.g., C57BL/6, 8-10 weeks old), induce focal cerebral ischemia via permanent distal middle cerebral artery occlusion (MCAO) plus 1 hour of hypoxia [6].
  • 2. Drug Formulation and Administration:
    • Dissolve this compound in 1% DMSO as a vehicle [4] [6] [5].
    • Administer via intraperitoneal (i.p.) injection.
    • Dosage:
      • 30 mg/kg for neonatal rat HI models. It can be administered 20 minutes prior to the HI procedure or as a treatment after injury [4] [5].
      • 10 mg/kg for adult mouse stroke models, typically administered once daily from day 1 to day 14 after the procedure [6].
  • 3. Tissue Collection and Analysis:
    • Sacrifice animals at the desired endpoint (e.g., 7 days post-HI for histology, 14-21 days for functional recovery).
    • Analyze outcomes using:
      • Immunofluorescence/Immunohistochemistry: For markers like NeuN (mature neurons), TBR1 (cortical neurons), CEND1 (neuronal differentiation), and CD31 (angiogenesis) [4] [6].
      • Western Blot: To quantify protein levels of pathway components (e.g., β-catenin, GSK-3β-pSer9, Cyclin D1, p21, Notch intracellular domain) [4] [5].
      • Behavioral Tests: To assess long-term neurological functional recovery (e.g., modified neurological severity score) [6].

Mechanism of Action: How this compound Promotes Neuronal Differentiation

This compound functions primarily by inhibiting glycogen synthase kinase-3β (GSK-3β). This inhibition triggers a cascade of molecular events that create a favorable environment for neuronal differentiation, as illustrated below.

G This compound This compound (GSK-3β Inhibitor) GSK3b GSK-3β This compound->GSK3b Inhibits Notch Notch Signaling This compound->Notch Indirectly Suppresses CellCycle Cell Cycle (Regulation) This compound->CellCycle Modulates ↓Cyclin D1, ↑p21 BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates (Targets for Degradation) GSK3b->Notch Activates GSK3b->CellCycle Regulates Degradation Degradation Complex BetaCatenin->Degradation TCF_LEF TCF/LEF Transcription BetaCatenin->TCF_LEF Stabilizes & Translocates to Nucleus NeuroGenes Neuronal Genes TCF_LEF->NeuroGenes Differentiation Neuronal Differentiation NeuroGenes->Differentiation

The molecular mechanism can be broken down into three key synergistic actions:

  • Activation of Wnt/β-catenin Signaling: As the core mechanism, this compound inhibits GSK-3β, preventing it from phosphorylating β-catenin. This leads to β-catenin accumulation and translocation into the nucleus, where it binds to TCF/LEF transcription factors to drive the expression of pro-neuronal genes [6] [1] [5].
  • Regulation of the Cell Cycle: GSK-3β inhibition by this compound modulates key cell cycle regulators. Research shows it decreases Cyclin D1 (a positive cell cycle regulator) and increases p21 (a negative regulator). This arrest in the G1 phase of the cell cycle pushes neural stem cells away from proliferation and toward differentiation [4].
  • Crosstalk with Other Pathways: this compound engages in a crosstalk with the Notch signaling pathway, which is often a negative regulator of neurogenesis. By inhibiting GSK-3β, this compound suppresses Notch signaling, thereby further promoting neuronal differentiation and reducing apoptosis [5].

Formulation and Handling Notes

  • Solubility: this compound is highly soluble in DMSO (up to 100 mM). It is insoluble in water or ethanol [2] [3].
  • Storage: Store the solid powder at +4°C as recommended [3]. For stock solutions in DMSO, aliquot and store at -20°C. Keep the DMSO fresh and anhydrous to maintain solubility [2].
  • In Vivo Formulation: For animal studies, this compound is first dissolved in DMSO and then further diluted in a saline solution containing 1% DMSO as the final vehicle for injection [4] [6]. A suspension in 0.5% carboxymethyl cellulose (CMC-Na) is also a viable option for in vivo dosing [2].

References

TWS119 in vitro cell culture protocol

Author: Smolecule Technical Support Team. Date: February 2026

TWS119 Working Solution Preparation

To prepare a 8 mM stock solution, dissolve this compound in cell culture-grade DMSO. Aliquot and store at -80°C to maintain stability. For in vitro use, dilute the stock into your culture medium immediately before use. The final DMSO concentration should be kept low (e.g., 0.00625% to 0.1%) to avoid cytotoxicity [1] [2].

Experimental Applications and Protocols

The application of this compound varies significantly depending on the cell type and research objectives. The table below summarizes key parameters from recent studies.

Cell Type / System Primary Research Focus Typical Working Concentration Treatment Duration Key Findings / Effects
Human T Lymphocytes (from PBMCs or TILs) Maintenance of naive & stem cell-like memory T cells (TSCM) 7 μM [3] 5-9 days [3] Preserves Tn and TSCM populations; does not impair IFN-γ production in TILs; increases IL-2 production [3].
Human γδ T Cells Enhancing proliferation & anti-tumor cytotoxicity 0.5 - 4 μM (Proliferation) [1] 8 days [1] Enhances proliferation (low conc.), cytolytic activity, perforin/granzyme B expression; induces CD62L+ or CCR5+ populations (high conc.) [1] [4].
Mouse CD8⁺ T Cells (in vitro culture) Induction of stem cell-like memory T cells (TSCM) 2 μM [2] Multiple days (with cytokine cocktail) [2] Upregulates Ly108+CD62L+ TSCM cells, especially in a specific transcription factor-deficient background [2].
Primary Mouse Microglia Polarization to anti-inflammatory phenotype 10 μM [5] 24 hours [5] Drives microglia toward an anti-inflammatory state; ameliorates neuroinflammation in stroke models [5].
Detailed Protocol for Human T Cell Culture

This protocol is adapted from studies on tumor-infiltrating lymphocytes (TILs) and peripheral blood mononuclear cells (PBMCs) [3].

  • Cell Culture Setup: Plate isolated TILs or PBMCs in 24-well plates. Use complete X-VIVO 15 medium supplemented with 10% FBS, penicillin, streptomycin, and 1000 UI/mL IL-2.
  • Stimulation and Treatment: Pre-coat plates with 1 µg/mL anti-CD3 antibody. Add 1 µg/mL soluble anti-CD28 antibody to the medium. Add this compound to a final concentration of 7 μM. A control group should receive an equal volume of vehicle (DMSO).
  • Incubation and Analysis: Culture cells for up to 9 days, harvesting them on days 3, 5, 7, and 9 for flow cytometry analysis to track phenotypic changes (e.g., naive and memory cell markers). For cytokine production analysis, on day 5, harvest and re-stimulate cells with PMA and ionomycin for 4-6 hours before intracellular staining for IFN-γ and IL-2 [3].

The following diagram illustrates the signaling mechanism of this compound and its downstream effects in T cells:

G This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits BetaCatenin β-catenin (Stabilized & Accumulates) This compound->BetaCatenin Promotes Stabilization GSK3B->BetaCatenin Phosphorylates (Degradation) Nucleus Nucleus BetaCatenin->Nucleus TCF1_LEF1 TCF-1 / LEF-1 (Transcription Factors) TargetGenes Target Gene Expression TCF1_LEF1->TargetGenes Nucleus->TCF1_LEF1 Outcomes Phenotypic Outcomes TargetGenes->Outcomes TSCM Maintenance of T_SCM and T_n Outcomes->TSCM mTOR mTOR Pathway Activation Outcomes->mTOR Bcl2 ↑ Bcl-2 (Anti-apoptotic) Outcomes->Bcl2 Cytolysis ↑ Perforin/Granzyme B (Enhanced Cytolysis) Outcomes->Cytolysis

Key Considerations for Protocol Design

  • Mechanism Confirmation: The effects of this compound are primarily mediated through GSK-3β inhibition and subsequent Wnt/β-catenin pathway activation. It is prudent to include pathway verification assays, such as monitoring β-catenin nuclear localization or phosphorylation of GSK-3β at Ser9 [6] [5].
  • Concentration Optimization: The biological effects of this compound are highly concentration-dependent. For instance, in γδ T cells, lower concentrations (0.5-4 µM) enhance proliferation and cytolytic activity, while higher concentrations (>4 µM) are more effective at inducing specific surface markers like CD62L [1]. A dose-response study is recommended for new experimental systems.
  • Combination with Cytokines: this compound is often used with cytokine cocktails to achieve desired cell differentiation. For example, combining it with IL-2, IL-7, and IL-15 is effective for generating and maintaining stem cell-like memory T cells (TSCM) [2].

Precautions and Controls

  • Vehicle Control: Always include a vehicle control group (DMSO) treated with the same dilution of solvent used for this compound.
  • Pathway Specificity: To confirm that the observed effects are due to Wnt/β-catenin activation, consider using a specific Wnt pathway inhibitor like IWR-1 as a control in critical experiments [5].
  • Cell Health Monitoring: Since this compound can affect proliferation and survival pathways, closely monitor cell density, viability, and apoptosis, especially in long-term cultures.

References

Comprehensive Application Notes and Protocols for TWS119 In Vivo Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TWS119

This compound is a 4,6-disubstituted pyrrolopyrimidine compound that functions as a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). This small molecule inhibitor has emerged as a valuable research tool in preclinical studies, particularly for investigating the Wnt/β-catenin signaling pathway in various disease models. With a reported IC₅₀ of 30 nM in cell-free assays and strong binding affinity (Kd = 126 nM) for GSK-3β, this compound has demonstrated significant potential across multiple research domains including cancer immunotherapy, neurological disorders, and stem cell biology [1] [2]. These application notes provide a comprehensive technical reference for researchers utilizing this compound in vivo, summarizing optimized treatment timelines, administration protocols, and experimental methodologies from peer-reviewed studies.

In Vivo Dosing Parameters and Treatment Timelines

Summary of Dosing Regimens Across Disease Models

Table 1: this compound In Vivo Dosing Parameters Across Disease Models

Disease Model Dosage Route Treatment Duration Frequency Key Findings Reference
Experimental Stroke (MCAO) 10 mg/kg Intraperitoneal 14 days Once daily Improved neurological recovery, enhanced angiogenesis, reduced infarct size [3]
Experimental Stroke (MCAO) 30 mg/kg Intraperitoneal Single dose or daily Varied Blood-brain barrier protection, reduced cerebral edema [1]
Cancer Immunotherapy 30 mg/kg Intraperitoneal Varied Not specified Generation of Tscm cells with enhanced anti-tumor activity [1]
Massive Cerebral Infarction Identified via CMap analysis N/A N/A N/A Proposed as potential therapeutic based on bioinformatics [4]
Detailed Treatment Timelines for Specific Models
2.2.1 Cerebral Ischemia/Stroke Models

In permanent distal middle cerebral artery occlusion (MCAO) plus hypoxia models, the most extensively validated protocol involves daily intraperitoneal administration of this compound at 10 mg/kg, initiated 24 hours post-ischemia and continued for 14 consecutive days [3]. This treatment paradigm has demonstrated significant functional improvements in neurological deficit scores at days 14 and 21 post-stroke, with histological analyses revealing enhanced angiogenesis and neural plasticity in the peri-infarct cortex during the recovery phase.

For acute stroke intervention studies, a higher dose of 30 mg/kg has been employed, either as a single administration at 4 hours post-MCAO or as repeated injections [1]. This regimen has shown protective effects on blood-brain barrier integrity and reduction of cerebral edema, with histological and molecular analyses typically performed at 24-72 hours post-insult for acute mechanism investigation or at 21-28 days for long-term recovery assessment.

2.2.2 Cancer Immunotherapy Models

In models investigating the enhancement of adoptive cell transfer therapies, this compound administration at 30 mg/kg has been used to generate stem cell-like memory T cells (Tscm) with superior anti-tumor persistence and efficacy [1]. The treatment protocol in these studies typically involves pre-conditioning of T cells ex vivo prior to transfer, followed by in vivo administration schedules aligned with tumor cell challenge or progression.

Detailed Experimental Protocols

Cerebral Ischemia Model Protocol
3.1.1 Animal Model Preparation
  • Animals: Adult male C57BL/6 mice (23-25 g, 8-10 weeks)
  • Model Induction: Permanent distal MCA occlusion plus 1 h hypoxia (8% O₂)
  • Anesthesia: Isoflurane (3% induction, 1.5% maintenance in air mixture)
  • Physiological Monitoring: Maintain rectal temperature at 37 ± 0.5°C during procedure
  • Exclusion Criteria: Subarachnoid hemorrhage, MCA recanalization failure, or cerebral blood flow reduction <30% of baseline [3]
3.1.2 this compound Treatment Protocol
  • Formulation: Dissolve in 1% DMSO in saline
  • Dosage: 10 mg/kg
  • Route: Intraperitoneal injection
  • Treatment Initiation: 24 hours post-ischemia
  • Duration: 14 consecutive days
  • Control Groups: Sham-operated mice and vehicle (1% DMSO) treated mice [3]
3.1.3 Outcome Assessment
  • Neurological Function: Assess using standardized neurological deficit scores at days 1, 3, 7, 14, and 21 post-stroke
  • Histological Analysis: Perfuse animals and collect brain tissue at endpoint (day 14 or 21)
  • Molecular Analysis: Isolate protein/RNA from peri-infarct cortex for Western blot, PCR, or cytokine array
  • Immunofluorescence: Analyze microglial polarization, angiogenesis markers, and neural plasticity proteins in peri-infarct region [3]
Cancer Immunotherapy Enhancement Protocol
3.2.1 T Cell Preparation and Treatment
  • Cell Source: Human PBMCs from healthy donors or tumor-infiltrating lymphocytes (TILs)
  • Activation: Culture with rhIL-2 (1000 UI/mL) and pamidronate disodium for γδT cell expansion
  • This compound Treatment: Add this compound at optimized concentrations (0.5-4 μM for proliferation; >4 μM for stemness phenotype) to culture media
  • Culture Duration: 8-9 days with cytokine and this compound supplementation [5] [6] [7]
3.2.2 In Vivo Adoptive Transfer and Assessment
  • Cell Transfer: Administer this compound-treated T cells via intravenous injection to tumor-bearing models
  • Tumor Monitoring: Measure tumor volume and progression regularly
  • T Cell Persistence: Analyze survival and phenotype of transferred cells in blood and tissues
  • Cytolytic Activity: Evaluate tumor cell killing through cytotoxicity assays [5]

Mechanisms of Action and Signaling Pathways

Molecular Targets and Pathway Modulation

This compound exerts its effects primarily through potent inhibition of GSK-3β, leading to activation of the Wnt/β-catenin signaling pathway. The molecular mechanisms and downstream effects are illustrated below:

G This compound This compound GSK3B GSK3B This compound->GSK3B Inhibits Bcl2 Bcl2 This compound->Bcl2 Upregulates Caspase3 Caspase3 This compound->Caspase3 Inhibits Microglia Microglia This compound->Microglia Polarizes Betacatenin Betacatenin GSK3B->Betacatenin Phosphorylates (Degradation) TCF_LEF TCF_LEF Betacatenin->TCF_LEF Activates mTOR mTOR Betacatenin->mTOR Activates Cytolytic Cytolytic TCF_LEF->Cytolytic Enhances Stemness Stemness TCF_LEF->Stemness Induces Proliferation Proliferation mTOR->Proliferation Enhances Antiapoptotic Antiapoptotic Bcl2->Antiapoptotic Caspase3->Antiapoptotic Reduces Antiapoptotic->Proliferation

Figure 1: this compound Signaling Mechanisms and Functional Outcomes

Cell-Type Specific Mechanisms
4.2.1 Immune Cell Modulation

In γδT cells, this compound enhances proliferation and cytolytic activity through multiple parallel mechanisms: activation of mTOR signaling, upregulation of anti-apoptotic Bcl-2 expression, inhibition of cleaved caspase-3, and increased expression of perforin and granzyme B [5] [6]. Additionally, this compound promotes the generation of stem cell-like memory T cells (Tscm) characterized by CD44lowCD62Lhigh expression, which demonstrates superior persistence and anti-tumor activity in vivo [1].

In tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer, this compound exhibits distinct effects on CD4+ and CD8+ T cell subsets, preserving naive T cells and stem cell-like memory T cells while enhancing IL-2 production without compromising IFN-γ production [8] [7].

4.2.2 Neural and Vascular Effects

In cerebral ischemia models, this compound modulates microglial polarization from pro-inflammatory to anti-inflammatory phenotypes, creating a neuroprotective environment that supports angiogenesis and neural plasticity during recovery [3]. This transition in microglial activation state contributes to reduced neuroinflammation and enhanced neurological recovery following stroke.

Practical Considerations and Troubleshooting

Formulation and Stability
  • Stock Solution: Prepare this compound in DMSO at 8-64 mg/mL concentration (depending on desired dosing) and store at -80°C in aliquots
  • Working Solution for Injection: Dilute in vehicle (1% DMSO in saline) immediately before administration
  • Stability: Use freshly prepared solutions for each injection; avoid multiple freeze-thaw cycles of stock solution [1]
Optimization Guidelines
  • Dose Titration: For new disease models, begin with 10 mg/kg and titrate based on target engagement and toxicity
  • Treatment Initiation: Timing relative to disease induction critically affects outcomes (e.g., 24h post-stroke vs. 4h post-stroke)
  • Phenotypic Monitoring: Include detailed immune phenotyping for immunotherapy studies and neurological assessment for stroke models
Common Technical Challenges
  • Solubility Limitations: this compound has limited aqueous solubility; maintain DMSO concentration ≤1% for in vivo administration
  • Dosing Consistency: Use fresh preparations for each injection to ensure consistent dosing
  • Cell Culture Concentrations: Note that effective in vitro concentrations (0.5-8 μM) do not directly translate to in vivo dosing [5] [1]

Conclusion

This compound represents a versatile research tool for modulating the GSK-3β/Wnt/β-catenin signaling pathway in vivo, with established efficacy in models of cerebral ischemia and cancer immunotherapy. The comprehensively documented treatment timeline of 10-30 mg/kg administered via intraperitoneal injection for 1-14 days provides researchers with a validated starting point for experimental design. The detailed protocols outlined in this document serve as a technical foundation for applying this compound in preclinical studies, with appropriate modifications potentially required for specific disease models or research objectives. As research progresses, this compound continues to offer valuable insights into stem cell biology, immunomodulation, and neurological recovery mechanisms.

References

Comprehensive Application Notes and Protocols for TWS119-Induced Erythropoiesis in K562 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Erythropoiesis research represents a critical field in hematology, with profound implications for understanding blood development and treating anemia-related disorders. The process of erythroid differentiation from hematopoietic precursors involves complex molecular reprogramming that remains only partially understood. The human erythroleukemic K562 cell line serves as a prototypical model system for investigating erythroid differentiation mechanisms and potential therapeutic interventions. These cells exhibit the unique capacity to undergo erythroid maturation when exposed to specific chemical inducers, making them an invaluable tool for both basic research and drug development.

Recent advances have identified TWS119, a glycogen synthase kinase-3β (GSK-3β) inhibitor, as a potent inducer of erythropoiesis in K562 cells. This application note provides detailed methodologies and experimental protocols for leveraging this compound to study erythroid differentiation, with particular emphasis on the enhancing effects observed following RepID protein depletion. The comprehensive protocols outlined herein are designed to enable researchers in both academic and pharmaceutical settings to implement, optimize, and extend these findings to advance therapeutic strategies for erythropoietic disorders and ex vivo blood production.

Experimental Foundation

K562 Cell Line Characteristics
  • Origin and Features: The K562 cell line was originally established from a patient with chronic myeloid leukemia (CML) in blast crisis and represents the prototypical cell culture model for this disease. These cells are pseudo-triploid and positive for the Philadelphia chromosome, resulting from the t(9;22) translocation that generates the BCR-ABL1 fusion oncogene. K562 cells have been widely used for investigating BCR-ABL1 biology and therapeutic responses to tyrosine kinase inhibitors like imatinib-mesylate. [1]

  • Erythroid Differentiation Capacity: K562 cells possess the remarkable ability to differentiate along erythroid and megakaryocytic lineages when exposed to appropriate chemical inducers. This multilineage potential makes them particularly valuable for studying the molecular mechanisms governing hematopoietic fate decisions. Under standard culture conditions, K562 cells exhibit high expression of transferrin receptors (TfR), which facilitates receptor-mediated endocytosis and makes them an excellent model for targeting cytotoxic therapies. This characteristic also provides a useful surface marker for monitoring erythroid differentiation. [1]

This compound Mechanism of Action

This compound functions as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase with diverse roles in cellular signaling, metabolism, and differentiation. GSK-3β normally phosphorylates numerous substrates, including transcription factors and metabolic enzymes, thereby modulating their activity, stability, and subcellular localization. As part of the Wnt/β-catenin signaling pathway, GSK-3β participates in a multiprotein complex that targets β-catenin for proteasomal degradation when the pathway is inactive. [2] [3]

Table: Key Signaling Pathways Regulated by GSK-3β in Hematopoietic Cells

Pathway GSK-3β Role Functional Outcome in Hematopoiesis
Wnt/β-catenin Phosphorylates β-catenin for degradation Promotes differentiation when inhibited
PI3K/Akt/mTOR Downstream target of Akt Regulates cell survival and proliferation
Ras/Raf/MEK/ERK Cross-talk with ERK signaling Modulates lineage-specific differentiation
Notch Regulatory interactions Influences cell fate decisions
Hedgehog Pathway modulation Affects stem cell maintenance

Inhibition of GSK-3β by this compound leads to stabilization and nuclear accumulation of β-catenin, which subsequently associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes involved in differentiation. Additionally, this compound-mediated GSK-3β inhibition influences multiple other signaling pathways, including PI3K/Akt, Notch, and Hedgehog, creating a network of signaling alterations that collectively promote erythroid differentiation. The compound was initially identified in a high-throughput screen for inducers of neuronal differentiation in embryonic stem cells, highlighting its capacity to direct cellular fate decisions across different lineages. [3]

Application Notes

K562 Cell Maintenance and Culture Conditions

Standard Culture Protocols: K562 cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution. Cells should be kept in a humidified incubator at 37°C with 5% CO₂. The optimal cell density for maintenance ranges between 1×10⁵ and 1×10⁶ cells/mL, with passaging every 2-3 days to maintain logarithmic growth. It is critical to avoid exceeding 2×10⁶ cells/mL, as overcrowding can trigger spontaneous differentiation and reduce responsiveness to inducers. [4]

Quality Control Measures: Regular monitoring of mycoplasma contamination is essential, as infection can alter differentiation potential. Cell viability should consistently exceed 95% before induction experiments. Periodically validate the erythroid differentiation capacity of cell stocks using known inducers like hemin to ensure consistent experimental responses. Characterization of surface markers (CD71, CD235a) before induction provides a baseline for subsequent differentiation assessment. [1] [4]

This compound-Induced Erythropoiesis

Optimized Induction Protocol: For erythroid differentiation, prepare a 1-5 μM working solution of this compound in DMSO, with the optimal concentration typically being 2.5 μM. Seed K562 cells at a density of 1×10⁵ cells/mL in fresh complete medium and add this compound to the predetermined final concentration. Incubate cells for 4-6 days, monitoring daily for morphological changes characteristic of erythroid differentiation. Include vehicle control (DMSO at equivalent concentration) and positive control (40 μM hemin) in each experiment to validate differentiation efficiency. [5] [6]

Phenotypic Endpoints: Successful erythropoiesis induction manifests through several observable changes. Red pellet formation during centrifugation provides initial visual confirmation of hemoglobin production. Nuclear condensation and eventual enucleation represent advanced maturation stages that can be visualized through Wright-Giemsa staining. Molecular markers include upregulation of globin genes and erythroid-specific transcription factors, which can be quantified through RT-qPCR. Surface expression of CD71 (transferrin receptor) and CD235a (glycophorin A) increases progressively during differentiation and can be monitored via flow cytometry. [5] [6] [4]

RepID Depletion Enhancement

Genetic Manipulation Strategies: RepID (Replication initiation determinant protein) depletion significantly enhances this compound-induced erythropoiesis through chromatin reprogramming. For transient RepID knockdown, utilize lentiviral transduction with shRNAs targeting RepID. Design multiple shRNA sequences to ensure effective knockdown and control for off-target effects. For stable knockout, CRISPR-Cas9 gene editing with guides targeting early exons of the RepID gene provides a more permanent solution. Always include non-targeting controls in experimental designs. [5] [6]

Molecular Validation: Confirm RepID depletion at both mRNA and protein levels using quantitative RT-PCR and western blotting, respectively. Successful RepID knockdown enhances chromatin accessibility at globin gene promoters, facilitating transcription factor binding and accelerating erythroid differentiation. Chromatin immunoprecipitation (ChIP) analysis demonstrates increased euchromatin marks (H3K4me3, H3K9ac) and enhanced NRF2 transcription factor binding at globin promoters in RepID-depleted cells following this compound treatment. [5] [6]

Table: Experimental Parameters for this compound-Induced Erythropoiesis

Parameter Standard Condition Optimized with RepID Depletion Assessment Method
This compound Concentration 1-5 μM 2.5 μM Dose titration
Treatment Duration 4-6 days 3-5 days Morphological monitoring
Cell Density 1×10⁵ cells/mL 1×10⁵ cells/mL Hemocytometer
Erythroid Markers CD71+, CD235a+ Enhanced expression Flow cytometry
Globin Expression 5-10 fold increase 15-25 fold increase RT-qPCR
Chromatin Status Partial euchromatinization Extensive euchromatinization ChIP assay

Experimental Protocols

Erythropoiesis Induction and Assessment

Step-by-Step Induction Protocol:

  • Prepare K562 cells in logarithmic growth phase with viability >95%.
  • Count cells using a hemocytometer or automated cell counter and adjust concentration to 1×10⁵ cells/mL in fresh pre-warmed complete RPMI-1640 medium.
  • Add this compound from DMSO stock solution to achieve a final concentration of 2.5 μM (ensure DMSO concentration does not exceed 0.1% in final culture).
  • Incubate cells for 5 days at 37°C in 5% CO₂, gently mixing daily to maintain suspension.
  • On day 3, consider refreshing medium and this compound for enhanced differentiation efficiency.
  • Harvest cells for analysis on day 5, assessing multiple differentiation parameters.

Differentiation Assessment Methods:

  • Benzidine Staining for Hemoglobin: Prepare benzidine working solution (0.2% benzidine dihydrochloride in 3% hydrogen peroxide and 1% acetic acid). Mix 100 μL cell suspension with 100 μL benzidine solution and incubate for 5 minutes at room temperature. Count benzidine-positive cells (blue-green cytoplasm) using a hemocytometer. Calculate the percentage of hemoglobin-positive cells from at least 200 counted cells. [4]

  • Flow Cytometry for Surface Markers: Harvest 1×10⁶ cells, wash with PBS, and resuspend in flow cytometry buffer. Stain with anti-CD71-APC and anti-CD235a-PE antibodies according to manufacturer recommendations. Incubate for 30 minutes at 4°C in the dark, wash twice, and resuspend in buffer for analysis. Use appropriate isotype controls to set gating parameters. Analyze using flow cytometry, evaluating co-expression of CD71 and CD235a as markers of erythroid differentiation. [4]

  • Molecular Analysis of Globin Expression: Extract total RNA using TRIzol reagent according to standard protocols. Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers. Perform quantitative PCR using SYBR Green chemistry with primers specific for γ-globin and β-globin genes. Normalize expression to housekeeping genes (GAPDH, β-actin) and calculate fold induction relative to undifferentiated cells using the ΔΔCt method. [5] [4]

Chromatin Immunoprecipitation (ChIP) Assay

The following diagram illustrates the experimental workflow for analyzing chromatin changes during this compound-induced erythropoiesis:

G Start Start: Cross-link Cells with Formaldehyde Step1 Cell Lysis and Chromatin Shearing Start->Step1 Step2 Immunoprecipitation with Specific Antibodies Step1->Step2 Step3 Wash and Reverse Cross-linking Step2->Step3 Antibodies Antibodies: • H3K4me3 (Euchromatin) • H3K9ac (Euchromatin) • NRF2 (Transcription Factor) Step2->Antibodies Step4 DNA Purification Step3->Step4 Step5 qPCR Analysis of Target Regions Step4->Step5 Analysis Expected Results: Increased signal at globin promoters in RepID-depleted cells Step5->Analysis

Detailed ChIP Protocol:

  • Cross-linking: Fix 1×10⁷ cells with 1% formaldehyde for 10 minutes at room temperature. Quench cross-linking with 125 mM glycine for 5 minutes.
  • Cell Lysis: Wash cells twice with cold PBS and resuspend in cell lysis buffer (5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40) with protease inhibitors. Incubate on ice for 15 minutes, then pellet nuclei.
  • Chromatin Shearing: Resuspend nuclei in sonication buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS) and sonicate to fragment DNA to 200-500 bp fragments. Optimize sonication conditions to achieve appropriate fragment size.
  • Immunoprecipitation: Dilute sonicated chromatin 10-fold in ChIP dilution buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS). Pre-clear with protein A/G beads for 1 hour at 4°C. Incubate with specific antibodies (anti-H3K4me3, anti-H3K9ac, anti-NRF2) or control IgG overnight at 4°C with rotation.
  • Recovery and Analysis: Collect immune complexes with protein A/G beads, wash extensively, then reverse cross-links by incubation at 65°C overnight. Purify DNA using phenol-chloroform extraction and analyze target regions (globin promoters) by quantitative PCR. [5]
RepID Depletion Methods

Lentiviral shRNA Transduction:

  • Design and Preparation: Select 3-5 different shRNA sequences targeting RepID and clone into lentiviral vectors containing puromycin resistance. Package lentiviruses in HEK293T cells using standard transfection protocols.
  • Transduction: Seed K562 cells at 5×10⁴ cells/mL in growth medium. Add lentiviral supernatant at MOI 20-30 with 6 μg/mL polybrene. Centrifuge at 800 × g for 30 minutes (spinoculation) to enhance infection efficiency.
  • Selection and Validation: After 48 hours, begin selection with 2 μg/mL puromycin. Maintain selection for 7-10 days, then validate RepID knockdown by western blotting and qRT-PCR before proceeding with differentiation experiments. [5] [4]

Data Interpretation and Technical Considerations

Expected Results and Analysis

Quantitative Differentiation Metrics: Successful this compound induction typically yields 30-60% benzidine-positive cells by day 5 of treatment, with RepID depletion increasing this proportion to 60-85%. Flow cytometry analysis should demonstrate a significant increase in CD71+CD235a+ double-positive cells, from <5% in untreated controls to 40-70% in this compound-treated cells, with further enhancement following RepID knockdown. Molecular analysis typically reveals 5-15 fold upregulation of γ-globin and β-globin mRNA expression, which increases to 15-30 fold with combined this compound treatment and RepID depletion. [5] [6]

Chromatin Remodeling Outcomes: ChIP analysis should demonstrate enriched euchromatin marks at globin gene promoters following this compound treatment. In RepID-depleted cells, expect a 2-4 fold increase in H3K4me3 and H3K9ac enrichment at these loci compared to controls. Additionally, NRF2 binding to globin promoters typically increases 3-5 fold in RepID-depleted cells treated with this compound, providing a mechanistic explanation for the enhanced erythropoiesis observed under these conditions. [5] [6]

Troubleshooting and Optimization

Table: Troubleshooting Guide for this compound-Induced Erythropoiesis

Problem Potential Causes Solutions
Low Differentiation Efficiency Suboptimal this compound concentration, poor cell viability, incorrect cell density Perform dose titration (1-10 μM), ensure viability >95% before induction, maintain 1-2×10⁵ cells/mL
High Background Differentiation Cell overgrowth, serum batch variability, mycoplasma contamination Passage cells regularly, test different serum lots, check for mycoplasma monthly
Inconsistent RepID Knockdown Inefficient transduction, insufficient selection, shRNA resistance Optimize MOI and polybrene concentration, validate antibiotic sensitivity, use multiple shRNAs
Poor ChIP Signals Incomplete cross-linking, insufficient chromatin fragmentation, antibody quality Optimize cross-linking time, validate sonication efficiency, validate antibodies with positive controls

Experimental Optimization Strategies: For consistent results, batch-test fetal bovine serum for optimal differentiation support, as serum composition significantly impacts differentiation efficiency. When working with RepID depletion, include rescue experiments with RepID overexpression to confirm phenotype specificity. For chromatin analyses, always include positive and negative genomic regions in ChIP-qPCR assays to validate specificity of observed changes. Consider implementing single-cell RNA sequencing to characterize heterogeneity in differentiation responses and identify subpopulations with enhanced erythroid potential. [5] [6] [1]

Conclusion and Research Applications

The protocols detailed in this application note provide a comprehensive framework for investigating this compound-induced erythropoiesis in K562 cells, with particular emphasis on the enhancing effects of RepID depletion. The experimental approaches outlined enable rigorous characterization of erythroid differentiation at molecular, cellular, and functional levels. The combination of chemical induction (this compound) and genetic manipulation (RepID depletion) creates a powerful model system for elucidating the mechanisms governing erythroid fate decisions.

These methodologies have significant applications across multiple research domains. In basic science, they facilitate investigation of chromatin remodeling dynamics and transcription factor recruitment during cellular differentiation. For drug discovery, this system provides a platform for identifying novel compounds that enhance erythropoiesis, potentially leading to new therapeutics for anemia disorders. In the emerging field of ex vivo blood production, these protocols offer strategies for improving erythroid cell output from stem cell sources. The enhancing effect of RepID depletion on this compound-induced erythropoiesis highlights the importance of chromatin modulation in cellular programming and suggests novel targets for therapeutic intervention in erythropoietic disorders.

References

Comprehensive Application Notes and Protocols for TWS119 in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TWS119 and Its Molecular Mechanism

This compound is a potent, cell-permeable small molecule that acts as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase involved in multiple cellular signaling pathways. Discoverced through screening of kinase-directed combinatorial libraries, this 4,6-disubstituted pyrrolopyrimidine has become an invaluable research tool for manipulating cell fate and function across various biological contexts [1]. The primary molecular mechanism of this compound involves specific inhibition of GSK-3β through competitive binding at the enzyme's ATP-binding site, leading to the stabilization and nuclear translocation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway [1] [2].

The canonical Wnt/β-catenin signaling pathway plays crucial roles in development, tissue homeostasis, and disease processes. Under basal conditions, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation and degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Within the nucleus, β-catenin forms complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate expression of target genes involved in cell proliferation, differentiation, and survival [3] [4]. This mechanism underlies most of the biological effects observed in this compound-treated cells, though GSK-3β inhibition also affects other signaling pathways, including modulation of Notch signaling which contributes to the compound's effects on neuronal differentiation and survival [5].

Molecular Pharmacology and Signaling Pathways

Key Signaling Pathways Modulated by this compound

Table 1: Major signaling pathways affected by this compound treatment

Pathway Effect Biological Outcome Research Applications
Wnt/β-catenin Activation via GSK-3β inhibition β-catenin stabilization, TCF/LEF activation Stem cell maintenance, Differentiation induction
Notch signaling Suppression Reduced Notch intracellular domain Neuronal differentiation, Neuroprotection
mTOR pathway Activation Enhanced protein synthesis, Cell growth T cell proliferation, γδ T cell expansion
Apoptosis regulation Altered balance Reduced caspase-3 cleavage, Increased Bcl-2 Cell survival enhancement, Neuroprotection

The dose-dependent effects of this compound significantly influence experimental outcomes across different cell systems. In immunological studies, lower concentrations (0.5-4 μM) typically enhance proliferation and effector functions, while higher concentrations (>4 μM) promote stem-like memory phenotypes but may reduce overall proliferation rates [2]. In neuronal differentiation protocols, concentrations ranging from 1-5 μM are commonly employed, whereas neuroprotection studies often use higher doses (up to 10 μM in vitro) to achieve maximal protective effects [6] [5]. This dose dependency necessitates careful optimization for each specific application and cell type.

Visualization of this compound Mechanism and Applications

The following diagram illustrates the core molecular mechanism of this compound and its diverse research applications:

G cluster_mechanism This compound Molecular Mechanism cluster_applications Research Applications cluster_pathways Additional Affected Pathways This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits Notch Notch Signaling (Suppressed) This compound->Notch mTOR mTOR Pathway (Activated) This compound->mTOR Apoptosis Apoptosis Regulation (Modified) This compound->Apoptosis BetaCat β-catenin GSK3B->BetaCat Phosphorylates Deg Degradation BetaCat->Deg Without this compound TCF_LEF TCF/LEF Transcription BetaCat->TCF_LEF With this compound TargetGenes Target Gene Expression TCF_LEF->TargetGenes Neuro Neuronal Differentiation TargetGenes->Neuro Immune Immune Cell Modulation TargetGenes->Immune Cancer Cancer Research TargetGenes->Cancer Erythro Erythropoiesis TargetGenes->Erythro Neuroprot Neuroprotection TargetGenes->Neuroprot

This compound Applications in Stem Cell Differentiation

Neuronal Differentiation Protocol

The capacity of this compound to induce neuronal differentiation in pluripotent cells was one of its first discovered applications and remains a widely used protocol. The original research demonstrated that this compound could trigger neurogenesis in murine embryonic stem cells (ESCs) and embryonal carcinoma cells through GSK-3β inhibition and subsequent activation of Wnt signaling [1].

Detailed Protocol for Neuronal Differentiation:

  • Cell preparation: Begin with murine ESCs (e.g., D3 cell line) cultured on feeder layers of irradiated mouse fibroblasts in ESC growth medium supplemented with leukemia inhibitory factor (LIF). Prior to differentiation, passage cells twice on fresh gelatin-coated tissue culture dishes with serum replacement instead of FBS [1].
  • This compound treatment: Add this compound at a final concentration of 1-5 μM to neural induction medium (MEMα with 5% FBS). For embryonal carcinoma P19 cells, culture at a density of 10^6 cells per 100-mm Petri dish [1].
  • Differentiation timeline: Maintain cells in suspension culture with this compound for 4 days (with medium refreshment at day 2), then dissociate aggregates by trypsinization and plate onto tissue culture plates for further maturation [1].
  • Characterization: Assess neuronal differentiation by immunocytochemistry for markers including βIII-tubulin (TuJ1), microtubule-associated protein 2 (Map2), neurofilament M, and NeuN after 7-10 days of differentiation [1].

This protocol typically yields a high percentage of neurons with functional properties, as confirmed by additional markers like synapsin I and glutamate in mature neurons [1]. The concentration of this compound can be optimized for specific cell lines, though exceeding 10 μM may increase cytotoxic effects without enhancing differentiation efficiency.

Erythroid Differentiation Protocol

This compound has also demonstrated efficacy in inducing erythropoiesis in erythroleukemia cell lines, providing a valuable model for studying red blood cell development and related disorders.

Detailed Protocol for Erythropoiesis Induction:

  • Cell culture: Maintain K562 erythroleukemia cells in appropriate complete medium (RPMI-1640 with 10% FBS) [7].
  • This compound treatment: Treat cells with 2.5-5 μM this compound for 5-7 days, with medium replacement every 2-3 days to maintain compound activity [7].
  • Phenotypic assessment: Monitor erythrocytic phenotypes including red pellet formation after centrifugation, enucleation, and nuclear condensation using standard microscopy techniques [7].
  • Molecular analysis: Evaluate expression of erythropoiesis markers by qPCR, Western blot, or flow cytometry. Key markers include globin genes and erythroid-specific transcription factors [7].

Recent research has shown that RepID depletion enhances this compound-mediated erythropoiesis through chromatin reprogramming at globin promoters and increased transcription factor binding, particularly NRF2 [7]. This combination approach may yield more robust and synchronous differentiation for experimental purposes.

This compound in Immunology and Immunotherapy Research

T Cell Subset Differentiation and Expansion

This compound has emerged as a critical tool in immunological research, particularly for generating and maintaining stem cell-like memory T cells (TSCM), which possess superior self-renewal capacity and antitumor activity compared to effector or central memory T cells [3].

Table 2: this compound applications in T cell research

Cell Type Concentration Treatment Duration Key Effects Associated Markers
CD8+ T cells 2-7 μM 3-9 days TSCM generation, Enhanced persistence CD62L+, CCR7+, CD95+, CD122+
Tumor-infiltrating lymphocytes 7 μM 5-9 days Naive T cell preservation, IL-2 production increase CD45RA+, CCR7+
γδ T cells 0.5-4 μM 8-14 days Proliferation enhancement, Cytolytic activity Perforin+, Granzyme B+
CAR-T cells 2-5 μM During activation Stemness maintenance, Antitumor activity improvement CD62L+, TCF1+

Detailed Protocol for TSCM Generation from CD8+ T Cells:

  • T cell isolation: Isolate CD8+ T cells from mouse spleen or human PBMCs using immunomagnetic bead separation according to manufacturer protocols. Determine purity by flow cytometry (typically >90% CD8+ cells) [8] [3].
  • Activation culture: Plate cells in anti-CD3ε (1.25 μg/mL) and anti-CD28 (1.25 μg/mL) coated plates at density of 6×10^5 cells/500 μL/well in RPMI 1640 complete medium with 10% FBS [8].
  • This compound treatment: Add This compound (2-7 μM) along with cytokines IL-2 (20 U/mL), IL-7 (10 ng/mL), and IL-15 (10 ng/mL) [8] [3].
  • Culture maintenance: After 48 hours, transfer cells to uncoated plates and supplement with IL-2 (20 U/mL) and IL-12 (3.4 ng/mL). For specific applications, additional cytokines like IL-33 (30 ng/mL) can be added after 24 hours [8].
  • Phenotypic analysis: After 5-9 days, analyze TSCM markers by flow cytometry using antibodies against CD45RA, CCR7, CD62L, CD95, and CD122 [3]. TSCM cells typically display CD45RA+CCR7+CD62L+CD95+CD122+ phenotype [3].

This protocol generates T cells with enhanced stem-like properties, superior proliferative potential upon rechallenge, and improved antitumor activity in vivo, making them particularly valuable for adoptive cell transfer therapies [3].

γδ T Cell Expansion and Enhancement Protocol

γδ T cells represent a promising alternative to conventional αβ T cells for cancer immunotherapy due to their MHC-unrestricted tumor recognition capacity. This compound can significantly enhance the proliferation and cytolytic activity of these cells against various tumors, particularly colon cancer [2].

Detailed Protocol for γδ T Cell Enhancement:

  • Cell isolation and activation: Isolate PBMCs from healthy donors by Ficoll-Hypaque density gradient centrifugation. Culture PBMCs in complete medium with recombinant human IL-2 (200 U/mL) and pamidronate disodium (5 μM) to selectively activate and expand γδ T cells [2].
  • This compound treatment: After initial activation, add This compound at optimal concentration (1-4 μM) for 8-14 days. Lower concentrations (0.5-2 μM) enhance proliferation and survival, while higher concentrations (4-8 μM) promote CD62L+ or CCR5+ phenotypes but with reduced proliferation [2].
  • Characterization of enhanced function: Evaluate cytolytic activity against colon cancer cell lines (e.g., HT-29) using standard cytotoxicity assays. Assess expression of cytotoxic molecules perforin and granzyme B by flow cytometry [2].
  • Mechanistic analysis: Examine activation of mTOR pathway and expression changes in apoptosis regulators (Bcl-2 increase and cleaved caspase-3 decrease) to confirm mechanistic basis of enhanced function [2].

This protocol typically results in significant expansion of γδ T cells with enhanced antitumor potency, providing a promising approach for cancer immunotherapy applications [2].

Disease Modeling and Therapeutic Applications

In Vitro Neuroprotection Assays

This compound has demonstrated significant neuroprotective properties in various models of neurological injury, including ischemic stroke and hypoxic-ischemic brain damage. These effects are mediated through both Wnt pathway activation and Notch pathway suppression [6] [5].

Detailed Protocol for Neuroprotection Studies:

  • Primary microglial culture: Isolate microglial cells from cerebral cortex of neonatal C57BL/6 mice (P1-P2). Culture mixed glial cells for 10 days, then separate microglia by shaking at 200 rpm for 2 hours at 37°C [6].
  • Polarization and treatment: For pro-inflammatory polarization, stimulate serum-starved microglia with LPS (100 ng/mL) plus IFN-γ (20 ng/mL). Add This compound (10 μM) immediately after stimulation [6].
  • Conditioned media collection: After 24 hours incubation, collect microglial supernatants as conditioned media (CM) for subsequent analysis or treatment of other cell types [6].
  • Endpoint assessments: Analyze microglial polarization markers (pro-inflammatory: CD86, iNOS; anti-inflammatory: CD206, Arg1) by flow cytometry or qPCR. Measure inflammatory cytokines in CM by ELISA. Assess β-catenin nuclear translocation by Western blot or immunofluorescence [6].

This approach demonstrates that this compound promotes a shift toward anti-inflammatory microglial polarization via Wnt/β-catenin signaling, creating a more favorable environment for neural recovery after injury [6].

In Vitro Stroke Modeling

Oxygen-glucose deprivation (OGD) models replicate key aspects of ischemic stroke in vitro and provide a platform for evaluating potential therapeutic compounds like this compound.

Detailed OGD Protocol with this compound Treatment:

  • Cell preparation: Use mouse brain microvascular endothelial cell lines (bEnd.3) or relevant neuronal cultures. For endothelial cells, culture according to ATCC recommendations until 80-90% confluent [6].
  • OGD induction: Replace normal medium with deoxygenated, glucose-free medium, and place cells in a hypoxia chamber containing 1% O₂, 5% CO₂, and 94% N₂ for 2-6 hours depending on desired injury severity [6].
  • This compound treatment: Add This compound (5-10 μM) during OGD or during reperfusion/reoxygenation phase to model post-injury treatment [6].
  • Angiogenesis assessment: Following OGD and this compound treatment, evaluate angiogenic capacity by tube formation assay on Matrigel. Analyze expression of angiogenesis-related genes (VEGF, Ang1) by qPCR [6].

This model has demonstrated that this compound enhances angiogenesis and neural plasticity following ischemic injury, contributing to improved functional recovery [6].

Practical Considerations and Technical Guidelines

Solution Preparation and Storage

Stock solution preparation: Dissolve this compound in DMSO at 5-10 mM concentration. For example, add 1.22 mL DMSO to 5 mg this compound (MW: 407.36) to make 10 mM stock solution [2]. Vortex thoroughly until completely dissolved.

Aliquoting and storage: Aliquot stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (typically 6-12 months). Avoid storage at -20°C for extended periods due to potential compound degradation [2].

Working solution preparation: Dilute stock solution in appropriate culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to maintain cell viability and avoid solvent-related toxicity [2] [5].

Dosing Optimization and Cytotoxicity Assessment

While this compound is generally well-tolerated at effective concentrations, dose optimization is essential for each specific cell type and application:

  • Proliferation enhancement: Lower concentrations (0.5-2 μM) typically enhance proliferation of immune cells without significant toxicity [2].
  • Differentiation induction: Intermediate concentrations (2-5 μM) are effective for neuronal and erythroid differentiation [1] [7].
  • Phenotype modulation: Higher concentrations (5-10 μM) may be required for maximal effects on microglial polarization or neuroprotection [6] [5].

Cytotoxicity assessment: Include appropriate controls (vehicle-only with equivalent DMSO concentration) in all experiments. Evaluate cell viability using MTT, WST-1, or similar assays across a concentration range (0.5-20 μM) to establish the therapeutic window for specific cell types [2].

Conclusion

This compound serves as a versatile and powerful tool for manipulating cell fate and function across diverse research applications. Through its specific inhibition of GSK-3β and subsequent activation of Wnt/β-catenin signaling, this small molecule enables researchers to direct stem cell differentiation, enhance antitumor immune functions, promote protective responses in neurological models, and investigate fundamental signaling pathways. The protocols detailed in these application notes provide robust methodological frameworks that can be adapted to specific research needs, with appropriate consideration of concentration optimization, timing, and cell-type specific requirements. As research continues to elucidate the full potential of this compound, its applications will likely expand further, offering new opportunities for scientific discovery and therapeutic development.

References

Comprehensive Application Notes and Experimental Protocols for TWS119 in Stroke Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TWS119 and Its Therapeutic Potential

This compound (4,6-disubstituted pyrrolopyrimidine) is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) that has emerged as a promising therapeutic candidate for experimental stroke treatment. This small molecule inhibitor functions by phosphorylating GSK-3β at Ser9, leading to its inactivation and subsequent activation of the Wnt/β-catenin signaling pathway, a crucial cascade involved in neuronal survival, neuroinflammation, and vascular integrity [1] [2]. Originally identified through high-throughput screening for compounds that induce neuronal differentiation in embryonic stem cells, this compound has demonstrated significant neuroprotective and neurorestorative properties across multiple preclinical models of cerebral ischemia [3] [4]. The therapeutic potential of this compound extends beyond acute neuroprotection to facilitating long-term neurological recovery through modulation of microglial polarization, promotion of angiogenesis, and enhancement of neuronal plasticity, making it a compelling candidate for further development in stroke therapeutics [4].

The significance of this compound in stroke research is particularly noteworthy given the limited treatment options for ischemic stroke, which remains a leading cause of disability worldwide. While tissue plasminogen activator (tPA) represents the only FDA-approved thrombolytic agent, its therapeutic window is narrow, and it carries a significant risk of hemorrhagic transformation [2]. This compound has demonstrated the ability to attenuate tPA-induced hemorrhagic complications while providing complementary benefits through neurovascular protection, positioning it as a potential adjunctive therapy to extend the therapeutic window and improve the safety profile of reperfusion strategies [2]. Furthermore, the capacity of this compound to promote neuronal differentiation and modulate neuroinflammation addresses multiple pathophysiological mechanisms in the ischemic cascade, offering a multifaceted approach to stroke treatment that may yield superior functional outcomes compared to monotherapeutic strategies [1] [4].

Mechanism of Action and Key Signaling Pathways

Molecular Mechanisms of GSK-3β Inhibition

This compound exerts its therapeutic effects primarily through the specific inhibition of GSK-3β, a serine/threonine kinase that plays a pivotal role in cellular homeostasis and neuronal function. GSK-3β is constitutively active under normal conditions and regulates multiple cellular processes through the phosphorylation of various substrates. This compound inhibits GSK-3β activity by promoting phosphorylation at Ser9, which reduces the kinase's ability to bind to substrates while leaving overall protein expression unchanged [1]. This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key transcriptional coactivator in the canonical Wnt signaling pathway [2] [4]. Once in the nucleus, β-catenin forms complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of downstream genes involved in cell survival, differentiation, and anti-inflammatory responses [4]. The activation of this pathway has been demonstrated to be crucial for the neuroprotective effects of this compound, as selective blockade of Wnt/β-catenin signaling abrogates its beneficial outcomes in experimental stroke models [4].

Table 1: Key Molecular Targets of this compound in Experimental Stroke

Target/Pathway Effect of this compound Functional Outcome
GSK-3β phosphorylation (Ser9) Increases inhibitory phosphorylation Reduces GSK-3β kinase activity
β-catenin protein levels Stabilizes and increases nuclear translocation Activates pro-survival gene transcription
Cyclin D1 expression Downregulates this positive cell cycle regulator Promotes neuronal differentiation
p21 expression Upregulates this negative cell cycle regulator Inhibits cell cycle progression
CEND1 expression Upregulates neuronal differentiation factor Enhances cortical development
Claudin-3 and ZO-1 expression Increases tight junction proteins Strengthens blood-brain barrier integrity
Pathway Interactions and Downstream Effects

The therapeutic effects of this compound in stroke models are mediated through multiple interconnected signaling pathways beyond the primary Wnt/β-catenin cascade. Following cerebral ischemia, this compound administration modulates microglial polarization from a pro-inflammatory (M1) phenotype toward an anti-inflammatory (M2) phenotype, thereby ameliorating neuroinflammation and creating a favorable microenvironment for recovery [4]. This phenotypic switch is associated with reduced pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and increased anti-inflammatory factors (e.g., IL-10, TGF-β) in the peri-infarct region [4]. Additionally, this compound enhances blood-brain barrier (BBB) integrity following ischemic insult by upregulating tight junction proteins including claudin-3 and ZO-1 through GSK-3β inhibition [2]. This effect on the BBB is particularly relevant in the context of thrombolytic therapy, as this compound has been shown to significantly reduce the incidence and severity of hemorrhagic transformation associated with tPA treatment [2]. Furthermore, this compound promotes neuronal differentiation by modulating cell cycle regulators, specifically decreasing cyclin D1 expression while increasing p21 expression, which directs neural stem cells toward neuronal lineage rather than continued proliferation [1].

The following diagram illustrates the key signaling pathways and biological processes affected by this compound treatment in experimental stroke models:

G cluster_pathway Wnt/β-catenin Signaling Pathway cluster_effects Therapeutic Effects in Stroke This compound This compound GSK3B GSK3B This compound->GSK3B Inhibits BetaCatenin BetaCatenin GSK3B->BetaCatenin Degrades TCFLEF TCFLEF BetaCatenin->TCFLEF Activates Claudin3 Claudin3 BetaCatenin->Claudin3 Upregulates ZO1 ZO1 BetaCatenin->ZO1 Upregulates Neurogenesis Neurogenesis TCFLEF->Neurogenesis AntiInflammatory AntiInflammatory TCFLEF->AntiInflammatory BBBProtection BBBProtection TCFLEF->BBBProtection Angiogenesis Angiogenesis TCFLEF->Angiogenesis Claudin3->BBBProtection ZO1->BBBProtection Microglia Microglia Microglia->AntiInflammatory M1 to M2 Polarization

Diagram 1: this compound Signaling Pathways and Therapeutic Mechanisms in Stroke. This compound inhibits GSK-3β, leading to β-catenin stabilization and activation of TCF/LEF-mediated transcription, which drives multiple neurorestorative processes.

Experimental Models and Therapeutic Efficacy Data

In Vivo Stroke Models and Treatment Parameters

This compound has been extensively evaluated in multiple animal models of cerebral ischemia, demonstrating consistent therapeutic efficacy across different species and injury paradigms. In a neonatal rat model of hypoxic-ischemic brain damage, this compound (30 mg/kg, intraperitoneal injection) administered to 3-day-old Sprague-Dawley rats significantly promoted neuronal differentiation and cortical development when assessed 7 days post-insult [1]. For adult stroke models, the permanent distal middle cerebral artery occlusion (MCAO) plus 1 h hypoxia model in C57BL/6 mice has been widely employed, with this compound administered at 10 mg/kg via intraperitoneal injection once daily from days 1 to 14 after stroke [4]. In studies investigating hemorrhagic transformation complications, this compound (30 mg/kg) was administered immediately after recombinant tPA injection at 4 h following MCAO in Sprague-Dawley rats [2]. These studies consistently demonstrate that this compound treatment improves functional recovery, reduces infarct volume, and attenuates blood-brain barrier disruption in a time-dependent and dose-responsive manner, with optimal outcomes observed in animals receiving repeated dosing over the first two weeks post-stroke [1] [2] [4].

Table 2: Therapeutic Efficacy of this compound Across Experimental Stroke Models

Stroke Model Subject Details This compound Protocol Key Outcomes

| Neonatal HI brain damage | 3-day-old Sprague-Dawley rats | 30 mg/kg, IP, single dose | ↑ Neuronal differentiation (CEND1, NeuN, TBR1) ↓ Cyclin D1, ↑ p21 expression Enhanced cortical development [1] | | Permanent dMCAO + hypoxia | Adult male C57BL/6 mice (10 weeks) | 10 mg/kg, IP, daily days 1-14 | Improved neurological function at days 14 & 21 Promoted angiogenesis & neural plasticity Shifted microglia to anti-inflammatory phenotype [4] | | MCAO + rtPA-induced HT | Adult male SD rats (250-280g) | 30 mg/kg, IP, after rtPA at 4h | Reduced hemorrhagic transformation Attenuated BBB disruption & cerebral edema Improved neurologic deficit scores [2] | | Oxygen-glucose deprivation | Primary microglia & bEnd.3 cells | 10 μM in culture media | Enhanced β-catenin signaling Promoted anti-inflammatory polarization Improved endothelial cell viability [4] |

Functional and Histological Outcomes

The therapeutic efficacy of this compound in experimental stroke models has been comprehensively assessed using behavioral, histological, and molecular endpoints. Neurological function has been evaluated using standardized scoring systems, with this compound-treated animals demonstrating significant improvements in motor function, sensorimotor coordination, and cognitive performance compared to vehicle-treated controls during the recovery phase [2] [4]. Histological analyses reveal that this compound treatment substantially reduces infarct volume, decreases neuronal apoptosis, and promotes the preservation of peri-infarct tissue integrity [2]. At the cellular level, this compound enhances angiogenesis in the ischemic border zone, as evidenced by increased density of CD31-positive microvessels, and promotes synaptic plasticity through upregulation of synapsin I and PSD-95 expression [4]. Additionally, this compound modulates the post-stroke inflammatory microenvironment by shifting microglial polarization toward the anti-inflammatory M2 phenotype, characterized by increased expression of Arg1, YM1/2, and IL-10, along with decreased expression of M1 markers such as iNOS and CD86 [4]. These multifaceted effects collectively contribute to the enhanced functional recovery observed in this compound-treated subjects across multiple preclinical studies.

Detailed Experimental Protocols

In Vivo Administration Protocol for Ischemic Stroke Models

The following protocol details the administration of this compound in a standard mouse model of permanent distal middle cerebral artery occlusion (dMCAO) plus hypoxia, based on established methodologies [4]:

  • Animal Preparation: Adult male C57BL/6 mice (8-10 weeks, 23-25 g) are housed under standard conditions with a 12-h light/dark cycle. Animals are randomly assigned to experimental groups using a random number generator to ensure unbiased allocation.
  • Stroke Model Induction: Anesthesia is induced with 3% isoflurane and maintained at 1.5% in air mixture. The right MCA is permanently coagulated distal to the lenticulostriate branches using low-heat bipolar electrocautery. Immediately after MCA occlusion, mice are placed in a hypoxia chamber (8% oxygen) for 1 h. Body temperature is maintained at 37 ± 0.5°C throughout the procedure using a heating pad. Sham-operated animals undergo identical procedures without MCA occlusion.
  • Drug Formulation: this compound is dissolved in 1% DMSO (vehicle) to achieve a final concentration of 1 mg/mL. The solution is prepared fresh daily and protected from light.
  • Dosing Regimen: this compound (10 mg/kg) or an equal volume of vehicle is administered by intraperitoneal injection once daily from days 1 to 14 after surgery. Injection sites are alternated between left and right lower quadrants to prevent local irritation.
  • Exclusion Criteria: Animals are excluded from analysis if subarachnoid hemorrhage occurs during surgery, recanalization of MCA occurs after electrocoagulation attempts, or regional cortical cerebral blood flow reduction is less than 30% of baseline levels.
  • Functional Assessment: Neurological deficits are evaluated using a modified neurological severity score (mNSS) at days 1, 3, 7, 14, and 21 post-stroke. Motor function is assessed using the rotarod test and foot-fault test at the same time points.
  • Tissue Collection: Animals are euthanized at predetermined endpoints (days 14 or 21) under deep anesthesia. For molecular analyses, brain tissues are rapidly dissected to isolate the peri-infarct cortex (0.5-mm-wide region around the infarction) and snap-frozen in liquid nitrogen. For histological studies, transcardial perfusion is performed with saline followed by 4% paraformaldehyde, and brains are post-fixed overnight before cryoprotection in 30% sucrose [4].
In Vitro Protocol for Microglial Polarization Studies

This protocol describes the assessment of this compound effects on microglial polarization using primary microglial cultures, a key mechanism underlying its anti-inflammatory properties [4]:

  • Primary Microglia Isolation: Cerebral cortices are dissected from neonatal C57BL/6 mice (P1-P2) and digested with 0.25% trypsin-EDTA. Mixed glial cultures are maintained in high-glucose DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO₂ for 10-14 days. Microglia are separated from astrocytes by shaking flasks at 200 rpm for 2 h at 37°C. The purity of microglial cultures (>95%) is confirmed by immunostaining with Iba-1 antibody.
  • Pro-inflammatory Polarization: Serum-starved microglia are stimulated with lipopolysaccharide (LPS, 100 ng/mL) plus interferon-γ (IFN-γ, 20 ng/mL) for 24 h under normoxic conditions to induce pro-inflammatory M1 polarization.
  • This compound Treatment: this compound (10 μM) is added to microglia cultures immediately following LPS+IFN-γ stimulation. For pathway inhibition studies, the Wnt/β-catenin inhibitor IWR-1 (10 μM) is co-administered with this compound.
  • Conditioned Media Collection: After 24 h of treatment, culture supernatants are collected as conditioned media (CM) and centrifuged at 3000 rpm for 5 min to remove cellular debris. Aliquots are stored at -80°C for subsequent cytokine analysis.
  • Microglial Phenotype Assessment: Cells are fixed with 4% paraformaldehyde for immunocytochemical analysis of M1 (iNOS, CD86) and M2 (Arg1, YM1/2) markers. Alternatively, cells are lysed for RNA extraction and qRT-PCR analysis of phenotype-specific genes, or for protein extraction and Western blot analysis.
  • Conditioned Media Transfer: To assess the paracrine effects of this compound-treated microglia, collected CM is transferred to mouse brain microvascular endothelial cells (bEnd.3) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R). Endothelial cell viability, tube formation, and barrier function are evaluated after 24 h of CM exposure.

The following diagram illustrates the experimental workflow for evaluating this compound effects in both in vivo and in vitro settings:

G Start Experimental Design InVivo In Vivo Protocol (MCAO Model) Start->InVivo InVitro In Vitro Protocol (Microglia Culture) Start->InVitro TWS119Admin This compound Administration (10-30 mg/kg, i.p.) InVivo->TWS119Admin MicrogliaIsolation MicrogliaIsolation InVitro->MicrogliaIsolation Primary Culture FunctionalTests Functional Assessment (mNSS, Rotarod) TWS119Admin->FunctionalTests TissueProcessing Tissue Processing & Analysis FunctionalTests->TissueProcessing MolecularAnalysis Molecular Analysis (Western, qPCR, IF) TissueProcessing->MolecularAnalysis Polarization Polarization MicrogliaIsolation->Polarization LPS+IFN-γ TWS119Treatment TWS119Treatment Polarization->TWS119Treatment 10 μM this compound MediaCollection MediaCollection TWS119Treatment->MediaCollection Conditioned Media EndothelialAssay EndothelialAssay MediaCollection->EndothelialAssay bEnd.3 Cells Analysis Analysis EndothelialAssay->Analysis Viability & Function

Diagram 2: Experimental Workflow for this compound Evaluation in Stroke Models. The comprehensive protocol includes both in vivo (MCAO) and in vitro (microglial culture) approaches to assess therapeutic efficacy and mechanisms.

Data Analysis and Technical Considerations

Molecular Analysis Techniques

Comprehensive evaluation of this compound effects requires multiplexed molecular analyses to assess pathway activation, phenotypic changes, and functional outcomes. Standard techniques include:

  • Western Blot Analysis: Protein extracts from peri-infarct brain regions or cultured cells are prepared using RIPA buffer. Primary antibodies include: anti-GSK-3β (1:1000), anti-phospho-GSK-3β (Ser9) (1:1000), anti-β-catenin (1:1000), anti-Cyclin D1 (1:1000), anti-p21 (1:1000), anti-CEND1 (1:1000), anti-TBR1 (1:1000), anti-ZO-1 (1:1000), anti-claudin-3 (1:1000), and anti-β-actin (1:5000) as loading control [1] [2]. Band intensity is quantified using ImageJ software, with phosphorylation levels expressed as a ratio of phospho-protein to total protein.
  • Immunofluorescence Staining: Brain sections or cultured cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% normal goat serum. Primary antibodies against: NeuN (neuronal nuclei, 1:100), Iba-1 (microglia, 1:500), CD31 (endothelial cells, 1:200), GFAP (astrocytes, 1:500), and phenotype-specific markers (iNOS for M1, 1:200; Arg1 for M2, 1:200) are applied overnight at 4°C [1] [4]. Appropriate fluorescent secondary antibodies are used, and nuclei are counterstained with DAPI. Quantification is performed by counting positive cells in at least 3-5 random fields per section from 5-6 animals per group.
  • Quantitative RT-PCR: RNA is extracted using Trizol reagent, and cDNA is synthesized using reverse transcriptase. Gene expression analysis is performed for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), anti-inflammatory factors (IL-10, TGF-β, Arg1), and phenotypic markers (iNOS, CD86, YM1/2) using SYBR Green chemistry [4]. Results are normalized to GAPDH or β-actin and analyzed using the 2^(-ΔΔCt) method.
  • Cytokine Assays: Protein levels of inflammatory cytokines in brain homogenates or conditioned media are quantified using ELISA kits according to manufacturer instructions. Samples are typically analyzed in duplicate, and concentrations are calculated from standard curves [4].
Functional and Morphological Assessments

The therapeutic efficacy of this compound should be evaluated through integrated functional and morphological assessments:

  • Neurological Severity Scoring: A modified neurological severity score (mNSS) is used to evaluate sensorimotor function, reflexes, and balance on a 0-18 scale (0 = normal, 18 = maximal deficit) at multiple time points post-stroke [2] [4]. Assessments should be performed by investigators blinded to treatment groups.
  • Motor Function Tests: The rotarod test evaluates motor coordination and endurance by measuring the latency to fall from an accelerating rotating rod (4-40 rpm over 5 min). The foot-fault test assesses sensorimotor function by counting missteps of the contralateral forelimb through a grid walkway during 2 min of exploration [4].
  • Infarct Volume Measurement: Brains are sectioned coronally (2 mm thickness) and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 min. The infarct area (pale) is distinguished from viable tissue (red) and quantified using ImageJ software. To correct for edema, the infarct volume is calculated as: (contralateral hemisphere volume - non-infarct ipsilateral volume) / contralateral hemisphere volume × 100% [2].
  • Hemorrhagic Transformation Assessment: For studies involving tPA, hemorrhage volume is quantified using a spectrophotometric hemoglobin assay or by image analysis of TTC-stained sections where hemorrhagic areas appear dark red [2].
  • Blood-Brain Barrier Permeability: Evans blue dye (2%, 3 mL/kg) is administered intravenously 3 h before sacrifice. After perfusion with saline, brains are homogenized in 50% trichloroacetic acid, centrifuged, and the supernatant absorbance measured at 620 nm. Extravasation is expressed as the ratio of absorbance in ischemic versus non-ischemic hemispheres [2].

Applications in Drug Development and Troubleshooting

Technical Considerations and Optimization Tips

Successful implementation of this compound experiments requires attention to several critical technical aspects:

  • Drug Solubility and Stability: this compound has limited aqueous solubility and should be prepared in 1% DMSO as vehicle. Stock solutions can be prepared at higher concentrations (e.g., 10-50 mM in DMSO) and stored at -20°C protected from light. Avoid repeated freeze-thaw cycles, as this may compromise compound stability. For in vivo administration, fresh solutions should be prepared daily.
  • Dosing Window Optimization: The therapeutic window for this compound administration appears broad, with efficacy demonstrated when treatment is initiated as late as 24 h post-stroke [4]. However, optimal outcomes are observed with extended treatment regimens (14 days) rather than single doses, suggesting the importance of sustained pathway activation for maximal recovery.
  • Strain-Specific Considerations: C57BL/6 mice are preferred for stroke models involving this compound due to their well-characterized responses to cerebral ischemia and compatibility with the dMCAO model. Sprague-Dawley rats are suitable for neonatal hypoxia-ischemia studies and tPA-induced hemorrhage models [1] [2].
  • Pathway Validation: Always include verification of target engagement by assessing GSK-3β phosphorylation at Ser9 and β-catenin stabilization in Western blot analyses. This confirmation is essential to distinguish specific drug effects from non-specific outcomes.
  • Phenotypic Specificity: When evaluating microglial polarization, utilize multiple markers for both M1 (iNOS, CD86, TNF-α) and M2 (Arg1, YM1/2, IL-10) phenotypes, as microglia exist along a spectrum of activation states rather than discrete categories.
Advanced Applications in Combination Therapies

This compound presents promising opportunities for combination therapeutic strategies in stroke treatment:

  • Adjunct to Thrombolytics: Given its ability to reduce tPA-induced hemorrhagic transformation, this compound could be co-administered with tPA to extend the therapeutic window for thrombolysis. The recommended approach would involve this compound (30 mg/kg) administered immediately following tPA treatment in acute stroke models [2].
  • Neurorestorative Combinations: this compound may be combined with other pro-regenerative approaches such as mesenchymal stem cell therapy or rehabilitative training to create a synergistic effect on functional recovery. The timing of such combinations should consider the progression of endogenous repair processes.
  • Multi-target Engagement: Given the involvement of GSK-3β in multiple signaling pathways, this compound could be paired with agents targeting complementary mechanisms such as excitotoxicity, oxidative stress, or apoptosis to achieve comprehensive neuroprotection.

References

Comprehensive Application Notes and Protocols: TWS119 in Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TWS119 and TSCM Generation

This compound (4,6-disubstituted pyrrolopyrimidine) is a small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that activates the Wnt/β-catenin signaling pathway, a crucial pathway for maintaining stem cell self-renewal and multipotency in various cell types [1]. In the context of cancer immunotherapy, particularly adoptive cell transfer (ACT) therapies, this compound has emerged as a valuable tool for generating stem cell memory T-cells (TSCM), which demonstrate superior persistence and antitumor efficacy compared to more differentiated T-cell subsets [2]. The fundamental challenge in ACT is that ex vivo expansion protocols typically drive T-cells toward terminal effector differentiation, resulting in limited persistence after reinfusion [3] [4]. This compound addresses this limitation by arresting effector T-cell differentiation and promoting a stem cell-like memory phenotype with enhanced self-renewal capacity and multipotency [1] [2].

The therapeutic rationale for using this compound stems from the correlation between T-cell differentiation status and clinical outcomes in ACT. Less differentiated T-cell populations, particularly TSCM and central memory T-cells (TCM), exhibit longer persistence, greater expansion capacity, and superior antitumor responses compared to terminally differentiated effector T-cells [4]. Clinical evidence indicates that CD8+ T-cells expressing CD27+, CCR7+ and CD62L+ represent the most clinically relevant phenotypes for persistence and therapeutic efficacy [4]. This compound-treated T-cells maintain these key surface markers while acquiring functional properties conducive to long-term immunological memory, making them particularly valuable for ACT applications where sustained antitumor activity is required [2].

Mechanism of Action: Wnt/β-Catenin Signaling Pathway

Molecular Targets and Signaling Cascade
  • GSK-3β Inhibition: this compound specifically targets and inhibits glycogen synthase kinase-3β (GSK-3β), a constitutively active serine/threonine kinase that normally phosphorylates β-catenin, targeting it for proteasomal degradation [1] [2]. By inhibiting GSK-3β, this compound prevents this phosphorylation, allowing β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus [2].

  • Transcriptional Regulation: Within the nucleus, β-catenin forms a complex with T-cell factor (TCF) and lymphoid enhancer-binding factor (LEF) transcription factors, activating genes responsible for maintaining stem cell-like properties and inhibiting effector differentiation [1] [2]. This transcriptional program promotes a memory stem cell phenotype while simultaneously arresting full effector differentiation.

  • Phenotypic Consequences: The activation of this signaling pathway results in T-cells that maintain expression of CD62L and CD45RA (characteristic of naive and early memory cells) while additionally expressing CD127 (IL-7Rα) and the hematopoietic stem cell marker CD133 [2]. These cells also demonstrate elevated expression of the anti-apoptotic protein Bcl-2 and reduced activation of caspase-3, contributing to their enhanced survival potential [2].

Wnt Signaling Pathway Diagram

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates Nucleus Nuclear Translocation of β-Catenin GSK3B->Nucleus Inhibition prevents degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Without this compound BetaCatenin->Nucleus Accumulates TCF_LEF TCF/LEF Transcription Factors GeneExp Gene Expression: - Self-renewal - Memory formation - Effector differentiation arrest TCF_LEF->GeneExp Activates Nucleus->TCF_LEF Binds to Phenotype TSCM Phenotype: CD62L+ CD45RA+ CD127+ CD133+ Bcl-2 High GeneExp->Phenotype Results in

Detailed Experimental Protocols

T-Cell Culture with this compound
3.1.1 Protocol for Human CD8+ T-Cells from Peripheral Blood
  • Cell Isolation: Collect peripheral blood mononuclear cells (PBMC) from healthy donors or patients by density gradient centrifugation using lymphocyte separation medium. Isolate CD8+ T-cells through negative selection with an EasySep Negative Selection Human CD8+ T Cell Enrichment Kit (or equivalent) to achieve high purity (>95%) [2].

  • Activation Conditions: Culture purified CD8+ T-cells in 96-well plates pre-coated with anti-CD3 antibody (OKT3, 1-5 μg/mL) at a density of 0.5-1 × 10^6 cells/mL in Iscove's modified Dulbecco's medium supplemented with 7.5% AB human serum, 2 mM L-glutamine, and antibiotics [2]. Add 300 U/mL of IL-2 and 5 μM this compound (from a 5-10 mM stock solution in DMSO) at the initiation of culture [2]. Include vehicle control (DMSO alone) for experimental comparisons.

  • Culture Maintenance: Incubate cells at 37°C with 5% CO2 for 5 days. On day 3, add complete Iscove's medium supplemented with 600 U/mL of IL-2. Harvest cells on day 5 for analysis or further experimentation [2].

3.1.2 Protocol for Tumor-Infiltrating Lymphocytes (TIL)
  • TIL Isolation: Process tumor samples within 1 hour of surgical resection. Mechanically dissociate tumor tissue using a Medimachine system or similar homogenization method, followed by enzymatic digestion with type IV collagenase, hyaluronidase, and DNase at room temperature overnight with gentle rotation [2]. Recover TIIC (tumor-infiltrating immune cells) by density gradient centrifugation.

  • CD8+ T-Cell Purification: Isolate CD8+ T-cells from TIIC using positive selection with EasySep Positive Selection Human CD8+ T Cell Enrichment Kit to eliminate tumor cells, achieving >98% purity [2]. Allow cells to recover overnight in complete Iscove's medium at 37°C with 5% CO2 to restore surface marker expression affected by enzymatic treatment.

  • This compound Treatment: Follow the same activation and this compound treatment protocol as for peripheral blood CD8+ T-cells, using anti-CD3 antibody coating, IL-2 supplementation, and 5 μM this compound for 5 days [2].

This compound Treatment Parameters

Table 1: this compound Treatment Conditions for TSCM Generation

Parameter Optimal Condition Range Tested Notes
This compound Concentration 5 μM 0.5-6 μM Higher concentrations (>6 μM) may affect viability [2] [5]
Treatment Duration 5 days 3-7 days Full protocol duration from activation to harvest [2]
Cell Density 0.5-1 × 10^6 cells/mL 0.1-2 × 10^6 cells/mL Adjust based on activation method [2]
Activation Method Anti-CD3 coating (1-5 μg/mL) Soluble/bead-bound anti-CD3 Consistent activation strength is crucial [2]
IL-2 Concentration 300 U/mL (initiation) 600 U/mL (day 3) 100-600 U/mL Required for T-cell survival and proliferation [2]
Culture Vessel 96-well plates 24-96 well plates Coating surface area affects activation [2]

Quality Control and Characterization

Phenotypic Analysis by Flow Cytometry

Comprehensive immunophenotyping is essential for verifying the successful generation of TSCM following this compound treatment. The characteristic surface marker profile of human TSCM includes: CD45RA+ CD62L+ CCR7+ CD27+ CD127+ CD95+ CD133+ [4] [2]. For consistent results, follow this staining protocol:

  • Antibody Panel Design: Include the following fluorochrome-conjugated antibodies: CD8, CD45RA, CD62L, CCR7, CD27, CD127, CD95, and CD133. Always include appropriate isotype controls and compensation beads for accurate gating [2].

  • Staining Procedure: Harvest T-cells and wash with PBS containing 1% BSA. Resuspend 0.5-1 × 10^6 cells in 100 μL staining buffer. Add antibody cocktails and incubate for 30 minutes at 4°C in the dark. Wash cells twice and resuspend in staining buffer containing a viability dye to exclude dead cells from analysis [2].

  • Data Acquisition and Analysis: Acquire data using a flow cytometer (e.g., BD LSRII) and analyze with appropriate software (e.g., FlowJo). Identify TSCM population as CD8+CD45RA+CD62L+CCR7+CD27+CD127+CD95+ [4] [2]. Compare this compound-treated samples with vehicle-controlled samples to quantify enrichment of TSCM population.

Functional Characterization
  • Cytokine Secretion Profile: Assess cytokine production capacity by stimulating treated T-cells with PMA/ionomycin or specific antigen for 4-6 hours in the presence of protein transport inhibitors. Perform intracellular staining for IFN-γ, TNF-α, and IL-2. TSCM typically produce multiple cytokines but in lower quantities than fully differentiated effectors [2].

  • Proliferation Capacity: Label T-cells with CFSE or similar cell division trackers prior to activation. After this compound treatment and restimulation, analyze dye dilution to assess proliferative potential. TSCM demonstrate superior expansion capacity compared to more differentiated subsets [4] [2].

  • Apoptosis Assay: Measure expression of anti-apoptotic (Bcl-2) and pro-apoptotic (active caspase-3) proteins to evaluate survival potential. This compound-treated T-cells typically show elevated Bcl-2 and minimal active caspase-3 [2].

Key Characterization Parameters

Table 2: Quality Control Parameters for this compound-Treated T-Cells

Parameter Expected Outcome with this compound Assessment Method Acceptance Criteria
Viability >80% Trypan blue exclusion/flow cytometry with viability dye ≥70% viability compared to control
TSCM Phenotype >30% CD45RA+CD62L+CCR7+CD27+ Multiparameter flow cytometry ≥2-fold increase over untreated control
Proliferation Reduced division index but increased capacity for secondary expansion CFSE dilution assay 40-70% proliferation compared to untreated
Bcl-2 Expression Increased Intracellular flow cytometry ≥1.5-fold increase in MFI over control
Cytokine Production Lower polyfunctional output Intracellular cytokine staining Maintained IFN-γ/TNF-α/IL-2 production
Stem Cell Marker CD133+ expression Flow cytometry Presence of CD133+ population in treated cells

Implementation Considerations and Troubleshooting

Practical Implementation Notes
  • This compound Stock Preparation: Prepare this compound as a 5-10 mM stock solution in DMSO and store at -20°C in small aliquots to avoid freeze-thaw cycles. Avoid storing in plastic containers as DMSO can leach chemicals from certain plastics [2]. Final DMSO concentration in culture should not exceed 0.1% (v/v).

  • Critical Timing: Add this compound at the initiation of T-cell activation. Delayed addition reduces efficacy in generating TSCM. The compound is most effective when present during initial TCR signaling events [1] [2].

  • Cell Source Considerations: The efficacy of this compound may vary depending on the cell source. While both peripheral blood CD8+ T-cells and TILs respond to treatment, the baseline differentiation status of the starting population can influence outcomes [2].

Troubleshooting Common Issues
  • Poor TSCM Generation: If TSCM percentages remain low despite this compound treatment, verify TCR stimulation strength through CD69 activation marker expression 24 hours post-activation. Suboptimal activation can limit this compound efficacy [2] [5].

  • Excessive Cell Death: Concentrations above 6 μM this compound can impact viability. Titrate the compound (0.5-6 μM) to identify the optimal concentration for specific experimental conditions [2] [5].

  • Inconsistent Results Between Batches: Ensure consistent this compound stock solution concentration and avoid repeated freeze-thaw cycles. Use the same activation method (antibody source, concentration, and coating procedure) across experiments [2].

  • Model-Specific Variations: Note that some studies have reported difficulty replicating TSCM generation with this compound in certain transgenic models (gBT-I), suggesting that genetic background or TCR affinity may influence responses [5].

Alternative TSCM Generation Strategies

While this compound represents a pharmacological approach to TSCM generation, several alternative strategies exist:

  • Cytokine-Based Approaches: Culture with IL-7 and IL-15 can promote memory phenotypes, though these typically generate more heterogeneous populations compared to this compound [6].

  • Epigenetic Modifiers: Various epigenetic modifying agents (HDAC inhibitors, BET inhibitors) have been explored, though these often produce CD44hiCD62Lhi effector-like phenotypes rather than true TSCM [5].

  • Notch Signaling Activation: Engagement of Notch ligands during T-cell activation can enhance memory formation, though practical implementation is more complex than pharmacological approaches [6].

Conclusion

This compound-mediated generation of TSCM through Wnt/β-catenin pathway activation represents a promising strategy for enhancing the efficacy of adoptive T-cell therapies. The protocols detailed in this document provide a standardized approach for generating these therapeutically valuable cells from both peripheral blood and tumor-infiltrating lymphocytes. The key advantage of this approach lies in the improved persistence and self-renewal capacity of the resulting T-cell products, which translates to superior antitumor responses in preclinical models [1] [2].

References

TWS119 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes solubility data for preparing TWS119 stock solutions.

Solvent Solubility / Recommended Concentration Purpose / Notes
DMSO ~64 mg/mL (approx. 201 mM) [1] Standard for preparing a concentrated stock solution.
Water <1 mg/mL [1] Not suitable for direct dissolution.
Ethanol <1 mg/mL [1] Not suitable for direct dissolution.

Key Preparation Notes:

  • Purity: Ensure you use this compound with a purity of ≥98% for reliable results [1].
  • Storage: Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use (about one month) or -80°C for longer-term storage (up to six months) to maintain stability [1].

Vehicle Formulations for In Vivo Studies

For animal studies, this compound stock solution in DMSO must be further diluted into a vehicle suitable for administration. The table below lists formulations from published research.

Vehicle Composition Final this compound Concentration Administration Route Model Used
1% DMSO in saline [2] Information missing Intraperitoneal (IP) injection Rat MCAO stroke model [2]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1] ≥ 2.5 mg/mL (7.85 mM) (Suggested for in vivo use) Supplier-provided formulation [1]
10% DMSO + 90% (20% SBE-β-CD in Saline) [1] ≥ 2.5 mg/mL (7.85 mM) (Suggested for in vivo use) Supplier-provided formulation [1]

Preparation Protocol for Vehicle (Example) For the 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline formulation [1]:

  • Sequentially add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly.
  • Add 50 μL Tween-80 to the mixture and mix evenly.
  • Add 450 μL normal saline (0.9% sodium chloride) to adjust the final volume to 1 mL.

Experimental Workflow and Dosing Examples

To help visualize how these components fit into a complete experiment, here is a general workflow for preparing and using this compound in a typical in vivo study, incorporating dosing information from research.

G Start Prepare this compound Stock Solution Vehicle Dilute into In Vivo Vehicle Start->Vehicle High-concentration DMSO stock Admin Administer to Model Vehicle->Admin e.g., 10% DMSO, 40% PEG300 5% Tween 80, 45% Saline Analyze Analyze Experimental Outcome Admin->Analyze e.g., 30 mg/kg, IP injection

Reported Dosing Regimens:

  • Ischemic Stroke (Mouse): 10 mg/kg, administered via intraperitoneal (IP) injection once daily from days 1 to 14 after surgery [3].
  • Ischemic Stroke (Rat): 30 mg/kg, administered via IP injection immediately after rtPA injection at 4 hours after MCAO [2].
  • CAR-T Cell Differentiation (In Vitro): Used at a concentration of 5 μM in cell culture media [4].

Troubleshooting Common Issues

  • If this compound precipitates in the final vehicle: Ensure you add the DMSO stock solution to the other solvents sequentially and in the correct order, mixing thoroughly after each addition [1]. Gentle warming and vortexing might help, but avoid excessive heat.
  • For high-concentration dosing in vivo: The formulation using 20% SBE-β-CD in Saline as a co-solvent can be a good alternative to improve solubility and stability [1].

References

TWS119 Application & Concentration Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effective concentrations of TWS119 reported in recent scientific studies for different experimental models.

Application / Biological Effect Experimental Model Effective Concentration Key Findings / Mechanism
Neuronal Differentiation Murine P19 EC cells & primary mouse ESCs [1] [2] < 4 µM [2] Induces neurogenesis; identified target as GSK-3β [1].
Promotion of Neuronal Differentiation Hypoxic-ischemic brain damage in neonatal rats [3] 30 mg/kg (in vivo) [3] Upregulated CEND1, promoted neuronal differentiation by inhibiting cell cycle pathway [3].
Anti-inflammatory Microglial Activation Ischemic stroke mouse model [4] 10 mg/kg (in vivo) [4] Facilitated neurological recovery by modulating microglia towards an anti-inflammatory phenotype via Wnt/β-catenin pathway [4].
Neuroprotection & Synaptic Repair Hypoxic-ischemic brain damage in neonatal rats [5] 30 mg/kg (in vivo) [5] Alleviated brain damage, reduced apoptosis, increased synaptic protein expression via Wnt/Notch signaling crosstalk [5].
Induction of Erythropoiesis K562 erythroleukemia cells [6] Information not specified in results Induced erythrocytic phenotypes (red pellet formation, enucleation) [6].
Enhancement of γδ T Cell Function Human γδ T cells [2] 0.5 - 2 µM [2] Enhanced proliferation, survival, and cytolytic activity against tumor cells [2].
Stem Cell-like Memory T (TSCM) Generation Mouse spleen-derived CD8⁺ T cells [7] 2 µM (in vitro) [7] Promoted the differentiation and maintenance of TSCM cells by activating Wnt/β-catenin signaling [7].

Detailed Experimental Protocols

Here are methodologies from the literature for specific applications involving this compound.

Protocol 1: In Vitro Induction of Stem Cell-like Memory T (TSCM) Cells [7]

This protocol is used to generate TSCM cells from purified mouse CD8⁺ T cells.

  • Cell Preparation and Coating:

    • Isolate a single-cell suspension from mouse spleens.
    • Enrich CD8⁺ T cells using immunomagnetic beads.
    • Coat a 48-well plate with anti-mouse CD3ε (1.25 µg/mL) and anti-mouse CD28 (1.25 µg/mL) in DPBS overnight at 4°C. Aspirate the coating solution and wash the wells before use.
  • Cell Culture and Stimulation:

    • Resuspend the sorted CD8⁺ T cells at a density of 6×10⁵ cells per 500 µL per well in RPMI 1640 complete medium with 10% FBS.
    • To the experimental group, add the following cytokines and compound: IL-2 (20 U/mL) + this compound (2 µM) + IL-7 (10 ng/mL) + IL-15 (10 ng/mL).
    • Culture the plate in a 37°C, 5% CO₂ incubator for 48 hours.
  • Post-stimulation Culture:

    • After 48 hours, transfer the cells to a new, non-coated 48-well plate.
    • Supplement the culture with IL-2 (20 U/mL) and IL-12 (3.4 ng/mL).
    • Culture for another 24 hours.
  • Further Differentiation (Optional):

    • The protocol notes that for specific investigations, IL-33 (30 ng/mL) can be added at this stage to certain groups to study its synergistic effects.
Protocol 2: In Vitro Pro-inflammatory Microglial Polarization & this compound Treatment [4]

This protocol is used to study the effect of this compound on microglial polarization.

  • Primary Microglia Culture:

    • Prepare primary microglia from the cerebral cortex of neonatal C57BL/6 mice (P1–P2). Culture mixed glial cells for 10 days, then isolate microglia by shaking. The purity of microglia, determined by Iba-1 immunostaining, should exceed 95%.
  • Cell Stimulation and Treatment:

    • To induce pro-inflammatory polarization, stimulate the serum-starved microglia with LPS (100 ng/mL) plus IFN-γ (20 ng/mL) for 24 hours.
    • In the treatment group, add This compound (10 µM) to the microglia cultures immediately after applying LPS and IFN-γ.
    • To confirm the role of the Wnt pathway, a separate group can be treated with this compound alongside a Wnt/β-catenin pathway inhibitor (e.g., IWR-1, 10 µM).
  • Analysis:

    • After 24 hours of incubation, detect β-catenin levels and microglial phenotype markers (e.g., pro-inflammatory vs. anti-inflammatory).
    • Collect microglia supernatants as conditioned media (CM) and evaluate the levels of inflammatory cytokines.

Troubleshooting Common Issues

  • Low Efficacy in Differentiation or Functional Assays: The biological effects of this compound are highly dependent on the activation of the Wnt/β-catenin signaling pathway [4] [2]. It is crucial to validate the activation of this pathway in your specific cell model, for example, by checking the nuclear localization of β-catenin or the expression of downstream target genes. Inconsistent results can also stem from variations in cell density, serum batches, or the duration of treatment.

  • Handling and Solubility: this compound is typically dissolved in DMSO to create a stock solution [2]. A common stock concentration is 10 mM, but ensure the final DMSO concentration in your culture media is low enough (e.g., ≤0.1%) to avoid cytotoxicity. The compound may have a limited shelf life in solution; it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Health Concerns: While this compound is generally used at non-cytotoxic concentrations for its differentiating effects (e.g., < 4 µM [2]), the optimal concentration should be determined for each new cell type or experimental setup. It is good practice to include a dose-response curve and monitor cell viability using standard assays (e.g., MTT, CCK-8) when establishing the protocol.

Mechanism of Action Diagrams

The following diagrams illustrate the primary molecular mechanism of this compound and its downstream effects in different cellular contexts.

G cluster_degradation Inactive Pathway (Without this compound) This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits degradation Degradation Complex GSK3b->degradation Inactivates bcatenin β-catenin WntTargets Wnt Target Gene Transcription bcatenin->WntTargets Stabilizes & Activates degradation->bcatenin Phosphorylates & Degrades

Diagram 1: Core Mechanism of this compound as a GSK-3β Inhibitor. This compound inhibits GSK-3β, preventing it from forming the degradation complex that targets β-catenin. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus to activate the transcription of Wnt target genes [1] [4] [2].

G This compound This compound (GSK-3β Inhibitor) WntOn Wnt/β-catenin Pathway Activation This compound->WntOn NotchOff Notch Pathway Inhibition This compound->NotchOff in some contexts [5] NeuroDiff Neuronal Differentiation & Maturation [3] WntOn->NeuroDiff AntiInflammatory Microglial Anti-inflammatory Activation [4] WntOn->AntiInflammatory SynapseProtection Synaptic Protection & Reduced Apoptosis [5] WntOn->SynapseProtection TScmGen Stem Cell-like Memory T (TSCM) Cell Generation [7] WntOn->TScmGen NotchOff->SynapseProtection

Diagram 2: Key Downstream Effects of this compound. By activating Wnt/β-catenin signaling (and in some cases inhibiting Notch signaling [5]), this compound drives diverse cellular outcomes across different models, including neuronal and immune cell differentiation and tissue repair.

References

TWS119: Mechanism & Specificity

Author: Smolecule Technical Support Team. Date: February 2026

What is TWS119 and how does it work? this compound is a small-molecule inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). It acts as an activator of the canonical Wnt/β-catenin signaling pathway [1].

Its mechanism is summarized in the diagram below:

G cluster_off Wnt OFF: β-catenin degradation cluster_on Wnt ON / this compound: β-catenin stabilization DestructionComplex Destruction Complex (GSK-3β, APC, Axin, CK1α) Ubiquitination Ubiquitination & Proteasomal Degradation DestructionComplex->Ubiquitination β_catenin_inactive β-catenin β_catenin_inactive->DestructionComplex This compound This compound (GSK-3β Inhibitor) GSK3b_inhibited GSK-3β (Inhibited) This compound->GSK3b_inhibited β_catenin_stable Stable β-catenin accumulates GSK3b_inhibited->β_catenin_stable Inhibits Nucleus Nucleus β_catenin_stable->Nucleus TCF_LEF TCF/LEF Transcription Target Gene Activation Nucleus->TCF_LEF

In the absence of Wnt signaling ("Wnt OFF"), cytoplasmic β-catenin is constantly phosphorylated by a destruction complex that includes GSK-3β, APC, Axin, and CK1α. This phosphorylation marks β-catenin for ubiquitination and proteasomal degradation, keeping its cytoplasmic levels low [2] [3] [4]. By inhibiting GSK-3β, this compound prevents this critical phosphorylation step, allowing β-catenin to accumulate and translocate to the nucleus. Inside the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes [2] [5].

What is the key specificity consideration for this compound? The primary consideration is that this compound inhibits GSK-3β, which is a kinase involved in multiple signaling pathways, not just Wnt signaling [1]. Therefore, observed phenotypic changes upon this compound treatment cannot be automatically attributed solely to Wnt pathway activation. The effect may involve other GSK-3β-dependent processes. The Wnt activation is indirect; the pathway is activated by removing the inhibitory effect of GSK-3β within the β-catenin destruction complex.

Experimental Optimization & Troubleshooting

What is a typical working concentration for this compound? Reported effective concentrations can vary based on cell type and application. The table below summarizes concentrations from similar GSK-3β inhibitors used in neural differentiation studies.

Compound Target Typical Working Concentration Cell Type / Context Key Effect
This compound GSK-3β inhibitor ~1 - 10 µM (literature-dependent) Various (e.g., cancer cell lines) Wnt pathway activation, differentiation induction
CHIR99021 GSK-3β inhibitor 3 - 6 µM [1] Human Neural Precursor Cells (hNPCs) Promotes neuronal differentiation
XAV939 Tankyrase 1/2 inhibitor (Wnt blocker) 1 - 10 µM [1] Human Neural Precursor Cells (hNPCs) Inhibits Wnt signaling, prevents neuronal differentiation

How should I optimize treatment conditions?

  • Dose-Response: Always perform a dose-response curve. Start with a range (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to find the optimal concentration for your specific cell type.
  • Temporal Regulation: The timing and duration of Wnt signaling are critical. The required duration of this compound treatment can vary significantly—from a few hours to several days—depending on the biological process you are studying (e.g., stem cell fate decision vs. immune cell maturation) [6].
  • Cytotoxicity: Include controls to check for reduced cell viability or increased apoptosis, as prolonged or high-concentration Wnt activation can be toxic [1].

Validating this compound Activity & Specificity

How can I confirm this compound is working in my experiment? You must use functional assays to confirm that this compound is activating the Wnt/β-catenin pathway in your specific experimental system.

Protocol: TOPFlash/FOPFlash Reporter Assay This is the gold-standard functional assay for measuring canonical Wnt/β-catenin pathway activity [7].

  • Principle: Cells are transfected with a luciferase reporter plasmid (e.g., pGL4-TOPFlash) containing multiple TCF/LEF binding sites upstream of a minimal promoter. A control plasmid with mutated sites (FOPFlash) is used to assess background and specificity.
  • Procedure:
    • Plate your cells and transfert with the TOPFlash or FOPFlash reporter construct. A Renilla luciferase plasmid is often co-transfected for normalization.
    • After transfection, treat the cells with this compound (and a vehicle control) for 24-48 hours.
    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay kit.
  • Expected Outcome: A significant increase in luminescence (firefly/Renilla ratio) in this compound-treated cells compared to the control in the TOPFlash group, but not in the FOPFlash group, confirms successful pathway activation.
  • Troubleshooting:
    • Low Signal: Optimize transfection efficiency. Try different this compound concentrations or increase treatment duration.
    • High Background: Ensure the FOPFlash control shows low signal. This could indicate non-specific activation or assay artifacts.

What other methods can I use for validation?

  • Western Blotting: Probe for total and dephosphorylated (active) β-catenin. Successful this compound treatment should increase the levels of non-phosphorylated, stable β-catenin in the cytoplasm and nucleus [2] [6].
  • qPCR: Measure mRNA levels of well-established Wnt target genes (e.g., AXIN2, c-MYC, CCND1). An increase in their expression confirms a functional transcriptional response [2] [1].

Wnt Pathway Experimental Workflow

To help you visualize the complete process, the diagram below outlines a logical workflow for a typical experiment involving this compound.

G Start Define Experimental Goal Step1 Cell Seeding & Transfection (Reporter Construct) Start->Step1 Step2 This compound Treatment (Optimized Dose/Duration) Step1->Step2 Step3 Functional Assay (e.g., Luciferase, qPCR, WB) Step2->Step3 Step4 Data Analysis (TOP/FOP Ratio, β-catenin levels) Step3->Step4 Step5 Interpret Results (Consider GSK-3β specificity) Step4->Step5 End Conclusion Step5->End

Frequently Asked Questions

Q1: My TOPFlash assay shows no activation with this compound. What could be wrong?

  • Bioactivity: The compound may have degraded. Check the source and storage conditions of this compound. Ensure it's dissolved in DMSO and stored at -20°C or -80°C, avoiding freeze-thaw cycles.
  • Cell Line: Your cell line might have inherent mutations in the Wnt pathway (e.g., in APC or Axin) that render it constitutively active or resistant to further activation. Check the genetic background of your cell model.
  • Experimental Conditions: Re-optimize your transfection protocol and this compound treatment duration.

Q2: I see effects with this compound, but how can I be sure they are due to Wnt pathway activation and not other GSK-3β roles?

  • Multiple Validation Methods: Use a combination of the validation methods described above (Reporter Assay + Western Blot + qPCR). Consistent results across all methods strongly point to on-target Wnt activation.
  • Alternative Tools: Use another GSK-3β inhibitor (like CHIR99021) or a different Wnt activator (like recombinant Wnt3a protein) to see if they produce a similar phenotype. The most powerful confirmation is rescuing the phenotype with a Wnt pathway inhibitor downstream of GSK-3β, such as XAV939 [1].

References

TWS119 treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Documented TWS119 Treatment Protocols

The table below summarizes key parameters from published studies that have used this compound successfully. Please note that optimization for your specific system is essential.

Study Context / Model Recommended Concentration Administration Route Treatment Duration & Schedule
Hypoxic-Ischemic Brain Damage (Neonatal Rats) [1] [2] 30 mg/kg Intraperitoneal (i.p.) injection Single dose; administered 20 minutes prior to HI procedure [2].
Hypoxic-Ischemic Brain Damage (Neonatal Rats) [1] 30 mg/kg Intraperitoneal (i.p.) injection Administered to 3-day-old rat pups; effects analyzed 7 days post-injury.
Experimental Stroke (Mice) [3] Information not specified in abstract Information not specified in abstract Administered daily from day 1 to day 14 after stroke.
In Vitro γδ T Cell Culture [4] 0.5 - 2 µM Added to cell culture medium Duration varies with experimental design; used to enhance cytolytic activity.
In Vitro P19 Cell Differentiation [5] 5 µM Added to cell culture medium Treated for 4 days to induce neuronal differentiation.

Detailed Experimental Contexts

To help you adapt these protocols, here is more detail on the studies from which they are drawn.

  • In Vivo Neuroprotection & Neuronal Differentiation: Multiple studies in rodent models of brain injury have established a protocol of a single 30 mg/kg intraperitoneal injection [1] [2]. Research has shown this dosage is effective in reducing neuronal apoptosis and promoting neuronal differentiation when assessed days after the injury [1]. Another study in an adult mouse stroke model extended the treatment period, administering this compound daily for 14 days post-stroke, which facilitated long-term neurological recovery by modulating microglial activity [3].
  • In Vitro Cell Differentiation & Modulation: For cell cultures, effective concentrations typically range from nanomolar to low micromolar.
    • In a screen for neuronal differentiation, 5 µM this compound applied for 4 days successfully induced the differentiation of P19 embryonal carcinoma cells [5].
    • In immune cell cultures, concentrations between 0.5 and 2 µM were used to enhance the anti-tumor function of γδ T cells. The effects were dose-dependent, with 2 µM showing a stronger impact on granzyme B expression [4].

Mechanism of Action & Experimental Workflow

This compound functions primarily by inhibiting the enzyme Glycogen Synthase Kinase-3β (GSK-3β), which leads to the stabilization and nuclear translocation of β-catenin, thereby activating the Wnt/β-catenin signaling pathway [4]. This pathway is crucial for cell fate determination, stem cell maintenance, and recovery processes.

The following diagram illustrates the signaling pathway and a generalized in vivo experiment workflow based on the cited studies [3] [1] [2]:

tws119_workflow cluster_pathway This compound Molecular Mechanism cluster_workflow General In Vivo Experiment Workflow This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits BetaCat β-catenin This compound->BetaCat Stabilizes GSK3B->BetaCat Degrades WntTargets Wnt Target Genes (e.g., Cyclin D1) BetaCat->WntTargets Model Establish Disease Model (e.g., Hypoxic-Ischemia) Admin This compound Administration (30 mg/kg, i.p.) Model->Admin Duration Treatment Period Admin->Duration SingleDose Single Dose (20 min pre-injury) Duration->SingleDose ChronicDose Daily Dosing (e.g., 14 days) Duration->ChronicDose Analysis Outcome Analysis (Histology, Molecular) SingleDose->Analysis ChronicDose->Analysis

Frequently Asked Questions

Q1: What is a typical solvent and storage condition for this compound stock solutions?

  • A: According to a commercial supplier, this compound is typically dissolved in DMSO at a stock concentration of 10-50 mg/mL [4]. It is recommended to store the powder at -20°C, and aliquoted stock solutions at -80°C to maintain stability for up to a year. Avoid repeated freeze-thaw cycles [4].

Q2: How do I determine the best concentration for my in vitro system?

  • A: Begin with a dose-response curve. The cited studies provide a strong starting point: 5 µM for neuronal differentiation [5] and 0.5-2 µM for immune cell modulation [4]. Testing a range (e.g., 0.5, 1, 2, 5 µM) will help you identify the optimal concentration that maximizes the desired effect while minimizing toxicity in your specific cell type.

Q3: What are the key controls for a this compound experiment?

  • A: Essential controls include:
    • Vehicle control: Cells or animals treated with the same concentration of DMSO used to deliver this compound.
    • Untreated control: A baseline group with no intervention.
    • Positive control: If available, a known activator of your pathway of interest (e.g., another GSK-3β inhibitor or Wnt agonist).

References

GSK-3β Inhibitor Profile: TWS119 vs. Other Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key characteristics of several GSK-3β inhibitors to aid in your experimental planning and troubleshooting.

Inhibitor Name Key Structural/Target Features Primary Documented Uses in Research Example Efficacy/Toxicity Notes
TWS119 4,6-disubstituted pyrrolo-pyrimidine; ATP-competitive [1] Promotes neuronal differentiation [2]; Protects against cerebral ischemia-reperfusion injury [1] Effective at 30 mg/kg (in vivo, rat models); well-tolerated in stroke models [1].
TDZD Derivatives (e.g., TDZD-8) 2,4-disubstituted thiazolidinedione; Non-ATP-competitive [3] Attenuates kainic acid-induced neurodegeneration; rescues cognition in zebrafish Alzheimer's model [3] Activity order for N-4 position: methyl > propyl = n-hexyl > ethyl [3].
CHIR99021 - - Causes inactivation of tyrosine hydroxylase and dopamine depletion in rat striatum [3].
9-ING-41 Maleimide-based; ATP-competitive [4] Growth inhibition of CRC cells; synergy with standard chemotherapy (e.g., 5-FU, oxaliplatin) [4] Shows superior growth inhibition in oxaliplatin-resistant CRC cells [4].
Elraglusib (9-ING-41) Small-molecule GSK-3β inhibitor in clinical development [3] Advanced refractory cancers (adult and pediatric) [3] Currently in clinical studies [3].

Detailed Experimental Protocols for this compound

Here are specific methodologies for key applications of this compound, as cited in recent literature.

Protocol 1: Promoting Neuronal Differentiation in a Rat Model of Hypoxic-Ischeric Brain Damage [2]

This protocol is used to study brain injury in preterm infants and neuronal repair.

  • Animal Model: 3-day-old Sprague-Dawley (SD) rat pups.
  • Hypoxic-Ischemic (HI) Procedure: Under anesthesia, the left common carotid artery is permanently ligated and cut. After a 2-hour recovery, pups are placed in a hypoxic chamber (8% O₂, 92% N₂) at 37°C for 2 hours.
  • Drug Administration: this compound is dissolved in 1% DMSO. It is administered via intraperitoneal injection at a dose of 30 mg/kg.
  • Control Groups:
    • Sham group: Sham-operated rats.
    • HI group: HI + vehicle (1% DMSO) treatment.
    • This compound group: HI + this compound treatment.
  • Analysis Timeline: Animals are sacrificed 7 days post-HI for analysis.
  • Key Readouts:
    • Western Blot: Analyze expression of GSK-3β-p (Ser9), Cyclin D1, p21, and neuronal differentiation factor CEND1.
    • Immunofluorescence: Stain for mature neuron marker NeuN and cortical neuron marker TBR1 to quantify neuronal differentiation and cortical development.
Protocol 2: Protecting Against Transient Cerebral Ischemia in a Rat Stroke Model [1]

This protocol models ischemia-reperfusion injury, such as that seen in stroke.

  • Animal Model: Adult male SD rats (250-280 g).
  • Ischemia Model: Transient Middle Cerebral Artery Occlusion (MCAO). A silicone-coated nylon monofilament is advanced to occlude the MCA.
  • Reperfusion and Dosing: After 3.5 hours of occlusion, the filament is withdrawn to restore blood flow. This compound (30 mg/kg in 1% DMSO) or vehicle is administered immediately by intraperitoneal injection.
  • Analysis Timeline: Animals are assessed and sacrificed 24 hours after MCAO.
  • Key Outcome Measures:
    • Neurological Deficit Score: A blinded test using a 0-5 scale (0=no deficit, 5=severe impairment).
    • Infarct Volume: Measured by TTC staining (infarct area appears pale gray).
    • Blood-Brain Barrier (BBB) Permeability: Evaluated by Evans Blue dye extravasation.
    • Brain Edema: Calculated by the standard wet-dry weight method.
    • Molecular Analysis (Western Blot): Assess protein levels of β-catenin, zonula occludens-1 (ZO-1), and phosphorylated β-catenin.

GSK-3β Signaling Pathway & Experimental Workflow

The following diagrams, generated with Graphviz, illustrate the key signaling pathway and a consolidated experimental workflow based on the protocols above.

Diagram 1: Core GSK-3β Signaling Pathway

This diagram simplifies the central signaling pathway involving GSK-3β, showing how this compound exerts its effect.

gsk3_pathway AKT AKT GSK3B GSK3B AKT->GSK3B Phosphorylates (Ser9) BCAT BCAT GSK3B->BCAT Phosphorylates (Targets for Degradation) DEG DEG BCAT->DEG Leads to This compound This compound This compound->GSK3B Inhibits

This pathway shows that active GSK-3β promotes the phosphorylation and degradation of key proteins like β-catenin. This compound directly inhibits GSK-3β activity. Furthermore, AKT kinase can phosphorylate and deactivate GSK-3β, leading to the accumulation of substrates like β-catenin [5] [6] [1].

Diagram 2: Consolidated In Vivo Experiment Workflow

This flowchart provides a high-level overview of the common in vivo experimental process for this compound.

workflow Start Start Model Animal Model Establishment Start->Model Group Randomization & Grouping Model->Group Dosing Drug Administration (this compound or Vehicle) Group->Dosing Sacrifice Tissue Collection & Sacrifice Dosing->Sacrifice Analysis Downstream Analysis Sacrifice->Analysis End End Analysis->End Model_Detail e.g., MCAO (Stroke) or HI (Neonatal Brain Injury) Model_Detail->Model Dosing_Detail Dose: 30 mg/kg Route: I.P. Vehicle: 1% DMSO Dosing_Detail->Dosing Analysis_Detail Western Blot Immunofluorescence Histology Behavioral Tests Analysis_Detail->Analysis

Frequently Asked Questions (FAQs)

Q1: Why is the selectivity of GSK-3β inhibitors so important? GSK-3β has over 40 known substrates and hundreds more potential ones [3]. It is involved in a wide array of critical signaling pathways, including Wnt/β-catenin, NF-κB, and others [3] [4]. Non-specific inhibition can lead to widespread disruption of intracellular signaling, triggering unintended side effects. Therefore, high selectivity is crucial for both experimental precision and therapeutic safety [3].

Q2: What is a key consideration when choosing a vehicle for this compound? this compound requires dissolution in DMSO. The cited protocols use a final concentration of 1% DMSO in saline for in vivo injections [2] [1]. It is critical to ensure the DMSO concentration is as low as possible to avoid solvent toxicity, and to use the same vehicle (1% DMSO) in your control groups.

Q3: Are there known off-target effects or toxicity concerns with this compound? The provided research highlights its safety and efficacy in rodent models of brain injury [2] [1]. However, other GSK-3β inhibitors like CHIR99021 have been reported to cause specific toxicities, such as dopamine depletion in the brain [3]. This underscores the importance of inhibitor-specific validation. For this compound, establishing a dose-response curve and closely monitoring endpoints relevant to your specific model is recommended.

References

Technical Support Center: A Guide to TWS119 and IWR-1 in Research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Compound Overview

What is the functional relationship between TWS119 and IWR-1?

This compound and IWR-1 are pharmacological tools with antagonistic effects on the Wnt/β-catenin signaling pathway. This compound acts as an activator, while IWR-1 is an inhibitor. Their opposing mechanisms make IWR-1 a critical tool for conducting rescue or validation experiments to confirm that the effects of this compound are specifically mediated through the Wnt/β-catenin pathway [1].

The table below summarizes their core biochemical profiles:

Property This compound IWR-1
Primary Target GSK-3β [2] Tankyrase, leading to Axin stabilization [1] [3]
IC₅₀ 30 nM (for GSK-3β) [2] Information not specified in search results
Pathway Effect Activator of Wnt/β-catenin signaling [1] [2] Inhibitor of Wnt/β-catenin signaling [1] [3]
Key Mechanism Inhibits GSK-3β, preventing β-catenin degradation and allowing its nuclear translocation [1] [2] Stabilizes Axin, a component of the destruction complex, promoting β-catenin degradation [1]
Common Applications Promoting anti-inflammatory microglial polarization, neuronal differentiation, neuroprotection [1] [4] Blocking Wnt/β-catenin signaling to confirm pathway-specific effects in vitro and in vivo [1]

This relationship can be visualized in the following signaling pathway diagram:

G cluster_default Wnt OFF (Default State) cluster_this compound This compound Application cluster_IWR1 IWR-1 Application DestructionComplex Destruction Complex (GSK-3β, APC, Axin) BetaCatenin1 β-Catenin DestructionComplex->BetaCatenin1 Targets for Degradation Degradation BetaCatenin1->Degradation Leads to TWS119Node This compound GSK3B GSK-3β TWS119Node->GSK3B Inhibits BetaCatenin2 β-Catenin GSK3B->BetaCatenin2 No targeting Nucleus1 Nucleus BetaCatenin2->Nucleus1 Accumulates & TCF_LEF1 TCF/LEF Transcription Nucleus1->TCF_LEF1 Activates IWR1Node IWR-1 Axin Axin IWR1Node->Axin Stabilizes DestructionComplex2 Destruction Complex Axin->DestructionComplex2 Enhances BetaCatenin3 β-Catenin DestructionComplex2->BetaCatenin3 Targets for Degradation2 Degradation BetaCatenin3->Degradation2 Leads to

Diagram 1: Mechanism of this compound and IWR-1 in Wnt/β-catenin signaling.

Experimental Application & Protocols

In Vitro Microglial Polarization Assay

This protocol is adapted from a key study investigating this compound's effect on driving microglia toward an anti-inflammatory state and its blockade by IWR-1 [1].

1. Primary Microglia Cell Culture:

  • Isolate mixed glial cells from the cerebral cortex of neonatal C57BL/6 mice (P1–P2).
  • Culture in DMEM with 10% Fetal Bovine Serum and 1% penicillin-streptomycin under normoxic conditions for 10 days.
  • Separate microglia by shaking flasks at 200 rpm for 2 hours. The resulting cell population should have >95% purity, verified by Iba-1 immunofluorescence staining [1].

2. Experimental Groups and Treatment:

  • Group 1: Control - Microglia without stimulation.
  • Group 2: LPS+IFN-γ - Stimulate with Lipopolysaccharide (100 ng/ml) and Interferon-γ (20 ng/ml) for 24 hours to induce pro-inflammatory polarization.
  • Group 3: LPS+IFN-γ + this compound - Stimulate and treat with this compound (10 µM) to test its anti-inflammatory effect.
  • Group 4: LPS+IFN-γ + IWR-1 - Stimulate and treat with IWR-1 (10 µM) to test the effect of pathway inhibition.
  • Group 5: LPS+IFN-γ + this compound + IWR-1 - Stimulate and co-treat with both compounds. This group is crucial for confirming that this compound's effects are specifically mediated through the Wnt/β-catenin pathway [1].

3. Data Collection and Analysis:

  • Mechanistic Validation: Detect nuclear β-catenin levels via western blotting to confirm pathway activation (this compound) and inhibition (IWR-1).
  • Phenotype Assessment: Analyze markers of microglial polarization.
    • Pro-inflammatory markers: iNOS, CD86, and secretion of cytokines like TNF-α.
    • Anti-inflammatory markers: ARG1, CD206.
  • Functional Readout: Use the collected conditioned media (CM) to treat other cell lines and assess functional outcomes like angiogenesis [1].
In Vivo Administration in Rodent Models

The table below summarizes established in vivo dosing regimens from the literature.

Research Context Compound Dosage & Route Treatment Schedule Vehicle Key Objective
Ischemic Stroke (Mouse) [1] This compound 10 mg/kg, Intraperitoneal (i.p.) Once daily, from day 1 to 14 after stroke 1% DMSO Facilitate long-term neurological recovery
Hypoxic-Ischemic Brain Damage (Neonatal Rat) [4] This compound 30 mg/kg, i.p. Single administration 1% DMSO Promote neuronal differentiation
In Vitro Validation [1] IWR-1 10 µM, added to culture media Co-treatment with stimuli/TWS119 DMSO Block Wnt pathway to confirm this compound specificity

The experimental workflow for the in vivo stroke study can be summarized as follows:

G Step1 Induce Stroke Model (e.g., pMCAO+Hypoxia) Step2 Randomize Animals Step1->Step2 Step3 Administer Compound (Daily this compound/Vehicle) Step2->Step3 Step4 Monitor Recovery (Neurological Deficit Scores) Step3->Step4 Step5 Terminal Analysis (Immunofluorescence, Western Blot, Cytokine Assay) Step4->Step5

Diagram 2: In vivo experimental workflow for assessing this compound effects in a stroke model.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My experiment shows that this compound is not having the expected effect. What could be wrong?

  • Verify Compound Solubility and Storage: this compound should be dissolved in DMSO to create a stock solution (e.g., 10-50 mM). Aliquots should be stored at -20°C or -80°C to prevent freeze-thaw cycles and potential degradation. Ensure the final DMSO concentration in your culture media is low (typically ≤0.1%) to avoid cytotoxicity [2].
  • Confirm Pathway Activation: Always include a positive control to confirm that this compound is effectively activating the Wnt/β-catenin pathway in your specific model. This can be done by measuring the increased levels of non-phosphorylated (active) β-catenin or upregulation of downstream targets like Axin2 via western blot [1].
  • Check Cell Health and Purity: If using primary microglia, confirm the purity of your culture (>95% Iba-1+). Ensure that the LPS/IFN-γ stimulation is effectively inducing pro-inflammatory polarization in your control group before assessing this compound's anti-inflammatory effect [1].

Q2: How can I definitively prove that the effect of this compound is on-target and mediated by the Wnt/β-catenin pathway?

  • Use a Pathway Blocker: The most robust method is to use IWR-1 as a pharmacological blocker. If the beneficial effects of this compound (e.g., reduced pro-inflammatory cytokines, enhanced angiogenesis) are reversed or attenuated by co-treatment with IWR-1, it strongly indicates that the effect is on-target and pathway-dependent [1].
  • Employ Alternative Modalities: If available, use genetic approaches such as siRNA or CRISPR/Cas9 to knock down key components of the pathway (e.g., β-catenin) to corroborate your findings with IWR-1.

Q3: What is a suitable concentration for IWR-1 in my in vitro experiments?

  • The search results indicate that a concentration of 10 µM has been successfully used in primary microglia cultures to effectively block the Wnt/β-catenin pathway and reverse the effects of this compound [1]. It is advisable to test a small range around this concentration (e.g., 5-15 µM) in your specific system for optimization.

Q4: Are there any known off-target effects of this compound or IWR-1 I should be aware of?

  • While this compound is a specific GSK-3β inhibitor, GSK-3β is a multifunctional kinase involved in multiple signaling pathways. The use of IWR-1 as a control helps to isolate Wnt/β-catenin-specific effects. The consistent observation that IWR-1 reverses this compound's effects across studies [1] [5] [6] increases confidence in the specificity of the findings related to this pathway.

References

TWS119 Stock Solution & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Molecular Weight 318.33 g/mol [1] [2] [3]
Recommended Solvent DMSO [1] [2] [3]
Solubility in DMSO ≥ 31.83 mg/mL (100 mM) [1] to ~64 mg/mL (~201 mM) [3]
Solubility in Water Insoluble [2] [3]
Solubility in Ethanol 1.59 mg/mL (5 mM) [1] or Insoluble [3]
Typical Stock Concentration 10 mM to 100 mM in DMSO [1] [2]

Preparation Protocol

Here is a standard method for preparing a 10 mM stock solution, which you can adjust based on your required concentration.

  • Calculate Mass: Determine the mass of TWS119 needed. For example, to prepare 1 mL of a 10 mM stock solution, you would need: (10 mM / 1000) * 1 mL * 318.33 g/mol = 3.18 mg of this compound.
  • Weigh Compound: Accurately weigh out the calculated mass of this compound.
  • Dissolve in DMSO: Transfer the powder to a suitable vial and add the required volume of pure, anhydrous DMSO to achieve your final concentration and volume (e.g., 1 mL of DMSO for a 10 mM stock from 3.18 mg of powder).
  • Mix Thoroughly: Vortex or sonicate the solution briefly to ensure complete dissolution, resulting in a clear solution.
  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or lower. Under these conditions, the stock solution is typically stable for at least 6 months [2].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution Solution has reached or exceeded its solubility limit in the final aqueous buffer. Ensure the final concentration of DMSO in the working solution is ≤ 0.5%. Pre-dilute the stock solution in a intermediate buffer with higher DMSO content before adding to cells.
Reduced biological activity Stock solution degradation from improper storage or repeated freeze-thaw cycles. Always store at recommended temperatures (-20°C or lower). Create single-use aliquots. Note that hygroscopic DMSO can absorb water, potentially reducing solubility over time [3].
Need for in vivo administration This compound is insoluble in saline or aqueous vehicles alone. Use a recommended in vivo formulation, such as suspending in a 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution [3].

Experimental Use & Citation

To help you plan your experiments, the following chart outlines the typical workflow for using this compound in different research contexts, based on cited literature.

cluster_in_vitro In Vitro Application cluster_in_vivo In Vivo Application (Mouse) start This compound Stock Solution (10-100 mM in DMSO) in_vitro_dil Dilute in Cell Culture Medium Final [DMSO] typically < 0.5% start->in_vitro_dil For Cell-Based Work in_vivo_form Prepare In Vivo Formulation (e.g., 0.5% CMC-Na suspension) start->in_vivo_form For Animal Studies common_dose Common Dosage Ranges in_vitro_dil->common_dose low_dose Low Dose: 0.4 - 1 µM (e.g., Neuronal Differentiation) common_dose->low_dose high_dose Higher Dose: 2.5 - 10 µM (e.g., T-cell Modulation) common_dose->high_dose in_vivo_dose Common Dose: 10 - 30 mg/kg Administered via Intraperitoneal (IP) injection in_vivo_form->in_vivo_dose in_vivo_regimen Typical Regimen: Once daily for 1-14 days in_vivo_dose->in_vivo_regimen

The specific concentration and treatment duration you use will depend on your experimental model and objectives. Here are examples from the literature:

  • Neuronal Differentiation: Treatment of pluripotent mouse cells with 400 nM this compound to induce differentiation [1].
  • T-cell Phenotype Modulation: Use of 2.5 μM this compound to generate stem cell-like memory T cells [1].
  • In Vivo Stroke Model: Administration of 10 mg/kg this compound via intraperitoneal injection once daily for 14 days in mice [4].

References

Intraperitoneal Injection Protocols for TWS119

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from published studies that successfully used intraperitoneal (i.p.) injection of TWS119 in rodent models.

Animal Model Primary Research Focus Dosage & Concentration Vehicle & Formulation Injection Schedule Citation
Adult C57BL/6 mice Microglial activation & stroke recovery 10 mg/kg [1] Dissolved in 1% DMSO [1] Once daily from day 1 to 14 after stroke [1] [1]
Adult SD rats Attenuating tPA-induced hemorrhage 30 mg/kg [2] Dissolved in 1 mL of 1% DMSO (in saline) [2] Single injection immediately after rtPA, at 4h after MCAO [2] [2]
Neonatal SD rats Hypoxic-ischemic brain damage 30 mg/kg [3] [4] Dissolved in 1% DMSO [3] [4] Single injection 20 min prior to HI procedure [4] [3] [4]

Experimental Workflow for this compound Administration

This diagram outlines the key stages of a typical experiment involving this compound i.p. injection, from preparation to outcome assessment.

workflow This compound Intraperitoneal Injection Experimental Workflow Start Experiment Planning Prep Solution Preparation • Dissolve this compound in 1% DMSO • Confirm concentration (e.g., 10-30 mg/kg) Start->Prep Model Disease Model Induction (e.g., MCAO for stroke, HI for brain damage) Prep->Model Inject Intraperitoneal Injection • Follow aseptic technique • Administer calculated volume • Note: Single or repeated doses (1-14 days) Model->Inject Monitor Post-Injection Monitoring • Neurological deficit scores • Tissue collection (brain, etc.) • Molecular analysis (WB, IF, etc.) Inject->Monitor Analyze Outcome Assessment • Infarct volume • Protein expression (β-catenin, etc.) • Behavioral tests Monitor->Analyze

Frequently Asked Questions & Troubleshooting

Q1: What is the standard vehicle for preparing this compound, and are there any critical notes on its solubility?

A: The standard vehicle is 1% DMSO in saline [1] [2]. This compound has good solubility in DMSO (≥ 50 mg/mL) [5] [6]. First, prepare a concentrated stock solution in 100% DMSO, then dilute it to the final working concentration with saline to achieve the 1% DMSO vehicle. This ensures the compound remains in solution and minimizes the risk of precipitation upon injection. Always prepare a fresh solution before use.

Q2: The desired biological effect is not observed after this compound injection. What could be the issue?

A: Here is a step-by-step troubleshooting guide:

  • Confirm Pathway Activation: The intended effect of this compound is to inhibit GSK-3β, leading to β-catenin stabilization and activation of the Wnt/β-catenin pathway. A lack of effect could be due to a failure in this step. Always include a positive control in your experiments, such as verifying increased levels of β-catenin and its downstream targets (e.g., Cyclin D1) in treated groups via Western blot [3] [2].
  • Verify Dosage and Timing: Ensure you are using an effective dose (refer to the protocol table for 10-30 mg/kg). The timing of administration is also critical and varies by model, ranging from a single dose 20 minutes pre-injury [4] to daily injections for up to two weeks during the recovery phase [1].
  • Check Solution Integrity: Vortex the stock and working solutions thoroughly to ensure they are well-mixed and without particles. Using old or improperly stored stock solutions can lead to compound degradation.

Q3: Are there any specific animal welfare considerations following intraperitoneal injection of this compound?

A: While the searched literature does not report specific adverse events, general best practices must be followed:

  • Aseptic Technique: Perform injections using aseptic techniques to prevent peritonitis [1].
  • Post-operative Care: After surgery and injection, maintain animals on a heating pad until fully recovered from anesthesia and monitor them regularly [1] [2].
  • Body Weight Monitoring: Monitor body weight and general condition throughout the study period, as these are general indicators of animal health.

References

TWS119 vs other Wnt activators

Author: Smolecule Technical Support Team. Date: February 2026

Wnt Activators at a Glance

The table below compares TWS119 with other major classes of Wnt pathway activators.

Activator Class Specific Agent Examples Mechanism of Action Key Advantages Key Limitations/Challenges Primary Research Applications

| GSK-3β Inhibitors (Small Molecules) | This compound [1] [2] | Inhibits GSK-3β, preventing β-catenin degradation and leading to its cytoplasmic accumulation and nuclear translocation [1] [2]. | • Cell-permeable [2]. • Well-studied in various cell types [1] [3] [4]. • Commercially available [2]. | • Potential off-target effects due to multiple GSK-3β substrates [5]. • Effect is often transient and concentration-dependent [1] [4]. | T-cell differentiation & immunotherapy [1] [4], microglial polarization in stroke models [3], cancer research [4]. | | Recombinant Wnt Proteins | Wnt3a, Wnt5a [5] | Binds directly to Frizzled and LRP5/6 receptor complexes, initiating the canonical signaling cascade [5]. | • Physiological activator. | • Highly hydrophobic and difficult to purify/manufacture [5] [6]. • Short half-life in vivo [5]. • Can activate multiple FZD receptors non-selectively [5]. | Organoid growth [5], stem cell maintenance [5]. | | Wnt Mimics / Surrogates | Bi-specific FZD-LRP antibodies (e.g., FLAgs) [5] | Engineered molecules force dimerization of FZD and LRP5/6 receptors, mimicking Wnt action [5]. | • High specificity for chosen FZD receptors [5]. • Hydrophilic and amenable to large-scale production [5]. | • Complex engineering required [5]. • Effects can vary based on valency and FZD specificity [5]. | Organoid culture [5], tissue-specific targeting in vivo [5]. | | Antibodies Targeting Extracellular Inhibitors | Sclerostin antibody (Romosozumab) [6] | Binds and inhibits Sclerostin (a Wnt pathway inhibitor), thereby enhancing endogenous Wnt signaling [6]. | • FDA-approved for osteoporosis (Romosozumab) [6]. • High specificity. | • Acts indirectly by blocking an inhibitor. • Systemic delivery may have side effects [6]. | Bone formation and fracture healing [6]. |

This compound: Key Experimental Findings and Protocols

This compound demonstrates versatile effects across different biological systems. Here is a summary of its performance in specific experimental models:

Application Model Reported Effect of this compound Concentration / Dose Used Key Experimental Outcomes Source
Human Peripheral T-cells Arrests effector differentiation In vitro: 3 μM [1] Preserved naïve phenotype (CD45RA+ CD62L+); reduced T-cell expansion and IFN-γ production [1]. [1]
Human γδ T-cells Enhances proliferation & cytolytic activity In vitro: < 4 μM (low conc.) [4] [7] Enhanced proliferation/survival via mTOR/Bcl-2; increased perforin/granzyme B [4] [7]. [4] [7]
Mouse Ischemic Stroke Model Improves neurological recovery In vivo: 10 mg/kg (intraperitoneal, daily) [3] Promoted microglial switch to anti-inflammatory phenotype; enhanced angiogenesis/neural plasticity [3]. [3]
Shrimp (L. vannamei) Immunity Modulates immunity & metabolism In vivo via feed [8] Increased survival after viral & bacterial infection; altered lipid/carbohydrate metabolism [8]. [8]
Standard In Vitro Protocol for T Cell Studies

A common methodology from the literature involves:

  • Cell Isolation & Activation: Isolate T cells from human peripheral blood or cord blood using magnetic-activated cell sorting (MACS) for CD3, CD4, or CD8 markers [1]. Activate the cells using plate-coated anti-CD3 (e.g., OKT3 at 1 μg/ml) and anti-CD28 (e.g., CD28.2 at 1 μg/ml) antibodies [1].
  • This compound Treatment: Resuspend this compound in DMSO and add to the culture medium at the desired concentration (e.g., 0.5 - 8 μM for γδ T-cells [7], or 3 μM for naïve T-cell phenotype arrest [1]). A vehicle control with equivalent DMSO is mandatory.
  • Cell Culture: Culture cells for a defined period, typically 7 days, in a humidified incubator at 37°C with 5% CO₂ [1].
  • Analysis: Analyze outcomes using flow cytometry for surface markers (e.g., CD45RA, CD62L, CD45RO) and intracellular proteins (e.g., IFN-γ, perforin), functional assays like cytotoxicity, and Western blotting for signaling proteins (β-catenin, Bcl-2) [1] [4].

Wnt Signaling Pathway and this compound Mechanism

The following diagram illustrates the canonical Wnt pathway and the points where this compound and other activators intervene.

G cluster_off Wnt Signal OFF cluster_on Wnt Signal ON cluster_this compound cluster_Mimic DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) Phospho Phosphorylation & Ubiquitination of β-catenin DestructionComplex->Phospho BetaCateninOff β-catenin BetaCateninOff->Phospho Degradation Proteasomal Degradation Phospho->Degradation TCF TCF/LEF Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Dvl Dvl FZD->Dvl LRP LRP5/6 LRP->Dvl Dissociation Disassembly of Destruction Complex Dvl->Dissociation BetaCateninOn β-catenin Stabilization & Accumulation Dissociation->BetaCateninOn NuclearImport Nuclear Translocation BetaCateninOn->NuclearImport BetaCateninNuclear β-catenin NuclearImport->BetaCateninNuclear TCFnuc TCF/LEF BetaCateninNuclear->TCFnuc GeneOn Target Gene Transcription TCFnuc->GeneOn Sost Sclerostin (SOST) Inhibitor Sost->LRP Blocks SostAb Anti-Sclerostin Ab (e.g., Romosozumab) SostAb->Sost Inhibits This compound This compound (GSK-3β Inhibitor) This compound->DestructionCompound Inhibits WntMimic Wnt Mimics (FZD/LRP Agonists) WntMimic->FZD Activates

Key Selection Criteria for Researchers

Choosing the right Wnt activator depends heavily on your experimental goals:

  • For a well-characterized, cell-permeable tool compound to probe Wnt signaling in diverse cell types in vitro, This compound is a strong and versatile choice. Its dose-dependent effects allow for fine-tuning outcomes [1] [4].
  • For achieving high specificity toward particular FZD receptors, engineered Wnt mimics (e.g., FLAgs) are superior, though they require more complex procurement [5].
  • For in vivo therapeutic applications where long-term signaling modulation is needed, especially in bone diseases, antibodies against inhibitors (e.g., Romosozumab) have proven clinical efficacy and stability [6].
  • For physiological studies where native pathway activation is critical, recombinant Wnt proteins are ideal, but researchers must contend with their technical challenges related to solubility and handling [5].

References

TWS119 vs. SKL2001: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature TWS119 SKL2001
Primary Target Glycogen synthase kinase-3β (GSK-3β) [1] [2] [3] Axin/β-catenin complex [4]
Mechanism of Action Inhibits GSK-3β, preventing β-catenin phosphorylation and degradation [1] [2] [3] Disrupts Axin/β-catenin interaction, preventing β-catenin phosphorylation and degradation [4]
Key Molecular Effect Increases intracellular β-catenin levels; upregulates TCF1/LEF1 [5] [3] Increases intracellular β-catenin levels; upregulates TCF1/LEF1 [5] [4]
Effect on T Cell Proliferation Strongly inhibits proliferation (e.g., only 39% of memory CD8+ T cells divided) [5] Mild suppression of proliferation compared to untreated cells [5]
Impact on T Cell Differentiation Arrests effector T cell differentiation; promotes stem cell-like memory (TSCM) generation [5] [3] Inhibits memory T cell differentiation into effector cells; promotes central memory T cell (TCM) phenotypes [5]
Effect on T Cell Polyfunctionality Enhances polyfunctionality, significantly increasing the IL-2+ population [5] Enhances polyfunctionality, dramatically increasing the IL-2+ population [5]
Reported Off-Target Risks Higher (GSK-3β is involved in multiple signaling cascades) [5] Lower (more targeted mechanism) [5] [4]

Experimental Data on T Cell Effects

The following table summarizes key experimental findings from studies that directly compared the effects of this compound and SKL2001 on human T cells.

Experimental Context & Protocol Key Findings on this compound Key Findings on SKL2001

| Context: Human memory CD8+ T cells from healthy donors.

Protocol: FACS-sorted cells stimulated with anti-CD3/CD28 antibodies for 7 days with or without agonists. Proliferation measured by CellTrace Violet dilution; differentiation and function analyzed by flow cytometry [5]. | - Proliferation: Strongly inhibited (only 39% of cells divided) [5].

  • IL-2 Production: Increased IL-2+ population to 28% (vs. 7% in untreated) [5].

  • Phenotype: Increased expression of CD27, CD28, CD62L; decreased KLRG1 [5]. | - Proliferation: Mild suppression compared to untreated cells [5].

  • IL-2 Production: Increased IL-2+ population to 42% [5].

  • Phenotype: Increased expression of CD27, CD28, CD62L; decreased KLRG1 [5]. | | Context: Tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer.

Protocol: TILs cultured with α-CD3/α-CD28 and IL-2, with or without this compound for 9 days. Phenotype and cytokine production (after PMA/ionomycin stimulation) analyzed by flow cytometry [1]. | - IFN-γ Production: Did not affect IFN-γ secretion in TILs (contrasts with inhibition in healthy donor cells) [1].

  • IL-2 Production: Significantly increased in CD4+ and CD8+ T cell subsets [1].

  • Phenotype: Preserved naive T cells and CD8+ TSCM populations [1]. | Information not available in the provided search results for this specific context. |

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the distinct mechanisms of action for each compound and a general experimental workflow for assessing their effects on T cells.

Wnt Signaling Activation Pathways

G Wnt Agonist Mechanisms of Action cluster_this compound This compound Pathway cluster_SKL2001 SKL2001 Pathway This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits BetaCatenin_Stable β-catenin (Stable) This compound->BetaCatenin_Stable Promotes PhosphoComplex Phosphorylation Complex (Axin, APC, CK1, GSK-3β) GSK3B->PhosphoComplex Part of BetaCatenin_Phos β-catenin (Phosphorylated) PhosphoComplex->BetaCatenin_Phos Produces BetaCatenin_Deg β-catenin (Degraded) BetaCatenin_Phos->BetaCatenin_Deg Nucleus Nucleus BetaCatenin_Stable->Nucleus TCF_LEF TCF/LEF Target Gene Transcription Nucleus->TCF_LEF SKL2001 SKL2001 BetaCatenin_Axin Axin/β-catenin Complex SKL2001->BetaCatenin_Axin Disrupts BetaCatenin_Stable_SKL β-catenin (Stable) SKL2001->BetaCatenin_Stable_SKL Promotes Axin Axin Axin->BetaCatenin_Axin BetaCatenin_Phos_SKL β-catenin (Phosphorylated) BetaCatenin_Axin->BetaCatenin_Phos_SKL BetaCatenin_Deg_SKL β-catenin (Degraded) BetaCatenin_Phos_SKL->BetaCatenin_Deg_SKL Nucleus_SKL Nucleus BetaCatenin_Stable_SKL->Nucleus_SKL TCF_LEF_SKL TCF/LEF Target Gene Transcription Nucleus_SKL->TCF_LEF_SKL

General Workflow for T Cell Functional Assays

G T Cell Assay Workflow Start Isolate T Cells (PBMCs or TILs) Culture Culture with: - Anti-CD3/CD28 - IL-2 - ± Agonist (this compound/SKL2001) (5-9 days) Start->Culture Assays Functional & Phenotypic Assays Culture->Assays Proliferation Proliferation Assay (e.g., CellTrace Violet) Assays->Proliferation SurfaceMarkers Surface Marker Analysis (Flow Cytometry) e.g., CD62L, CD27, KLRG1 Assays->SurfaceMarkers Cytokines Intracellular Cytokine Staining (Flow Cytometry) e.g., IFN-γ, TNF-α, IL-2 Assays->Cytokines Polyfunctionality Polyfunctionality Analysis (Co-expression of cytokines) Cytokines->Polyfunctionality

Research Considerations and Conclusions

When deciding between this compound and SKL2001 for your experiments, consider these key points:

  • Choosing this compound: This agonist is a well-established and potent tool for deeply studying the biological effects of Wnt activation, even with its stronger anti-proliferative effect. It is highly effective for generating stem cell-like memory T cells (TSCM) from naive precursors, a crucial application in adoptive cell therapy research [5] [3].
  • Choosing SKL2001: Opt for SKL2001 when your experimental design requires modulating Wnt signaling with minimal direct impact on T cell expansion. Its more targeted mechanism reduces the risk of off-target effects that are a greater concern with GSK-3β inhibition, making it potentially more suitable for functional assays where maintaining proliferation is important [5] [4].
  • Shared Outcome: Despite their different mechanisms, both agonists consistently promote a less differentiated, more polyfunctional T cell phenotype, characterized by enhanced IL-2 production. This suggests that the key to these effects is the sustained activation of the Wnt/β-catenin pathway, regardless of the upstream target [5].

References

TWS119 Efficacy in Different Cell Types

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type Experimental Model Key Findings on Efficacy Proposed/Potential Mechanism
CD8⁺ T Cells Mouse spleen-derived CD8⁺ T cells (in vitro) [1] ↑ proportion of stem cell-like memory T cells (TSCM); effect enhanced with Eomes deficiency. Activates Wnt/β-catenin signaling, promoting a less differentiated, stem-like state in T cells.
CAR-T Cells Human bispecific (CD19-CD20/CD19-CD22) CAR-T cells (in vitro & in vivo) [2] ↓ expression of exhaustion markers (PD-1, LAG3); ↑ antitumor efficacy against mantle cell lymphoma. GSK-3β inhibition reduces T cell exhaustion, enhancing long-term persistence and killing capacity.
Microglia Mouse model of ischemic stroke (in vivo) & primary microglia (in vitro) [3] Polarized microglia from pro-inflammatory to anti-inflammatory phenotype; improved neurological recovery. Wnt/β-catenin activation modulated microglial polarization, reducing neuroinflammation.
Shrimp (as an immunostimulant) Penaeus vannamei (in vivo feeding) [4] ↑ survival rate after V. parahaemolyticus infection; ↑ activity of immune enzymes (AKP). Inhibition of GSK-3β boosts innate immunity, though exact immune pathways in shrimp are not fully elucidated.
Retinal Ganglion Cells (RGCs) Rat model of retinopathy (in vivo) & RGC-5 cell line (in vitro) [5] Induced RGC death (used as a disease model). TWS119 efficacy was demonstrated by a protective extract that counteracted its effect. As a GSK-3β inhibitor, it activates β-catenin signaling, which can exacerbate certain neurodegenerative pathways in the retina.

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the key methodologies for the most relevant immune cell experiments.

Induction of TSCM in CD8⁺ T Cells [1]

This protocol uses a combination of T cell activation, cytokine support, and Wnt signaling activation.

  • Cell Source: CD8⁺ T cells purified from mouse spleens.
  • Activation: Plate-bound anti-CD3ε (1.25 μg/mL) and anti-CD28 (1.25 μg/mL) for initial activation.
  • Culture & Differentiation:
    • Cells are cultured in RPMI 1640 complete medium with 10% FBS.
    • This compound Treatment Group: IL-2 (20 U/mL) + This compound (2 μM) + IL-7 (10 ng/mL) + IL-15 (10 ng/mL).
    • After 48 hours, cells are transferred to a new plate and supplemented with IL-2 (20 U/mL) + IL-12 (3.4 ng/mL).
  • Analysis: After a total of 72 hours, cells are collected and analyzed by flow cytometry for TSCM markers (e.g., CD62L, Ly108).
Enhancement of CAR-T Cell Function [2]

This method involves treating already-generated CAR-T cells with this compound to reduce exhaustion.

  • CAR-T Cell Generation: Bispecific CAR-T cells (e.g., CD19-CD20) are generated via retroviral transduction.
  • This compound Treatment: CAR-T cells are cultured with or without a small molecule GSK-3β inhibitor this compound.
  • Analysis:
    • Phenotype: Flow cytometry analysis of T cell exhaustion markers (PD-1, LAG3) and stem cell markers.
    • Function: In vitro tumor killing assays and in vivo efficacy testing in mantle cell lymphoma xenograft mouse models.

This compound Mechanism and Signaling Pathway

This compound primarily functions by inhibiting Glycogen Synthase Kinase-3β (GSK-3β). This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key effector of the canonical Wnt signaling pathway. This pathway is crucial for maintaining stemness, memory, and anti-exhaustion phenotypes in T cells [6] [7] [8].

The following diagram illustrates this core mechanism of action:

G This compound This compound GSK3B GSK-3β This compound->GSK3B Inhibits BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates (for degradation) Degradation Degradation (Proteasome) BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Stabilizes & Translocates TargetGenes Stemness/Persistence Genes (e.g., in T cells) Nucleus->TargetGenes Activates Transcription

Research Implications and Future Directions

The experimental data suggests several promising applications and considerations for this compound:

  • Potentiating Cell Therapies: The ability of this compound to generate TSCM and reduce exhaustion in CAR-T cells makes it a powerful tool for improving the persistence and long-term efficacy of adoptive cell therapies for cancer [6] [2].
  • Immunomodulation: Its effect in polarizing microglia indicates potential for treating neuroinflammatory diseases, such as stroke [3]. Its use as an immunostimulant in aquaculture also highlights a broad immunomodulatory capacity [4].
  • Context-Dependent Effects: Researchers should note that the outcome of Wnt/β-catenin signaling activation is highly context-dependent. For instance, while it is beneficial in T cells, it may contribute to pathology in certain neuronal models [5].

References

Evidence for TWS119's Neuroprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Key Findings and Effects Proposed Mechanism of Action Experimental Subjects & Dosage
Ischemic Stroke (Adult) Improved long-term neurological recovery; enhanced angiogenesis and neural plasticity; shifted microglia from pro-inflammatory to anti-inflammatory phenotype [1]. GSK-3β inhibition, leading to activation of the Wnt/β-catenin signaling pathway [1]. Adult mice; 10 mg/kg, i.p., once daily from days 1-14 after stroke [1].
Hypoxic-Ischemic Brain Damage (Neonatal) Improved brain tissue structure; reuced cell apoptosis; increased expression of synaptic proteins (PSD-95, Synapsin-1); neuroprotection at 7 days post-injury [2]. Activated Wnt/β-catenin pathway (increased β-catenin, wnt3a/5a/7a); suppressed Notch signaling pathway (decreased Notch1, HES-1) [2]. 3-day-old neonatal rats; 30 mg/kg, i.p., single dose 20 mins before hypoxia-ischemia [2].
Massive Cerebral Infarction (Bioinformatic Identification) Identified via computational analysis as a top potential therapeutic agent to reverse the gene expression signature of massive stroke [3]. Proposed association with modulation of TLR/MyD88 signaling pathway, based on hub gene analysis [3]. Identification via CMap analysis; in vivo validation pending [3].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a summary of the key methodological details.

  • In Vivo Model of Ischemic Stroke (Adult): The model was induced in adult male C57BL/6 mice (8-10 weeks old) by a permanent distal Middle Cerebral Artery Occlusion (MCAO) combined with 1 hour of hypoxia (8% oxygen) [1]. TWS119 was administered via intraperitoneal injection once daily from day 1 to day 14 after the induction of stroke. Neurological deficits were monitored for up to 21 days. Tissues from the peri-infarct cortex were analyzed for angiogenesis, neural plasticity, microglial polarization, and inflammatory cytokines [1].
  • In Vitro Mechanistic Studies: Primary microglia were isolated from neonatal mice. To induce a pro-inflammatory phenotype, cells were stimulated with lipopolysaccharide (LPS, 100 ng/ml) plus interferon-γ (IFN-γ, 20 ng/ml) for 24 hours [1]. This compound (10 µM) was applied concurrently with the inflammatory stimuli. To confirm the role of the Wnt pathway, a selective inhibitor (IWR-1, 10 µM) was used to block the pathway and reverse the beneficial effects of this compound [1].
  • Bioinformatic Screening for Therapeutic Agents: The identification of this compound for massive cerebral infarction involved analyzing public microarray data (GSE28731, GSE32529) from a mouse MCAO model [3]. After identifying differentially expressed genes (DEGs), hub genes (Myd88, Ccl3) were pinpointed. The Connectivity Map (CMap) database was then queried with the DEG signature to find compounds that could reverse it, with this compound showing a high negative connectivity score [3].

Signaling Pathways of this compound

The neuroprotective mechanism of this compound can be visualized as a sequence of molecular events. The following diagram illustrates the primary pathway and its functional outcomes:

G Start This compound Administration GSK3b Inhibits GSK-3β Start->GSK3b BetaCat Stabilizes β-catenin GSK3b->BetaCat NotchOff Suppresses Notch Signaling GSK3b->NotchOff WntOn Activates Wnt/β-catenin Signaling BetaCat->WntOn Microglia Polarizes Microglia to Anti-inflammatory Phenotype WntOn->Microglia Apoptosis Reduces Neuronal Apoptosis WntOn->Apoptosis Synapse Enhances Synaptic Plasticity (PSD-95, Synapsin-1) WntOn->Synapse Angio Promotes Angiogenesis WntOn->Angio NotchOff->Apoptosis Outcome Neuroprotection & Improved Neurological Recovery Microglia->Outcome Apoptosis->Outcome Synapse->Outcome Angio->Outcome

Interpretation of Findings and Future Directions

The evidence consistently shows that this compound exerts its effects by inhibiting GSK-3β. This inhibition has two major consequences: the primary activation of the neuroprotective Wnt/β-catenin pathway and the secondary suppression of the Notch pathway [2]. This crosstalk leads to a cascade of beneficial effects, including reduced inflammation, less cell death, and enhanced structural repair in the brain [1] [2].

It is important to note that the neuroprotective efficacy and optimal dosage of this compound appear to be model-dependent and age-dependent. For instance, a single high dose (30 mg/kg) was used in neonatal rats [2], while a prolonged regimen of a lower dose (10 mg/kg) was effective in adult mice [1].

For future research, several areas are critical:

  • Translational Gaps: All current evidence is from preclinical animal models. Human studies are needed to validate safety and efficacy [4].
  • Therapeutic Window: Determining how long after injury this compound can be effectively administered is crucial for clinical relevance [4].
  • Delivery Methods: Developing efficient delivery systems to get the compound across the blood-brain barrier remains a key challenge for central nervous system therapeutics [5].

References

Immunological Effects of TWS119 at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Immune Cell Type Observed Effects of TWS119 Primary Mechanism / Pathway Key Experimental Findings / Metrics

| Microglia [1] | Polarizes microglia from pro-inflammatory to anti-inflammatory phenotype. Ameliorates neuroinflammation. | Wnt/β-catenin pathway activation [1] | • In vivo (mouse stroke model): Mitigated neurological deficits days 14-21 post-stroke [1]. • In vitro (primary microglia): Ameliorated microglia-mediated neuroinflammation; effect reversed by Wnt pathway blocker (IWR-1) [1]. | | γδ T Cells [2] | Enhances proliferation and cytolytic activity against colon cancer cells. | Wnt/β-catenin pathway activation; also involves mTOR pathway, Bcl-2 ↑, cleaved caspase-3[2] | • Proliferation: Significantly enhanced [2]. • Cytolytic Activity: Enhanced against colon cancer; associated with perforin and granzyme B[2]. • Phenotype: Induced CD62L+ or CCR5+ γδT cells dose-dependently [2]. | | CD4+ & CD8+ T Cells (TILs from NSCLC) [3] | • CD8+ Tscm: Maintained/expanded population. • CD8+ Teff: Induced proliferation. • Cytokines: Increased IL-2 secretion in specific CD4+ and CD8+ subsets; did not affect IFN-γ production. | Wnt/β-catenin pathway activation (GSK-3β inhibition) [3] | • In vitro (human TILs):

  • Preserved naive T cell and CD8+ Tscm expansion [3].
  • IL-2 production significantly increased in CD4+ Tcm and Tem cells, and all CD8+ TIL subsets [3]. | | Naive T Cells (CD4+) [4] | Induces formation of Stem cell-like memory T (TSCM) cells. | mTORC1 inhibition; metabolic switch to fatty acid oxidation [4] | • In vitro (human naive T cells): Pharmacological inhibition of mTORC1 by this compound led to TSCM cell induction [4]. |

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here is a detailed methodology for key experiments cited.

In Vitro Protocol: Effect on Microglial Polarization [1]

This protocol is used to investigate how this compound modulates microglial activation.

  • Cell Source: Primary microglia are prepared from the cerebral cortex of neonatal C57BL/6 mice (P1–P2) and cultured for 10 days. The purity of microglia, determined by Iba-1 immunofluorescence, should exceed 95%.
  • Stimulation & Treatment: Serum-starved microglia are stimulated with LPS (100 ng/mL) + IFN-γ (20 ng/mL) for 24 hours to induce pro-inflammatory polarization.
  • Pharmacological Intervention: this compound (10 µM) and/or the Wnt/β-catenin pathway inhibitor IWR-1 (10 µM) are added to the cultures immediately after applying LPS+IFN-γ.
  • Experimental Groups:
    • Control (unstimulated, untreated)
    • LPS+IFN-γ
    • LPS+IFN-γ + this compound
    • LPS+IFN-γ + IWR-1
    • LPS+IFN-γ + this compound + IWR-1
  • Outcome Measures (after 24h):
    • Protein/Gene Detection: β-catenin and microglial polarization markers (e.g., pro-inflammatory: iNOS, TNF-α; anti-inflammatory: Arg-1, CD206) via Western blot or PCR.
    • Cytokine Evaluation: Levels of inflammatory cytokines (e.g., IL-1β, IL-6, IL-10) in the collected microglia supernatants via ELISA.
    • Functional Assay: The supernatant can be used as conditioned media (CM) to treat other cell lines (e.g., endothelial cells) to assess the functional impact of the shifted microglial phenotype.
In Vivo Protocol: Efficacy in Experimental Stroke [1]

This model assesses the therapeutic potential of this compound in a neurological disease context.

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) undergo permanent distal Middle Cerebral Artery (MCA) occlusion followed by 1 hour of hypoxia (8% O2) to induce ischemic stroke.
  • Drug Administration: this compound (dissolved in 1% DMSO) is administered via intraperitoneal injection at 10 mg/kg, once daily from day 1 to day 14 after surgery.
  • Control Groups:
    • Sham group (surgery without MCA occlusion)
    • Vehicle group (stroke model + 1% DMSO treatment)
    • This compound group (stroke model + this compound treatment)
  • Key Outcome Assessments:
    • Neurological Deficit Monitoring: Evaluated using standardized behavioral scales up to day 21 post-stroke.
    • Tissue Analysis: On days 14 and 21, brain tissue from the peri-infarct cortex is analyzed for:
      • Angiogenesis: Density of newborn microvessels.
      • Neural Plasticity: Markers of synaptic rewiring.
      • Microglial Polarization: Proportion of pro- vs. anti-inflammatory phenotype markers.
      • Inflammatory Cytokines: Levels in the brain tissue.

This compound Signaling Pathway in Microglia

The following diagram illustrates the mechanism by which this compound modulates microglial polarization, based on the experimental data [1].

tws119_microglia_pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits Accumulation β-catenin Accumulation This compound->Accumulation Promotes BetaCatenin β-catenin GSK3b->BetaCatenin Targets for Degradation Degradation BetaCatenin->Degradation Without signal Nucleus Nucleus Accumulation->Nucleus Translocation to TCF_LEF TCF/LEF Transcription Nucleus->TCF_LEF Activates AntiInflam Anti-inflammatory Phenotype TCF_LEF->AntiInflam Induces ProInflam Pro-inflammatory Phenotype ProInflam->AntiInflam Polarization to IWR1 IWR-1 IWR1->TCF_LEF Inhibits

The diagram shows that this compound inhibits GSK-3β, leading to β-catenin accumulation and translocation to the nucleus. This activates TCF/LEF-mediated transcription, driving microglia toward an anti-inflammatory state. This effect can be blocked by the Wnt pathway inhibitor IWR-1 [1].

Key Research Implications

The evidence suggests this compound is a potent immunomodulator with therapeutic potential, particularly in cancer immunotherapy and neuroinflammatory diseases.

  • For Cancer Immunotherapy: Its ability to enhance γδ T cell cytotoxicity [2] and promote long-lived, stem-like memory T cells (TSCM) in tumor-infiltrating lymphocytes (TILs) [4] [3] is highly promising for improving adoptive cell therapies.
  • For Neurological Recovery: Driving microglia to an anti-inflammatory phenotype facilitates recovery after experimental stroke by improving the neuroenvironment [1].

A critical area for further investigation is the dual role of this compound in mTOR signaling, as it has been reported to act as an mTORC1 inhibitor in some contexts [4], which adds a layer of complexity to its mechanism of action.

References

TWS119 Experimental Data Overview

Author: Smolecule Technical Support Team. Date: February 2026

Research Area Model/Species Dose & Route (in vivo) Concentration (in vitro) Key Findings Source

| Ischemic Stroke | Mouse (C57BL/6) / MCAO | 10 mg/kg; i.p. (daily, days 1-14) | 10 µM | Promoted microglial shift to anti-inflammatory phenotype Improved long-term neurological recovery Enhanced angiogenesis & neural plasticity | [1] | | Hypoxic-Ischenic Brain Injury | Neonatal Rat (Sprague-Dawley) | 30 mg/kg; i.p. (single dose) | Information Not Specified | Promoted neuronal differentiation Upregulated GSK-3β-p (Ser9) & CEND1 Modulated cell cycle proteins (↓Cyclin D1, ↑p21) | [2] | | Lung Adenocarcinoma (LUAD)| Human Cell Lines (H1299, Calu-3) / Mouse Xenograft | Information Not Specified | 10 µM for 24h | Activated WNT/β-catenin signaling Restored focal adhesion in MACF1-deficient cells Promoted tumor cell proliferation & migration | [3] | | T Cell Immunotherapy | Human TILs (Non-Small Cell Lung Cancer) / PBMCs | Information Not Specified | 7 µM for 9 days (culture) | Preserved naive & stem cell-like memory T cells (CD8+) Enhanced IL-2 production Did not inhibit IFN-γ secretion in TILs (contrary to PBMC effects) | [4] | | Neuronal Differentiation| Mouse Embryonic Stem Cells (ESCs) | Information Not Specified | 1 µM | Induced neuronal differentiation Identified as a potent GSK-3β inhibitor (IC50 = 30 nM) | [5] |

Detailed Experimental Protocols

For your experimental design, here are the specific methodologies from the studies.

  • In Vivo Stroke Model (Permanent dMCAO + Hypoxia) [1]:

    • Animal: Adult male C57BL/6 mice (8-10 weeks old).
    • Model: Permanent distal Middle Cerebral Artery Occlusion (dMCAO) coupled with 1 hour of hypoxia (8% O₂).
    • Treatment: TWS119 was administered via intraperitoneal injection once daily from day 1 to day 14 post-stroke.
    • Assessment: Neurological deficits were monitored for up to 21 days. Tissues from the peri-infarct cortex were analyzed at days 14 and 21 for angiogenesis, neural plasticity, and microglial polarization.
  • In Vitro Microglial Polarization Assay [1]:

    • Cells: Primary microglia isolated from neonatal C57BL/6 mice.
    • Polarization: Microglia were stimulated with LPS (100 ng/ml) plus IFN-γ (20 ng/ml) for 24 hours to induce a pro-inflammatory state.
    • Treatment: this compound (10 µM) was added at the time of stimulation. To confirm pathway specificity, some groups were co-treated with the Wnt/β-catenin inhibitor IWR-1 (10 µM).
    • Analysis: Microglial phenotype markers and inflammatory cytokines in the conditioned media were evaluated after 24 hours.
  • In Vitro T-cell Modulation Assay [4]:

    • Cells: Tumor-infiltrating lymphocytes (TILs) from lung cancer patients or PBMCs from healthy donors.
    • Culture: Cells were cultured in plates coated with α-CD3, with soluble α-CD28 and IL-2 (1000 UI/mL).
    • Treatment: this compound (7 µM) was added to the culture medium.
    • Assessment: Cells were harvested on days 3, 5, 7, and 9 for flow cytometry analysis of T-cell subsets. For cytokine production, cells were re-stimulated with PMA/ionomycin after 5 days of culture for intracellular staining of IFN-γ and IL-2.

Mechanism of Action & Signaling Pathway

This compound functions primarily as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). The diagram below illustrates the key signaling pathway it influences.

G This compound This compound GSK3b GSK-3β (Inactive) This compound->GSK3b Inhibits bcat_degradation β-Catenin Degradation Complex (Destabilized) GSK3b->bcat_degradation Inhibits bcat_cyto β-Catenin (Cytoplasmic Accumulation) bcat_degradation->bcat_cyto Leads To bcat_nuclear β-Catenin (Nuclear Translocation) bcat_cyto->bcat_nuclear Translocates to Nucleus TCF_LEF TCF/LEF Transcription Factors bcat_nuclear->TCF_LEF Binds & Activates downstream Downstream Gene Expression TCF_LEF->downstream Activates neuro Neuronal Differentiation downstream->neuro anti_inflam Anti-inflammatory Microglial Polarization downstream->anti_inflam tcell Naive T-cell Phenotype Maintenance downstream->tcell

This activation of the Wnt/β-catenin pathway explains its diverse effects, from promoting neuronal differentiation [5] [2] and driving anti-inflammatory microglial polarization [1] to maintaining stem cell-like memory in T-cells [4].

Key Research Implications

  • Therapeutic Potential in Neurology: this compound shows promise as a pro-repair therapy in stroke and brain injury by modulating neuroinflammation and promoting neuronal differentiation, with effects observed even when treatment starts post-injury [1] [2].
  • Distinct Immune Effects: Its impact on T-cells is context-dependent. While it suppresses effector function in healthy donor T-cells, it can enhance or preserve desirable T-cell populations in Tumor-Infiltrating Lymphocytes (TILs) for immunotherapy [4].
  • Dual Role in Oncology: this compound can promote cancer progression in some contexts (e.g., lung adenocarcinoma) by enhancing tumor cell motility [3]. This highlights the importance of understanding context when exploring its therapeutic use.

References

×

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

318.11167570 Da

Monoisotopic Mass

318.11167570 Da

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

TWS119

Dates

Last modified: 09-12-2023
[1]. Ding S, et al. Synthetic small molecules that control stem cell fate. Proc Natl Acad Sci U S A. 2003 Jun 24;100(13):7632-7. Epub 2003 Jun 6.[2]. Wang W, et al. GSK-3β inhibitor TWS119 attenuates rtPA-induced hemorrhagic transformation and activates the Wnt/β-catenin signaling pathway after acute ischemic stroke in rats. Mol Neurobiol. 2016 Dec;53(10):7028-7036. Epub 2015 Dec 15.[3]. Chen YQ, et al. Wnt pathway activator TWS119 enhances the proliferation and cytolytic activity of human γδT cells against colon cancer. Exp Cell Res. 2017 Nov 16. pii: S0014-4827(17)30587-6.

Explore Compound Types